molecular formula C18H21N3O6 B042581 5-Deazariboflavin CAS No. 19342-73-5

5-Deazariboflavin

Katalognummer: B042581
CAS-Nummer: 19342-73-5
Molekulargewicht: 375.4 g/mol
InChI-Schlüssel: XHELUUHUHSGXOC-ZNMIVQPWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Deazariboflavin is a structurally modified flavin analog where a nitrogen atom at the 5-position of the isoalloxazine ring is replaced by carbon. This key alteration fundamentally changes its redox properties, making it an indispensable mechanistic probe in biochemistry and enzymology. Its primary research value lies in its ability to inhibit flavin-dependent enzymes and to serve as a photolabile tool. Unlike natural flavins, this compound is incapable of forming stable semiquinone radicals, which allows researchers to dissect complex electron transfer mechanisms and identify one-electron versus two-electron transfer pathways in flavoproteins such as oxidases, dehydrogenases, and monooxygenases.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pyrimido[4,5-b]quinoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6/c1-8-3-10-5-11-16(19-18(27)20-17(11)26)21(12(10)4-9(8)2)6-13(23)15(25)14(24)7-22/h3-5,13-15,22-25H,6-7H2,1-2H3,(H,20,26,27)/t13-,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHELUUHUHSGXOC-ZNMIVQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)C[C@@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941025
Record name 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxopyrimido[4,5-b]quinolin-10(2H)-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19342-73-5
Record name 5-Deazariboflavin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019342735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxopyrimido[4,5-b]quinolin-10(2H)-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Fundamental Properties of 5-Deazariboflavin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deazariboflavin is a synthetic analog of riboflavin (B1680620) (Vitamin B2) where the nitrogen atom at position 5 of the isoalloxazine ring is replaced by a carbon atom. This seemingly subtle structural modification imparts profound changes to its physicochemical and biological properties, making it an invaluable tool in biochemical and biomedical research. This technical guide provides a comprehensive overview of the core properties of this compound, including its synthesis, redox chemistry, spectral characteristics, and its applications as a mechanistic probe for flavoenzymes and as a photosensitizer. Detailed experimental methodologies and quantitative data are presented to facilitate its use in research and drug development.

Chemical Structure and Synthesis

This compound, systematically named 1-deoxy-1-(7,8-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinolin-10(5H)-yl)-D-ribitol, possesses the following chemical structure:

Molecular Formula: C₁₈H₂₁N₃O₆ Molecular Weight: 375.38 g/mol [1] CAS Number: 19342-73-5[1]

Chemical Synthesis

An improved and reproducible chemical synthesis of this compound has been reported, overcoming challenges of previous methods.[2] The synthesis involves the coupling of a ribitylated aniline (B41778) with 6-chlorouracil (B25721), followed by cyclization to form the deazaflavin core.

Experimental Protocol: Synthesis of this compound [2]

  • Synthesis of Ribitylated Aniline Intermediate: D-Ribose is reacted with 3,4-dimethylaniline (B50824) via reductive amination to produce the N-ribityl-3,4-dimethylaniline intermediate.

  • Coupling with 6-chlorouracil: The ribitylated aniline is then coupled with 6-chlorouracil in the presence of a catalytic amount of malononitrile (B47326) in refluxing methanol.

  • Acetylation: The crude product from the coupling reaction is acetylated using acetic anhydride (B1165640) in pyridine (B92270) to facilitate purification.

  • Cyclization with Vilsmeier Reagent: The acetylated intermediate is treated with a Vilsmeier reagent (prepared from POCl₃ and DMF) to effect the cyclization, forming the tricyclic 5-deazaflavin core.

  • Deacetylation: The acetate (B1210297) protecting groups are removed to yield crude this compound.

  • Purification: The final product is purified by high-performance liquid chromatography (HPLC) to yield this compound as a yellow solid.[2]

Detailed ¹H and ¹³C NMR data for synthetic intermediates and the final product have been published, confirming the structure.[2]

Physicochemical Properties

The substitution of N-5 with a carbon atom significantly alters the electronic properties of the flavin ring system, leading to distinct physicochemical characteristics compared to riboflavin.

Redox Properties

A key feature of this compound is its altered redox chemistry. Unlike natural flavins, which can participate in both one- and two-electron transfer processes through a stable semiquinone radical, 5-deazaflavins strongly favor two-electron (hydride) transfer mechanisms.[3] The radical state in the 5-deazaflavin system is less stable, making it a poor mediator of single-electron transfers.[3]

The redox potential of the this compound/1,5-dihydro-5-deazariboflavin couple is significantly more negative than that of riboflavin. This makes 1,5-dihydro-5-deazariboflavin a stronger reducing agent.[3]

PropertyThis compoundRiboflavinReference
Redox Mechanism Predominantly two-electron (hydride) transferOne- and two-electron transfer[3]
Midpoint Potential (E'₀) at pH 7 -0.273 V to -0.310 V~ -0.210 V[3][4]
Reduced Form Stability 1,5-dihydrodeazaflavin is stabilized to autoxidation (t½ ≈ 40 h at 22°C)Dihydroflavin is rapidly oxidized by O₂[5]
Spectroscopic Properties

This compound exhibits characteristic absorption and fluorescence spectra that are sensitive to its environment.

Table of Spectroscopic Properties:

PropertyValueConditionsReference
Absorption Maxima (λmax) ~330 nm and ~400 nm (π→π* transitions)In DMSO[6]
Molar Absorptivity (ε) Data not fully available in a comprehensive table.--
Fluorescence Emission Maximum (λem) Data not explicitly found.--
Fluorescence Quantum Yield (ΦF) 0.11In D₂O
Singlet Oxygen Quantum Yield (ΦΔ) 0.33In Methanol[7]

The absorption maxima of 5-deazaflavins are hypsochromically shifted (blue-shifted) compared to riboflavin, which is attributed to the destabilization of the lowest unoccupied molecular orbital (LUMO) upon replacing the nitrogen at position 5 with a carbon-hydrogen group.[6]

Biological Activity and Applications

The unique properties of this compound make it a versatile tool for studying flavoenzymes and for applications in photobiology and drug development.

Mechanistic Probe of Flavoenzymes

This compound and its phosphorylated derivatives, 5-deazaflavin mononucleotide (deazaFMN) and 5-deazaflavin adenine (B156593) dinucleotide (deazaFAD), serve as valuable mechanistic probes for flavoenzymes.[5] Because they are restricted to two-electron transfer, they can be used to distinguish between hydride transfer and single-electron transfer mechanisms in flavoenzyme-catalyzed reactions.[3]

Many flavoenzymes can recognize and bind 5-deazaflavin analogs, although the catalytic efficiency is often significantly reduced.[4] For example, when reconstituted into oxidases, deazaFAD-containing enzymes are often reduced by their substrate but are not reoxidized by molecular oxygen.[4]

Experimental Protocol: Enzymatic Synthesis of deazaFMN and deazaFAD [5]

  • Enzyme Source: A partially purified FAD synthetase complex from Brevibacterium ammoniagenes is used. This complex possesses both phosphorylating and adenylylating activities.

  • Reaction Mixture: this compound is incubated with the FAD synthetase complex in a suitable buffer containing ATP and Mg²⁺.

  • Conversion: The enzyme complex catalyzes the direct conversion of this compound to deazaFMN and subsequently to deazaFAD.

  • Purification: The synthesized deazaflavin coenzymes are purified using adsorptive chromatography.

Enzymatic_Synthesis_of_DeazaFMN_and_DeazaFAD dRF This compound dFMN deazaFMN dRF->dFMN FAD Synthetase (Phosphorylation) dFAD deazaFAD dFMN->dFAD FAD Synthetase (Adenylylation)

Enzymatic synthesis of deazaFMN and deazaFAD.
Role in DNA Photolyase

A naturally occurring derivative of this compound, 8-hydroxy-7,8-didemethyl-5-deazariboflavin (8-HDF), functions as a light-harvesting chromophore in a class of DNA repair enzymes called photolyases.[8] These enzymes repair DNA damage caused by UV light.

In this system, 8-HDF acts as an antenna, absorbing blue light and transferring the energy to the catalytic FAD cofactor. This energy transfer process is crucial for the efficient repair of DNA lesions, particularly under low-light conditions.[8]

Experimental Protocol: DNA Photolyase Activity Assay [9][10]

  • Substrate Preparation: A DNA substrate containing cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), typically a short oligonucleotide, is prepared by UV irradiation.

  • Enzyme Reconstitution: The apoprotein of DNA photolyase is reconstituted with FAD and the this compound analog (e.g., 8-HDF).

  • Photorepair Reaction: The reconstituted enzyme is incubated with the CPD-containing DNA substrate in the dark to allow for binding. The mixture is then exposed to photoreactivating light (typically in the blue region of the spectrum).

  • Quantification of Repair: The extent of DNA repair is quantified by measuring the reduction in the number of CPDs. This can be achieved using methods such as HPLC, which separates the repaired from the damaged oligonucleotides, or through immunoassays using CPD-specific antibodies.[9][11]

DNA_Photolyase_Mechanism cluster_Photolyase DNA Photolyase 8-HDF 8-HDF FAD FAD 8-HDF->FAD Energy Transfer Damaged DNA (CPD) Damaged DNA (CPD) FAD->Damaged DNA (CPD) Electron Transfer Blue Light Blue Light Blue Light->8-HDF Absorption Repaired DNA Repaired DNA Damaged DNA (CPD)->Repaired DNA Repair Energy Transfer Energy Transfer

Role of 8-HDF as a light-harvesting chromophore in DNA photolyase.
Photosensitizer in Photodynamic Therapy and Artificial Photosynthesis

Due to its ability to generate reactive oxygen species, particularly singlet oxygen, upon illumination, this compound and its derivatives are being explored as photosensitizers.[7] This property makes them potential candidates for photodynamic therapy (PDT), a treatment modality for cancer and other diseases.

Furthermore, the strong reducing power of its reduced form and its photochemical reactivity have led to investigations into its use in artificial photosynthesis systems for the production of solar fuels.

Drug Development Implications

The unique redox properties and the ability to interact with flavoenzymes make this compound and its derivatives interesting scaffolds for drug development. As many essential enzymes in pathogenic bacteria and other organisms are flavoenzymes, designing inhibitors based on the 5-deazaflavin core could lead to novel antimicrobial agents. The differences in flavoenzyme structure and function between pathogens and humans could be exploited to achieve selective toxicity.

Conclusion

This compound is a powerful tool for researchers in chemistry, biology, and medicine. Its distinct redox and photochemical properties, which differ significantly from those of natural flavins, provide a unique avenue for dissecting complex enzymatic mechanisms. As our understanding of the roles of flavoenzymes in health and disease expands, the importance of molecular probes like this compound in drug discovery and development is poised to grow. This guide provides a foundational understanding of its core properties and methodologies to encourage its broader application in scientific research.

References

An In-depth Technical Guide to 5-Deazariboflavin: Discovery, History, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deazariboflavin is a synthetic analog of riboflavin (B1680620) (Vitamin B2) in which the nitrogen atom at the 5-position of the isoalloxazine ring is replaced by a carbon atom. This seemingly subtle structural modification profoundly alters the molecule's redox properties, making it an invaluable tool for researchers in biochemistry, enzymology, and drug development. Unlike its natural counterpart, this compound is restricted to two-electron transfer processes and cannot form a stable semiquinone radical. This unique characteristic allows for the meticulous dissection of complex enzymatic mechanisms, particularly in the study of flavoenzymes. This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Discovery and History

The first synthesis of a this compound analog was reported in the early 1970s. Research into flavin analogs was driven by the desire to understand the intricate mechanisms of flavoenzyme-catalyzed reactions. Scientists sought to modify the electronic properties of the flavin ring system to probe the role of different atoms in the catalytic cycle. The replacement of the N(5) atom with a carbon atom was a key strategic modification that locked the molecule into a two-electron redox cycle, providing a powerful tool to distinguish between one- and two-electron transfer mechanisms.

Initial synthetic routes were often multi-step processes with modest yields. However, the utility of this compound as a mechanistic probe spurred the development of more efficient and higher-yielding synthetic methods. Notably, the application of the Vilsmeier-Haack reaction has provided a more direct route to the 5-deaza-isoalloxazine core structure. Over the years, various derivatives of this compound, including 5-deazaFMN and 5-deazaFAD, have been synthesized both chemically and enzymatically to further expand their utility in studying a wide range of flavoenzymes.

Physicochemical and Redox Properties

The defining feature of this compound is its altered redox chemistry compared to riboflavin. This difference is quantitatively reflected in its redox potential.

PropertyThis compoundRiboflavinReference
Midpoint Redox Potential (E'₀) at pH 7.0 -0.273 V-0.210 V[1]
Midpoint Redox Potential (E'₀) at pH 7.0 -0.310 V-[2]
Redox Mechanism Obligate two-electron donor/acceptorCan participate in one- and two-electron transfers[3]
Semiquinone Radical Stability UnstableStable[3]

UV-Visible Absorption Spectra

This compound exhibits characteristic absorption maxima in the UV-visible spectrum.

Solventλmax (nm)Reference
Aqueous solution~330, ~400[3]
Methanol338, 400[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1H and 13C NMR data have been reported for this compound and its derivatives, providing crucial information for structural confirmation.

Experimental Protocols

Chemical Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is an improved method for the synthesis of this compound.[4]

Materials:

Procedure:

  • Synthesis of N-(3,4-Dimethylphenyl)-D-ribitylamine:

    • Dissolve 3,4-dimethylaniline and D-ribose in methanol.

    • Add sodium cyanoborohydride and heat the mixture.

    • Work up the reaction by neutralizing with NaHCO₃ and extracting with ethyl acetate.

    • Dry the organic layer with MgSO₄ and concentrate to obtain the product.

  • Coupling with 6-Chlorouracil:

    • Suspend N-(3,4-Dimethylphenyl)-D-ribitylamine and 6-chlorouracil in methanol.

    • Heat the mixture at reflux.

    • Remove the solvent under reduced pressure.

  • Acetylation:

    • Dissolve the crude product from the previous step in pyridine.

    • Add acetic anhydride and stir at room temperature.

    • Remove the solvent and dissolve the residue in dichloromethane.

    • Wash with water and brine, then dry with MgSO₄ and concentrate.

  • Cyclization using Vilsmeier-Haack Reagent:

    • Dissolve the acetylated product in DMF.

    • Add phosphorus oxychloride dropwise and heat the solution.

    • Cool the reaction and quench with ice.

    • Adjust the pH to ~6 with ammonium (B1175870) hydroxide (B78521) to precipitate the product.

  • Deprotection and Purification:

    • Treat the cyclized product with methanolic ammonia (B1221849) to remove the acetate protecting groups.

    • Purify the crude this compound by high-performance liquid chromatography (HPLC).

Enzymatic Synthesis of 5-DeazaFAD

This protocol utilizes FAD synthetase to convert this compound to its FAD analog.[2]

Materials:

  • This compound

  • ATP

  • FAD synthetase (from Brevibacterium ammoniagenes)

  • Tris-HCl buffer

  • Magnesium chloride (MgCl₂)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and this compound.

  • Initiate the reaction by adding a purified or partially purified FAD synthetase preparation.

  • Incubate the reaction mixture at an optimal temperature (e.g., 37 °C).

  • Monitor the progress of the reaction by HPLC.

  • Purify the 5-deazaFAD product using anion-exchange chromatography.

Applications in Research and Drug Development

Elucidating Flavoenzyme Mechanisms

The inability of this compound to stabilize a semiquinone radical makes it an exceptional tool for distinguishing between one- and two-electron transfer mechanisms in flavoenzymes. By replacing the native flavin cofactor with a 5-deaza analog, researchers can determine if an enzyme's catalytic cycle proceeds through a radical intermediate. If the enzyme reconstituted with the 5-deazaflavin is inactive or exhibits significantly reduced activity, it strongly suggests the involvement of a one-electron transfer step in the native enzyme.

Enzyme Kinetics with 5-Deazaflavin Analogs

The reconstitution of apoflavoenzymes with 5-deazaFMN or 5-deazaFAD allows for the detailed kinetic analysis of the modified enzyme.

EnzymeFlavin AnalogKₘ (µM)kcat (s⁻¹)Effect on ActivityReference
UDP-galactopyranose mutase5-deazaFAD--Catalytically inactive[3]
Type II isopentenyl diphosphate (B83284):dimethylallyl diphosphate isomerase5-deazaFMN--No activity[3]
Flavin ReductaseFMN52.8 ± 3.90.099-[5]
Flavin ReductaseFAD125 ± 31.40.088-[5]
Probing DNA Repair Pathways

This compound and its derivatives have been instrumental in studying DNA repair mechanisms, particularly those involving photolyases and cryptochromes. These flavoenzymes utilize light energy to repair UV-induced DNA damage.

G cluster_prep Enzyme and Substrate Preparation cluster_reconstitution Reconstitution and Binding cluster_assay Photorepair Assay cluster_analysis Data Analysis apoenzyme Purification of Apo-photolyase reconstitution Reconstitution of Apo-photolyase with 5-deazaFAD apoenzyme->reconstitution deazaFAD Synthesis of 5-deazaFAD deazaFAD->reconstitution uv_dna UV-irradiation of DNA to generate dimers binding Binding of reconstituted enzyme to UV-damaged DNA uv_dna->binding reconstitution->binding photolysis Flash photolysis with blue light binding->photolysis analysis Analysis of DNA repair (e.g., HPLC, gel electrophoresis) photolysis->analysis kinetics Determination of quantum yield and kinetic parameters analysis->kinetics mechanism Elucidation of the role of two-electron transfer in DNA repair kinetics->mechanism

Experimental workflow for studying DNA photolyase using 5-deazaFAD.
Investigating Cryptochrome Signaling

Cryptochromes are blue light photoreceptors that regulate various aspects of plant growth and development, as well as circadian rhythms in animals. They are structurally related to photolyases and also contain a flavin cofactor. This compound has been used to investigate the light-dependent signaling pathways initiated by cryptochromes.

G cluster_light Light Perception cluster_activation Photoreceptor Activation cluster_signaling Downstream Signaling Cascade cluster_response Physiological Response blue_light Blue Light cry_inactive Cryptochrome (CRY) (inactive) blue_light->cry_inactive Photon absorption by flavin cofactor cry_active Cryptochrome (CRY) (active) cry_inactive->cry_active Conformational change cop1 COP1/SPA Complex (E3 Ubiquitin Ligase) cry_active->cop1 Inhibition accumulation HY5 Accumulation hy5 HY5 (Transcription Factor) cop1->hy5 Targets for degradation degradation HY5 Degradation hy5->degradation In dark hy5->accumulation In blue light photomorphogenesis Photomorphogenesis (e.g., inhibition of hypocotyl elongation) degradation->photomorphogenesis Suppression accumulation->photomorphogenesis

References

5-Deazariboflavin: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An exploration of the core chemical and biological properties of the flavin analog, 5-deazariboflavin, and its application as a critical tool in biochemical research and drug discovery.

Introduction

This compound is a synthetic analog of riboflavin (B1680620) (Vitamin B2) where the nitrogen atom at the 5-position of the isoalloxazine ring is replaced by a carbon-hydrogen group.[1] This seemingly subtle modification dramatically alters the molecule's electronic and redox properties, making it an invaluable instrument for dissecting the mechanisms of flavin-dependent enzymes (flavoenzymes).[1][2] Unlike natural flavins, this compound is generally incapable of one-electron transfer, favoring a two-electron (hydride) transfer mechanism.[1] This characteristic allows researchers to probe the intricate electron transfer pathways central to the function of numerous oxidoreductases. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, experimental applications, and its role in drug development.

Core Properties of this compound

The replacement of the N(5) nitrogen with a carbon atom fundamentally changes the redox chemistry of the flavin analog. This alteration results in a significantly more negative redox potential compared to riboflavin and a pronounced inability to stabilize a semiquinone radical intermediate.[1]

Quantitative Physicochemical and Biochemical Data

The following tables summarize key quantitative data for this compound and its derivatives, providing a comparative reference for researchers.

ParameterThis compoundRiboflavinReference
Midpoint Redox Potential (E'₀) at pH 7 -0.273 V-0.208 V[3]
pKₐ of Reduced Form 7.00 ± 0.05~6.5[3]
EnzymeAnalogKinetic ParameterValueReference
Beneckea harveyi NAD(P)H:flavin oxidoreductaseThis compoundE₀'-0.310 V[2]
Yeast NADPH:(acceptor) oxidoreductase (Old Yellow Enzyme)deazaFMNReduction Rate vs. Holoenzyme~10⁻⁵[2]
D-amino acid:O₂ oxidoreductasedeazaFADReduction Rate vs. Holoenzyme~10⁻⁵[2]
Aspergillus niger D-glucose O₂ oxidoreductasedeazaFADReduction Rate vs. Holoenzyme~10⁻⁵[2]
Oxidized and Reduced Deazaflavins-Disproportionation Rate Constant (k) at 0°C22 M⁻¹s⁻¹[4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide step-by-step protocols for key experiments.

Chemical Synthesis of this compound

This protocol is an improved chemical synthesis method adapted from literature.[5]

Materials:

Procedure:

  • Coupling Reaction: Suspend ribitylated aniline, 6-chlorouracil, and a catalytic amount of malononitrile in dry methanol. Heat the mixture at reflux for 48 hours.

  • Acetylation: Remove the solvent under reduced pressure. Dissolve the crude material in pyridine and add acetic anhydride. Stir at room temperature for 1 hour.

  • Extraction: Remove the pyridine under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer and remove the solvent to yield the protected uracil (B121893) intermediate.

  • Cyclization: Treat the protected uracil with the Vilsmeier reagent.

  • Deprotection and Purification: Remove the acetate (B1210297) protecting groups. Purify the crude this compound by HPLC using a suitable gradient to obtain the final product as a TFA salt.[5]

Enzyme Reconstitution with 5-Deazaflavin Analogs

This protocol describes the general procedure for replacing the native flavin cofactor in a flavoenzyme with a 5-deaza analog.

Materials:

  • Apo-flavoenzyme (flavin-free enzyme)

  • 5-deazaFMN or 5-deazaFAD

  • Appropriate buffer for the enzyme

  • Dialysis tubing or centrifugal ultrafiltration units

Procedure:

  • Preparation of Apoenzyme: Prepare the apoenzyme by a suitable method, such as dialysis against a high concentration of KBr or guanidinium (B1211019) chloride, followed by extensive dialysis against the buffer of choice to remove the denaturant and the native flavin.

  • Incubation: Incubate the apoenzyme with a 2-5 fold molar excess of the 5-deazaflavin analog (deazaFMN or deazaFAD) in the dark on ice for at least 2 hours.

  • Removal of Excess Analog: Remove the unbound 5-deazaflavin by extensive dialysis against the buffer or by repeated concentration and dilution using a centrifugal ultrafiltration unit.

  • Characterization: Confirm the successful reconstitution by UV-visible spectroscopy, checking for the characteristic absorption spectrum of the deazaflavin bound to the protein.

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of compounds against a flavoenzyme using this compound as a mechanistic probe.

Materials:

  • Reconstituted flavoenzyme with this compound

  • Substrate for the enzyme

  • Test inhibitor compounds at various concentrations

  • Assay buffer

  • Spectrophotometer or plate reader

Procedure:

  • Assay Setup: In a microplate or cuvette, add the assay buffer, the reconstituted enzyme, and the inhibitor at the desired concentration.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

  • Initiation of Reaction: Start the reaction by adding the substrate.

  • Monitoring the Reaction: Monitor the change in absorbance or fluorescence over time, which corresponds to the consumption of the substrate or the formation of the product. The specific wavelength will depend on the substrate and product.

  • Data Analysis: Determine the initial reaction rates from the linear portion of the progress curves. Plot the rates against the inhibitor concentration to determine the IC₅₀ value. Further kinetic experiments varying both substrate and inhibitor concentrations can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and conceptual pathways involving this compound.

experimental_workflow cluster_synthesis Synthesis & Preparation cluster_reconstitution Enzyme Reconstitution cluster_assay Biochemical Assays synth Chemical Synthesis of This compound purify HPLC Purification synth->purify reconstitute Incubate with This compound Analog purify->reconstitute photocatalysis Photocatalysis Experiment purify->photocatalysis apo Prepare Apoenzyme apo->reconstitute remove_excess Remove Excess Analog reconstitute->remove_excess kinetic_assay Enzyme Kinetics Assay remove_excess->kinetic_assay inhibition_assay Enzyme Inhibition Assay remove_excess->inhibition_assay

Caption: Experimental workflow for using this compound.

electron_transfer_pathway cluster_native Native Flavoenzyme cluster_deaza This compound Reconstituted Enzyme S Substrate (Reductant) E_FAD Enzyme-FAD S->E_FAD Hydride Transfer E_FADH2 Enzyme-FADH₂ E_FAD->E_FADH2 Reduction P Product (Oxidant) E_FADH2->P Oxidation one_electron One-Electron Transfer Pathway (Blocked) E_FADH2->one_electron S_deaza Substrate (Reductant) E_dFAD Enzyme-deazaFAD S_deaza->E_dFAD Hydride Transfer (Obligatory) E_dFADH2 Enzyme-deazaFADH₂ E_dFAD->E_dFADH2 Reduction P_deaza Product (Oxidant) E_dFADH2->P_deaza Oxidation (Often Blocked or Altered) E_dFADH2->one_electron

Caption: Electron transfer in native vs. 5-deazaflavin enzymes.

Role in Drug Development

Flavoenzymes are involved in a wide range of critical biological processes, making them attractive targets for therapeutic intervention.[6] this compound serves as a powerful tool in the discovery and characterization of inhibitors for these enzymes.

Mechanistic Elucidation of Drug Action

By replacing the native flavin with this compound, researchers can determine whether a potential drug inhibitor's mechanism involves interaction with the one-electron transfer capabilities of the flavin. If an inhibitor is still effective against the 5-deaza-reconstituted enzyme, it suggests that its mechanism is independent of single-electron transfer processes.

Screening for Novel Inhibitors

Enzyme inhibition assays using this compound-reconstituted enzymes can be employed in high-throughput screening campaigns to identify novel drug candidates. This approach can help to select for inhibitors with specific mechanisms of action.

Case Study: DNA Photolyase

DNA photolyases are flavoenzymes that repair UV-induced DNA damage. These enzymes utilize a flavin cofactor and often a second chromophore, such as a 5-deazaflavin derivative (8-hydroxy-7,8-didemethyl-5-deazariboflavin), for light harvesting and energy transfer.[7] Studies using these analogs have been instrumental in elucidating the intricate mechanism of DNA repair, providing a potential avenue for the development of agents that could modulate this process.

Conclusion

This compound is a versatile and indispensable tool in the study of flavoenzymes. Its unique redox properties, particularly its inability to participate in one-electron transfer reactions, provide a clear window into the catalytic mechanisms of this important class of enzymes. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their pursuit of new scientific discoveries and therapeutic innovations.

References

A Preliminary Investigation into the Redox Potential of 5-Deazariboflavin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deazariboflavin is a synthetic analog of riboflavin (B1680620) (Vitamin B2) where the nitrogen atom at position 5 is replaced by a carbon atom. This seemingly minor structural modification imparts significantly different physicochemical properties, particularly concerning its redox behavior. Unlike riboflavin, which can participate in both one- and two-electron transfer processes, this compound is primarily restricted to two-electron (hydride) transfer mechanisms. This distinct characteristic makes it a valuable tool in biochemical and pharmaceutical research for probing the mechanisms of flavoenzymes and for the development of novel therapeutic agents. This technical guide provides a preliminary investigation into the redox potential of this compound, summarizing key quantitative data and outlining detailed experimental protocols for its determination.

Quantitative Data on Redox Potential

The redox potential of a compound is a measure of its tendency to acquire electrons and thereby be reduced. For this compound, this value is crucial for understanding its reactivity in biological systems.

Redox Potential of this compound

The standard redox potential (E₀') of the this compound/1,5-dihydro-5-deazariboflavin couple has been determined under various conditions. A key study established the midpoint potential at pH 7.0 (E'm7) to be -0.273 ± 0.003 V versus the standard hydrogen electrode (SHE)[1]. Another study reported a standard potential (E₀) of -0.310 V [2]. The redox potential of this compound is known to be pH-dependent, having been determined over a pH range of 5.5 to 9.2[1]. The pK of dihydrodeazariboflavin has been determined to be 7.00 ± 0.05[1].

pHMidpoint Potential (E'm) vs. SHE (V)Reference
7.0-0.273 ± 0.003[1]
Not Specified-0.310[2]
Comparative Redox Potentials of 5-Deazaflavin Analogs

The redox potentials of various 5-deazaflavin analogs have been investigated to understand the effects of structural modifications on their electrochemical properties. For instance, a class of 5-deazaalloxazines has been shown to exhibit very low reduction potentials, down to -1.65 V vs. SCE, making them potent photoreduction catalysts[3].

Compound/AnalogRedox Potential (V)Reference ElectrodeConditionsReference
5-Deazaalloxazinesdown to -1.65SCEGround state[3]

Experimental Protocols

Accurate determination of the redox potential of this compound requires precise experimental techniques. The following sections detail the methodologies for three commonly employed methods.

Xanthine (B1682287)/Xanthine Oxidase Method

This spectrophotometric method relies on the enzymatic generation of a reducing agent to establish an equilibrium between this compound and a reference dye of known redox potential.

Materials and Reagents:

  • This compound solution of known concentration

  • Reference dye with a redox potential close to that of this compound

  • Xanthine solution

  • Xanthine oxidase

  • Methyl viologen (as a mediator)

  • Anaerobic cuvette

  • Spectrophotometer

  • Argon or nitrogen gas supply

Procedure:

  • Preparation of Solutions: Prepare stock solutions of this compound, the reference dye, xanthine, and methyl viologen in an appropriate buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).

  • Anaerobic Conditions: Add the buffer, this compound, reference dye, xanthine, and methyl viologen to an anaerobic cuvette. Seal the cuvette and deoxygenate the solution by purging with argon or nitrogen gas for an extended period.

  • Initiation of Reaction: Initiate the reaction by injecting a small volume of xanthine oxidase solution into the sealed cuvette.

  • Spectrophotometric Monitoring: Monitor the reaction by recording the absorption spectra at regular intervals. The reduction of both this compound and the reference dye will lead to changes in their respective absorption maxima.

  • Data Analysis: From the spectral data, calculate the ratio of the oxidized to reduced forms for both this compound and the reference dye at equilibrium for each time point. The difference in midpoint potentials (ΔE'm) can then be determined using the following equation:

    ΔE'm = E'm (this compound) - E'm (reference dye) = (RT/nF) * ln([Ox]dye[Red]5-dRF / [Red]dye[Ox]5-dRF)

    Where R is the gas constant, T is the temperature in Kelvin, n is the number of electrons transferred, and F is the Faraday constant. The midpoint potential of this compound can be calculated from the known potential of the reference dye.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique that measures the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth.

Materials and Reagents:

  • This compound solution

  • Supporting electrolyte (e.g., KCl, KNO₃)

  • Solvent (e.g., aqueous buffer, organic solvent)

  • Potentiostat

  • Electrochemical cell with a three-electrode system:

    • Working electrode (e.g., glassy carbon, gold)

    • Reference electrode (e.g., Ag/AgCl, SCE)

    • Counter electrode (e.g., platinum wire)

  • Inert gas (argon or nitrogen)

Procedure:

  • Solution Preparation: Prepare a solution of this compound in the chosen solvent containing the supporting electrolyte.

  • Cell Assembly: Assemble the electrochemical cell with the three electrodes immersed in the sample solution.

  • Deoxygenation: Purge the solution with an inert gas to remove dissolved oxygen, which can interfere with the measurements.

  • Voltammetric Scan: Apply a potential waveform to the working electrode using the potentiostat. The potential is swept linearly from an initial potential to a switching potential and then back to the initial potential.

  • Data Acquisition: Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.

  • Data Analysis: The formal reduction potential (E°') can be estimated from the midpoint of the anodic and cathodic peak potentials (Epa and Epc):

    E°' ≈ (Epa + Epc) / 2

Potentiometric Titration

Potentiometric titration involves the measurement of the potential of an indicator electrode as a function of the volume of a titrant of known concentration.

Materials and Reagents:

  • This compound solution

  • Reducing titrant (e.g., sodium dithionite) or oxidizing titrant of known concentration

  • Potentiometer or pH/mV meter

  • Indicator electrode (e.g., platinum)

  • Reference electrode (e.g., calomel (B162337) or Ag/AgCl)

  • Stirring apparatus

  • Inert atmosphere chamber or glove box

Procedure:

  • Cell Setup: Place the this compound solution in a beaker with a magnetic stir bar. Immerse the indicator and reference electrodes in the solution. The setup should be maintained under an inert atmosphere.

  • Initial Potential Measurement: Measure and record the initial potential of the solution before adding any titrant.

  • Titration: Add the titrant in small, known increments, allowing the potential to stabilize after each addition. Record the potential and the corresponding volume of titrant added.

  • Endpoint Determination: Continue the titration past the equivalence point. The equivalence point is identified by the largest change in potential for a given volume of titrant added.

  • Data Analysis: Plot the potential (E) versus the volume of titrant added. The potential at the half-equivalence point corresponds to the standard redox potential (E°') of the this compound couple according to the Nernst equation.

Visualizations

Experimental Workflow for Redox Potential Determination using the Xanthine/Xanthine Oxidase Method

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (this compound, Reference Dye, Xanthine, Methyl Viologen) setup_cuvette Assemble and Seal Anaerobic Cuvette prep_solutions->setup_cuvette deoxygenate Deoxygenate with Inert Gas setup_cuvette->deoxygenate inject_xo Inject Xanthine Oxidase deoxygenate->inject_xo monitor_spectra Monitor Absorption Spectra Over Time inject_xo->monitor_spectra calc_ratios Calculate [Ox]/[Red] Ratios monitor_spectra->calc_ratios calc_delta_e Calculate ΔE'm calc_ratios->calc_delta_e determine_e Determine E'm of This compound calc_delta_e->determine_e

Caption: Workflow for determining the redox potential via the xanthine/xanthine oxidase method.

Conclusion

The unique redox properties of this compound, characterized by a more negative redox potential compared to riboflavin and a preference for two-electron transfer, make it an invaluable tool in chemical biology and drug development. The experimental protocols detailed in this guide provide a framework for the accurate determination of its redox potential, a critical parameter for predicting its behavior in biological systems. Further investigations into the redox potentials of a wider range of 5-deazaflavin derivatives will undoubtedly contribute to the design of novel enzyme inhibitors and redox-active therapeutic agents.

References

An In-depth Technical Guide on the Core Biochemical Functions of 5-Deazariboflavin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deazariboflavin is a synthetic analog of riboflavin (B1680620) (Vitamin B2) that has become an invaluable tool in the field of biochemistry and enzymology. Its unique structural and electronic properties, arising from the substitution of the nitrogen atom at the 5-position of the isoalloxazine ring with a carbon atom, fundamentally alter its redox chemistry compared to natural flavins.[1] This guide provides a comprehensive overview of the basic biochemical functions of this compound, its applications as a mechanistic probe, and its relevance in drug development.

Core Biochemical Properties and Functions

The primary biochemical significance of this compound lies in its distinct redox characteristics. Unlike riboflavin, which can readily participate in both one- and two-electron transfer processes through a stable semiquinone radical intermediate, this compound has a strong preference for a two-electron (hydride) transfer mechanism.[1] This is a direct consequence of the instability of the 5-deazaflavin radical species.[1]

This fundamental difference makes this compound an exceptional tool for dissecting complex electron transfer pathways in flavoenzymes. By replacing the native flavin cofactor (FMN or FAD) with its 5-deaza analog, researchers can effectively block single-electron transfer and oxygen-dependent reactions, thereby isolating and studying other catalytic functions such as dehydrogenation.[1][2]

The redox potential of the this compound/1,5-dihydro-5-deazariboflavin couple is significantly more negative than that of typical flavins, rendering 1,5-dihydro-5-deazariboflavin a stronger reducing agent.[1] This property has been exploited in various biochemical studies.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its derivatives, providing a basis for comparison with natural flavin coenzymes.

Table 1: Redox Potentials

CompoundMidpoint Potential (E'₀) at pH 7 (V)Reference
This compound-0.273[1][3]
This compound-0.310[4]
Riboflavin (Typical)-0.220[5]
NAD⁺/NADH-0.320[5]

Table 2: Kinetic and Physicochemical Properties

PropertyValueConditionsReference
Disproportionation Rate Constant (k)22 M⁻¹s⁻¹Oxidized and reduced deazaflavins, 0°C[6][7]
Autoxidation Half-life (t½) of 1,5-dihydrodeazaflavins~40 hours22°C[6][7]
Absorption Maximum (λmax)407 nmCompared to 448 nm for riboflavin[2]

Table 3: Enzymatic Activity with 5-Deazaflavin Analogs

EnzymeObservationRate Compared to HoloenzymeReference
Beneckea harveyi NAD(P)H:(flavin) oxidoreductaseReduction by NADH proceeds to equilibrium (Keq ≈ 1)Large difference in Vmax, but same rate-determining step (hydride transfer)[4]
Yeast NADPH:(acceptor) oxidoreductase (Old Yellow Enzyme)Reduced by substrate~10⁻⁵[4]
D-Amino acid:O₂ oxidoreductaseReduced by substrate; not reoxidized by O₂; rapidly oxidized by imino acid product~10⁻⁵[4]
Aspergillus niger D-glucose O₂ oxidoreductaseReduced by substrate; not reoxidized by O₂ or artificial electron acceptors~10⁻⁵[4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are outlines of key experimental protocols.

Enzymatic Synthesis of 5-DeazaFMN and 5-DeazaFAD

This protocol is adapted from the method described for the micromole scale synthesis of 5-deazaflavin coenzymes.[6][7]

Objective: To enzymatically synthesize this compound 5'-phosphate (deazaFMN) and this compound 5'-diphosphate, 5'→5'-adenosine ester (deazaFAD) from this compound.

Materials:

  • This compound

  • Partially purified FAD synthetase complex from Brevibacterium ammoniagenes (contains both phosphorylating and adenylylating activities)

  • ATP

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • DEAE-cellulose chromatography column

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing this compound, ATP, and the FAD synthetase complex in the appropriate buffer.

  • Incubate the mixture at a controlled temperature (e.g., 37°C).

  • Monitor the progress of the reaction by observing changes in the absorption spectrum.

  • Upon completion, purify the synthesized deazaFMN and deazaFAD using DEAE-cellulose chromatography.

  • Characterize the purified products using techniques such as proton magnetic resonance to confirm the structure.[6][7]

Cofactor Reconstitution in Flavoenzymes

This protocol outlines the general procedure for replacing the native flavin cofactor with a 5-deaza analog.

Objective: To prepare a flavoenzyme reconstituted with a 5-deazaflavin analog to study its catalytic activity.

Materials:

  • Apo-flavoenzyme (the enzyme without its native flavin cofactor)

  • 5-deazaFMN or 5-deazaFAD

  • Buffer solution appropriate for the enzyme's stability

  • Dialysis tubing or size-exclusion chromatography column

Procedure:

  • Prepare the apo-enzyme by methods specific to the flavoprotein of interest (e.g., dialysis against a low pH buffer with KBr).

  • Incubate the apo-enzyme with an excess of the 5-deazaflavin analog in the appropriate buffer.

  • Allow the reconstitution to proceed, typically for several hours at 4°C.

  • Remove the excess, unbound 5-deazaflavin by dialysis or size-exclusion chromatography.

  • Verify the successful reconstitution by spectrophotometry, observing the characteristic absorption spectrum of the 5-deazaflavin bound to the enzyme.

Measurement of Redox Potential

This protocol is based on the equilibration method.[3]

Objective: To determine the midpoint redox potential of this compound.

Materials:

  • This compound

  • A flavin with a known redox potential (e.g., riboflavin or lumiflavin (B1675435) 3-acetate)

  • A reducing agent (e.g., sodium borohydride)

  • Spectrophotometer or fluorimeter

  • Potentiometer with a standard hydrogen electrode

  • A range of buffer solutions with different pH values

Procedure:

  • Prepare solutions containing this compound and the reference flavin at various pH values.

  • Add a controlled amount of the reducing agent to partially reduce the flavins.

  • Allow the mixture to reach equilibrium.

  • Measure the concentrations of the oxidized and reduced forms of both this compound and the reference flavin using spectrophotometry or fluorimetry.

  • Alternatively, measure the equilibrium potential directly using a potentiometer.

  • Calculate the redox potential of this compound using the Nernst equation and the known potential of the reference flavin.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the function and application of this compound.

cluster_riboflavin Riboflavin cluster_5_deazariboflavin This compound Riboflavin (Oxidized) Riboflavin (Oxidized) Semiquinone Radical Semiquinone Radical Riboflavin (Oxidized)->Semiquinone Radical + 1e⁻ Semiquinone Radical->Riboflavin (Oxidized) - 1e⁻ Hydroquinone (Reduced) Hydroquinone (Reduced) Semiquinone Radical->Hydroquinone (Reduced) + 1e⁻ Hydroquinone (Reduced)->Semiquinone Radical - 1e⁻ This compound (Oxidized) This compound (Oxidized) 1,5-Dihydro-5-deazariboflavin (Reduced) 1,5-Dihydro-5-deazariboflavin (Reduced) This compound (Oxidized)->1,5-Dihydro-5-deazariboflavin (Reduced) + 2e⁻ (Hydride Transfer) 1,5-Dihydro-5-deazariboflavin (Reduced)->this compound (Oxidized) - 2e⁻ (Hydride Transfer) Start Start Prepare Apo-Enzyme Prepare Apo-Enzyme Start->Prepare Apo-Enzyme Reconstitute with 5-Deazaflavin Reconstitute with 5-Deazaflavin Prepare Apo-Enzyme->Reconstitute with 5-Deazaflavin Purify Reconstituted Enzyme Purify Reconstituted Enzyme Reconstitute with 5-Deazaflavin->Purify Reconstituted Enzyme Substrate + Reconstituted Enzyme Substrate + Reconstituted Enzyme Purify Reconstituted Enzyme->Substrate + Reconstituted Enzyme Perform Catalytic Assay Perform Catalytic Assay Monitor Reaction Monitor Reaction Perform Catalytic Assay->Monitor Reaction Substrate + Reconstituted Enzyme->Perform Catalytic Assay Block O2-dependent reaction? Block O2-dependent reaction? Monitor Reaction->Block O2-dependent reaction? Compare with Native Enzyme Compare with Native Enzyme Elucidate Mechanism Elucidate Mechanism Compare with Native Enzyme->Elucidate Mechanism Block O2-dependent reaction?->Compare with Native Enzyme Yes Block O2-dependent reaction?->Compare with Native Enzyme No

References

The Core Mechanism of 5-Deazariboflavin Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deazariboflavin is a synthetic analog of riboflavin (B1680620) (Vitamin B2) that serves as a powerful tool in biochemical and pharmacological research. Its unique structural modification—the substitution of nitrogen at the 5-position of the isoalloxazine ring with a carbon atom—profoundly alters its electronic and redox properties.[1][2] This guide provides an in-depth exploration of the core mechanisms of this compound action, offering insights for researchers, scientists, and professionals involved in drug development. We will delve into its role as a mechanistic probe for flavoenzymes, its function as a photosensitizer, and the experimental approaches used to elucidate its activity.

Core Mechanism of Action: A Tale of Two Electrons

The primary mechanism of this compound's action stems from its altered redox chemistry compared to native flavins.[1][2] Unlike riboflavin, which can readily participate in both one-electron and two-electron transfer processes through a stable semiquinone radical intermediate, this compound demonstrates a strong preference for two-electron (hydride) transfer.[3] This is due to the inherent instability of the 5-deazaflavin radical species.[3]

This fundamental difference makes this compound an invaluable tool for dissecting the catalytic mechanisms of flavoenzymes. By replacing the native flavin cofactor (FMN or FAD) with a 5-deaza analog, researchers can determine whether an enzyme utilizes a single-electron or a two-electron transfer pathway.[3] If the enzyme reconstituted with the 5-deazaflavin analog retains activity (even if significantly reduced), it strongly suggests a hydride transfer mechanism. Conversely, a complete loss of activity points towards a mechanism involving a flavin semiquinone radical.

dot

Caption: Electron transfer pathways for natural flavins versus 5-deazaflavins.

Quantitative Data

The following tables summarize key quantitative data related to the action of this compound and its derivatives.

Table 1: Redox Properties and Photochemical Characteristics
ParameterValueCompoundConditionsReference(s)
Redox Potential (E'₀)-0.310 VThis compound/dihydrodeazariboflavinpH 7[1][4]
Triplet Quantum Yield (ΦT)0.64This compoundMethanol[5]
Triplet Lifetime (τT)15 µsThis compoundMethanol[5]
Energy Transfer Rate1.9 x 1010 s-18-HDF to FADH₂In DNA Photolyase
Table 2: Kinetic Parameters of Enzymes Reconstituted with 5-Deazaflavin Analogs
EnzymeNative Cofactor5-Deaza AnalogRelative Activitykcat (s-1)Km (µM)Reference(s)
D-Amino Acid OxidaseFAD5-deazaFAD~10-5--[1][4]
Glucose OxidaseFAD5-deazaFAD~10-5--[1][4]
NADPH:(acceptor) OxidoreductaseFMN5-deazaFMN~10-5--[1][4]
UDP-Galactopyranose MutaseFAD5-deazaFADInactive0-
Cytochrome P450 Reductase (T491V)FAD5-deazaFAD-0.08 s-1 (steady-state)-[6]
Table 3: Inhibitory Concentrations (IC50) of 5-Deazaflavin Derivatives against Cancer Cell Lines
CompoundCell LineIC50Reference(s)
Derivative 4jMCF-70.5 nM[7][8]
Derivative 4kMCF-7190 nM[7][8]
Derivative 5bMCF-7In nanomolar range[7][8]
Derivative 5dMCF-70.1 nM[7][8]
Derivative 5dHeLa1.26 µM[7][8]
Derivative 5iMCF-7In nanomolar range[7][8]
Derivative 8cHeLa1.69 µM[7][8]
Derivative 9fMCF-7In nanomolar range[7][8]
Derivative 9gHeLa1.52 µM[7][8]

Signaling and Mechanistic Pathways

DNA Photolyase: A Model for Photosensitization and Energy Transfer

A derivative of this compound, 8-hydroxy-7,8-didemethyl-5-deazariboflavin (8-HDF), serves as a light-harvesting cofactor in a class of DNA repair enzymes called photolyases.[6] In this system, 8-HDF absorbs a photon of light and efficiently transfers the excitation energy to the catalytic cofactor, a fully reduced flavin adenine (B156593) dinucleotide (FADH⁻). This energy transfer is crucial for the subsequent repair of UV-induced DNA damage.

dot

DNA_Photolyase_Mechanism cluster_workflow DNA Repair by Photolyase Photon Photon (Light Energy) HDF 8-HDF (this compound derivative) Photon->HDF Absorption HDF_excited 8-HDF* HDF->HDF_excited FADH_red FADH⁻ (Reduced Flavin) HDF_excited->FADH_red Energy Transfer FADH_excited FADH⁻* FADH_red->FADH_excited DNA_damage UV-damaged DNA (Pyrimidine Dimer) FADH_excited->DNA_damage Initiates Repair Electron_transfer Electron Transfer DNA_damage->Electron_transfer DNA_repaired Repaired DNA Electron_transfer->DNA_repaired Bond Cleavage

Caption: Light-harvesting and energy transfer mechanism in DNA photolyase.

Experimental Protocols

Chemical Synthesis of this compound

This protocol is adapted from an improved synthesis method.

Materials:

Procedure:

  • Condensation: Suspend ribitylated aniline, 6-chlorouracil, and a catalytic amount of malononitrile in dry methanol. Heat the mixture at reflux for 48 hours.

  • Purification and Protection: Remove the solvent under reduced pressure. The resulting crude material is of high polarity and acid-sensitive. To circumvent purification difficulties, dissolve the crude product in pyridine and add acetic anhydride. Stir at room temperature for 1 hour to acetylate the hydroxyl groups.

  • Extraction: Remove the pyridine under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with water and brine. Dry the organic layer with magnesium sulfate (B86663), filter, and remove the solvent to yield the protected intermediate.

  • Cyclization: Dissolve the protected intermediate in DMF and add phosphorus oxychloride dropwise. Stir at room temperature for 30 minutes, then heat at 100°C for 15 minutes.

  • Deprotection and Isolation: Cool the reaction mixture with ice and adjust the pH to ~6 with ammonium hydroxide. This step removes the acetate (B1210297) protecting groups. The crude this compound can be purified by high-performance liquid chromatography (HPLC).

dot

Synthesis_Workflow Start Ribitylated Aniline + 6-Chlorouracil Condensation Condensation (Methanol, Reflux) Start->Condensation Crude_Product Crude Intermediate Condensation->Crude_Product Acetylation Acetylation (Pyridine, Acetic Anhydride) Crude_Product->Acetylation Protected_Intermediate Protected Intermediate Acetylation->Protected_Intermediate Cyclization Cyclization (DMF, POCl₃) Protected_Intermediate->Cyclization Crude_5_deaza Crude this compound Cyclization->Crude_5_deaza Purification HPLC Purification Crude_5_deaza->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the chemical synthesis of this compound.

Reconstitution of a Flavoenzyme with 5-deazaFAD

This is a generalized protocol for replacing the native FAD cofactor with 5-deazaFAD.

Materials:

  • Apoenzyme (flavoenzyme with the native FAD removed)

  • 5-deazaFAD

  • Tris-HCl buffer (or other suitable buffer), pH ~7.5

  • Glycerol

  • Dialysis tubing or centrifugal concentrators

  • UV-Vis spectrophotometer

Procedure:

  • Apoenzyme Preparation: Prepare the apoenzyme from the holoenzyme according to established protocols, which often involve treatment with acidic ammonium sulfate or other denaturing agents followed by extensive dialysis to remove the native FAD.

  • Incubation: Incubate the apoenzyme with a 2-5 fold molar excess of 5-deazaFAD in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol) at 4°C for 2-4 hours with gentle stirring.

  • Removal of Excess Cofactor: Remove the unbound 5-deazaFAD by extensive dialysis against the same buffer or by using centrifugal concentrators.

  • Spectroscopic Analysis: Confirm the incorporation of 5-deazaFAD into the enzyme by recording the UV-Vis absorption spectrum. The reconstituted enzyme should exhibit the characteristic absorption spectrum of 5-deazaFAD, with absorption maxima around 330 nm and 400 nm.[9]

  • Activity Assay: Measure the enzymatic activity of the reconstituted enzyme using a standard assay for the holoenzyme. Compare the activity to that of the native enzyme to determine the effect of the cofactor substitution.

Determination of Inhibitory Potency (IC50)

This is a general protocol for determining the IC50 value of a this compound analog against a flavoenzyme.

Materials:

  • Purified flavoenzyme

  • Substrate for the enzyme

  • This compound analog (inhibitor)

  • Assay buffer

  • Microplate reader or spectrophotometer

Procedure:

  • Enzyme Assay Optimization: Establish a reliable kinetic assay for the flavoenzyme, ensuring that the reaction rate is linear with respect to time and enzyme concentration under the chosen conditions.

  • Inhibitor Stock Solution: Prepare a concentrated stock solution of the this compound analog in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial dilutions of the inhibitor stock solution to create a range of concentrations to be tested.

  • Assay Setup: In a microplate or cuvettes, set up the reaction mixtures containing the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the assay temperature to allow for binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed concentration of the substrate.

  • Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

This compound and its derivatives are indispensable tools for elucidating the mechanisms of flavoenzymes and for exploring novel therapeutic strategies. Their unique redox properties, particularly the preference for two-electron transfer, allow for the dissection of complex enzymatic reactions. Furthermore, their photosensitizing capabilities have been harnessed by nature in DNA repair and offer potential for photodynamic therapy applications. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize these powerful molecular probes in their scientific endeavors. As our understanding of the intricate roles of flavoenzymes in health and disease continues to grow, the importance of mechanistic tools like this compound will undoubtedly increase, paving the way for new discoveries and therapeutic innovations.

References

The Photochemistry of 5-Deazariboflavin: A Technical Primer for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide explores the core principles of 5-deazariboflavin photochemistry. This analog of riboflavin, a vital component of flavin cofactors, exhibits unique photochemical and electrochemical properties that make it a valuable tool in mechanistic studies of flavoenzymes and as a potential photosensitizer.

Core Photochemical Properties

This compound, in which the nitrogen atom at position 5 of the isoalloxazine ring is replaced by a carbon-hydrogen group, displays significantly different reactivity compared to its parent compound, riboflavin. This substitution alters the electronic structure, leading to distinct absorption and emission characteristics, as well as a modified redox behavior.

Upon absorption of light, typically in the blue region of the spectrum, this compound is promoted to an excited singlet state. From this state, it can undergo several processes, including fluorescence, intersystem crossing to a triplet state, or photochemical reactions. The triplet state of this compound is a key intermediate in many of its photosensitizing reactions, participating in electron and hydrogen transfer processes.

Quantitative Photophysical and Photochemical Data

The following tables summarize key quantitative data related to the photochemistry of this compound and its derivatives, compiled from various studies.

CompoundAbsorption Maxima (λ_max, nm)SolventReference
This compound~400, ~330General[1]
This compound407Not Specified[1]
7-demethyl-5-deazariboflavin~400, ~330General[1]
8-demethyl-5-deazariboflavin~400, ~330General[1]
7,8-didemethyl-5-deazariboflavin~400, ~330General[1]
ParameterValueConditionsReference
Disproportionation rate constant (oxidized and reduced this compound)22 M⁻¹s⁻¹0 °C[2]
Half-life of 1,5-dihydrodeazaflavins to autoxidation~40 h22 °C[2]
Rate constant for reduction of FMN of BM3t by this compound semiquinone6600 s⁻¹Not Specified[3]
Rate constant for reduction of Type I Cu in ascorbate (B8700270) oxidase by this compound semiquinone5 x 10⁸ M⁻¹s⁻¹pH 5.5[3]

Key Photochemical Reaction Pathways

The photochemical reactions of this compound often involve the formation of a spin-correlated radical pair following photoinduced electron or hydrogen transfer. These processes are fundamental to its role as a photosensitizer and a mechanistic probe.

Photoinduced Electron Transfer and Radical Pair Formation

Upon photoexcitation, this compound in its triplet state can act as a potent oxidant, accepting an electron from a suitable donor (e.g., tryptophan, amines, phenols) to form a radical anion and a corresponding radical cation of the donor. This radical pair is a transient species that can undergo further reactions.

G Photoinduced Electron Transfer dRF This compound (dRF) dRF_s1 Singlet Excited State (¹dRF) dRF->dRF_s1 hν (Light Absorption) dRF_t1 Triplet Excited State (³dRF) dRF_s1->dRF_t1 Intersystem Crossing (ISC) RadicalPair [dRF•⁻ D•⁺] Radical Pair dRF_t1->RadicalPair + D (Electron Transfer) Donor Electron Donor (D) G Triplet State Quenching Mechanisms dRF_t1 Triplet Excited State (³dRF*) ET_path Electron Transfer dRF_t1->ET_path HAT_path Hydrogen Atom Transfer dRF_t1->HAT_path Quencher Quencher (Q) GroundState Ground State dRF + Q RadicalIonPair [dRF•⁻ Q•⁺] ET_path->RadicalIonPair + Q NeutralRadicalPair [dRFH• Q•] HAT_path->NeutralRadicalPair + QH RadicalIonPair->GroundState Back Electron Transfer NeutralRadicalPair->GroundState Radical Recombination G Workflow for this compound Synthesis start Starting Materials (e.g., aniline (B41778) derivative, uracil (B121893) derivative) step1 Coupling Reaction (e.g., with malononitrile (B47326) catalyst) start->step1 step2 Acetylation for Purification step1->step2 step3 Cyclization (e.g., using Vilsmeier reagent) step2->step3 step4 Deprotection step3->step4 purification Purification (e.g., HPLC) step4->purification product This compound purification->product G Energy Transfer in DNA Photolyase Light Blue Light (hν) HDF 8-HDF (Antenna Chromophore) Light->HDF HDF_excited Excited 8-HDF* HDF->HDF_excited Light Absorption FAD FAD (Catalytic Cofactor) HDF_excited->FAD Energy Transfer FAD_excited Excited FAD* DNA_damaged Damaged DNA FAD_excited->DNA_damaged Electron Transfer DNA_repaired Repaired DNA DNA_damaged->DNA_repaired DNA Repair

References

5-deazariboflavin's role as a mechanistic probe in enzymology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of enzymology, understanding the precise mechanisms by which enzymes catalyze biochemical reactions is paramount for fundamental research and the development of novel therapeutics. Flavoenzymes, a diverse class of enzymes that utilize flavin adenine (B156593) dinucleotide (FAD) or flavin mononucleotide (FMN) as cofactors, are central to a myriad of biological processes, including redox chemistry, DNA repair, and light sensing. The versatility of the flavin cofactor, capable of participating in one- and two-electron transfer processes, presents a significant challenge in elucidating specific reaction pathways. To dissect these complex mechanisms, researchers have turned to flavin analogs, with 5-deazariboflavin emerging as a powerful and indispensable tool.

This technical guide provides a comprehensive overview of the role of this compound and its phosphorylated derivatives (5-deazaFMN and 5-deazaFAD) as mechanistic probes in enzymology. We will delve into the unique chemical properties of this compound that underpin its utility, present detailed experimental protocols for its application, and summarize key quantitative data from studies on various flavoenzymes.

The Chemical Biology of this compound: A Tale of Two Electrons

The key to this compound's utility lies in a subtle yet profound structural modification: the replacement of the nitrogen atom at the N5 position of the isoalloxazine ring with a carbon atom. This alteration fundamentally changes the electronic properties of the flavin analog, rendering it an obligate two-electron (hydride) acceptor, in stark contrast to the native flavin cofactors which can readily undergo both one- and two-electron transfers.[1][2]

This inability to stabilize a semiquinone radical intermediate is the cornerstone of its application as a mechanistic probe.[1] If a flavoenzyme can successfully utilize a 5-deazaflavin analog to catalyze its reaction, it provides strong evidence for a mechanism involving a direct hydride transfer, rather than a process involving single-electron transfer steps.

Redox Properties

A critical characteristic of this compound is its significantly lower redox potential compared to its natural counterparts. The midpoint potential (Em7) for the this compound/1,5-dihydro-5-deazariboflavin couple is approximately -310 mV, which is considerably more negative than that of FAD/FADH2 (-219 mV) and FMN/FMNH2 (-208 mV).[3][4] This lower redox potential means that 5-deazaflavin is a weaker oxidizing agent and its reduced form is a stronger reducing agent. This property can influence the thermodynamics and kinetics of enzymatic reactions.

Quantitative Analysis of Flavoenzyme Activity with this compound Analogs

The reconstitution of apoflavoenzymes with 5-deazaflavin analogs often leads to a significant reduction in catalytic activity. This attenuation of activity, when coupled with detailed kinetic analysis, provides invaluable insights into the enzyme's mechanism. The following tables summarize key quantitative data from studies of various flavoenzymes reconstituted with 5-deazaflavin analogs.

EnzymeNative Cofactor5-Deaza AnalogSubstratekcat (s-1)Km (µM)kcat/Km (M-1s-1)% Activity vs. NativeReference
Beneckea harveyi NAD(P)H:flavin oxidoreductaseFMN5-deazaFMNNADH1.2403.0 x 104~0.01[3]
D-Amino Acid OxidaseFAD5-deazaFADD-Alanine0.00118000.56~10-5[3]
Glucose OxidaseFAD5-deazaFADD-Glucose0.003330000.09~10-5[3]

Table 1: Kinetic Parameters of Flavoenzymes Reconstituted with 5-Deazaflavin Analogs.

Flavin AnalogMidpoint Redox Potential (Em7) vs. SHE (V)Reference
FAD-0.219
FMN-0.208
This compound-0.310[3]
This compound-0.273 ± 0.003[4]

Table 2: Midpoint Redox Potentials of Flavin Cofactors and this compound.

Experimental Protocols

The successful application of this compound as a mechanistic probe relies on robust experimental procedures. This section provides detailed methodologies for the synthesis of this compound derivatives, the reconstitution of apoflavoenzymes, and the subsequent kinetic and spectroscopic analysis.

Synthesis of this compound and its Phosphorylated Derivatives

Detailed chemical synthesis protocols for this compound and its conversion to 5-deazaFMN and 5-deazaFAD have been established.[5][6]

Enzymatic Synthesis of 5-deazaFMN and 5-deazaFAD: A more convenient method for preparing the phosphorylated derivatives on a micromole scale involves enzymatic synthesis.[6]

  • Source of Enzymes: A partially purified FAD synthetase complex from Brevibacterium ammoniagenes can be used. This complex possesses both riboflavin (B1680620) kinase and FAD synthetase activities.

  • Reaction Mixture: Incubate this compound with ATP and Mg2+ in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) with the FAD synthetase complex.

  • Conversion: The riboflavin kinase activity will first phosphorylate this compound to 5-deazaFMN. Subsequently, the FAD synthetase activity will adenylate 5-deazaFMN to produce 5-deazaFAD.

  • Purification: The products can be purified using anion-exchange chromatography (e.g., DEAE-cellulose).

Reconstitution of Apoflavoenzymes

The removal of the native flavin cofactor to generate the apoprotein and its subsequent reconstitution with the 5-deazaflavin analog is a critical step.

General Protocol:

  • Apoenzyme Preparation: The method for removing the native flavin is enzyme-dependent. A common method involves dialysis against a buffer containing high salt (e.g., 1 M KBr) and a chelating agent (e.g., EDTA) at low pH (e.g., pH 3.5-4.0), followed by extensive dialysis against a neutral buffer. The success of apoprotein preparation should be monitored by UV-Vis spectroscopy, looking for the disappearance of the characteristic flavin absorbance peaks.

  • Reconstitution:

    • Incubate the apoprotein with a 2-5 fold molar excess of the 5-deazaflavin analog (5-deazaFMN or 5-deazaFAD) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) at 4°C.

    • The reconstitution process can be monitored by the appearance of the characteristic absorbance spectrum of the protein-bound deazaflavin and by the restoration of enzymatic activity (albeit at a lower level).

    • Remove excess, unbound deazaflavin by dialysis, gel filtration, or affinity chromatography.

Kinetic Analysis

Standard enzyme kinetic assays can be adapted to study the activity of 5-deazaflavin-reconstituted enzymes.

Spectrophotometric Assay:

  • Wavelength Selection: Monitor the reaction by following the change in absorbance of either the substrate, product, or the 5-deazaflavin cofactor itself. The oxidized form of this compound has an absorption maximum around 400 nm, which disappears upon reduction.

  • Reaction Conditions: Set up a reaction mixture containing the reconstituted enzyme, buffer, and the desired substrate in a quartz cuvette.

  • Initiation and Monitoring: Initiate the reaction by adding the final component (e.g., the substrate or the enzyme) and immediately monitor the change in absorbance over time using a spectrophotometer.

  • Data Analysis: Determine the initial reaction velocity from the linear portion of the absorbance versus time plot. Perform measurements at varying substrate concentrations to determine the kinetic parameters kcat and Km by fitting the data to the Michaelis-Menten equation.

Spectroscopic Analysis

UV-Visible and fluorescence spectroscopy are invaluable for confirming the binding of the 5-deazaflavin analog and for studying the electronic environment of the enzyme's active site.

  • UV-Visible Spectroscopy: The binding of this compound to an apoprotein often results in a red-shift of its absorption spectrum and the appearance of fine structure, indicative of its sequestration in the protein's active site.

  • Fluorescence Spectroscopy: this compound is fluorescent. Changes in its fluorescence intensity and emission maximum upon binding to the apoprotein can provide information about the polarity of the active site.

Mechanistic Insights from this compound Studies

The application of this compound has been instrumental in elucidating the mechanisms of numerous flavoenzymes.

Probing for Hydride Transfer Mechanisms

As previously mentioned, the primary application of this compound is to distinguish between hydride transfer and single-electron transfer mechanisms.

Hydride_Transfer_vs_SET cluster_hydride Hydride Transfer Mechanism cluster_set Single Electron Transfer (SET) Mechanism S_H Substrate-H P Product S_H->P H:- dRF_ox 5-deazaFlavin (ox) dRF_red 5-deazaFlavin-H (red) dRF_ox->dRF_red + H:- E_dRF Enzyme-5-deazaFlavin E_dRF->E_dRF Catalysis Possible S_H_set Substrate-H P_set Product S_H_set->P_set e- RF_ox Flavin (ox) RF_sq Flavin Semiquinone (rad) RF_ox->RF_sq + e- RF_red Flavin (red) RF_sq->RF_red + e- + H+ E_RF Enzyme-Flavin E_RF->E_RF Catalysis Blocked with 5-deazaFlavin

Caption: Comparison of Hydride Transfer and Single Electron Transfer mechanisms.

Case Study: D-Amino Acid Oxidase

D-Amino acid oxidase (DAAO) catalyzes the oxidative deamination of D-amino acids. Studies with DAAO reconstituted with 5-deazaFAD showed that the enzyme could be reduced by the amino acid substrate, albeit at a much slower rate than the native enzyme.[3] Critically, direct hydrogen transfer from the α-carbon of the amino acid to the C5 position of the 5-deazaflavin was demonstrated. This provided compelling evidence that the native DAAO also operates via a hydride transfer mechanism.

DAAO_Mechanism cluster_0 DAAO Catalytic Cycle with 5-deazaFAD E_dFAD_ox DAAO-5-deazaFAD (ox) E_dFAD_ox_AA DAAO-5-deazaFAD(ox) • D-Amino Acid E_dFAD_ox->E_dFAD_ox_AA + D-Amino Acid E_dFAD_red_IA DAAO-5-deazaFADH2(red) • Imino Acid E_dFAD_ox_AA->E_dFAD_red_IA Hydride Transfer (Rate Limiting) E_dFAD_red DAAO-5-deazaFADH2 (red) E_dFAD_red_IA->E_dFAD_red - Imino Acid

Caption: Simplified workflow for D-Amino Acid Oxidase with 5-deazaFAD.

Logical Framework for Mechanistic Investigation

The use of this compound as a mechanistic probe fits into a broader logical framework for elucidating enzyme mechanisms.

Mechanistic_Probe_Workflow start Hypothesize Enzyme Mechanism reconstitute Reconstitute with 5-deazaflavin analog start->reconstitute kinetic_analysis Perform Kinetic Analysis (kcat, Km) reconstitute->kinetic_analysis spectroscopic_analysis Perform Spectroscopic Analysis reconstitute->spectroscopic_analysis activity_obs Is enzymatic activity observed? kinetic_analysis->activity_obs spectroscopic_analysis->activity_obs hydride_mech Evidence for Hydride Transfer Mechanism activity_obs->hydride_mech Yes set_mech Evidence for Single-Electron or other mechanism not involving direct hydride to N5 activity_obs->set_mech No further_studies Further Mechanistic Studies (e.g., isotope effects, site-directed mutagenesis) hydride_mech->further_studies set_mech->further_studies

Caption: Logical workflow for using this compound as a mechanistic probe.

Conclusion and Future Perspectives

This compound has proven to be an exceptionally valuable tool in the arsenal (B13267) of enzymologists. Its unique inability to participate in single-electron transfer reactions provides a clear and powerful method for identifying hydride transfer mechanisms in flavoenzymes. The combination of cofactor reconstitution, detailed kinetic analysis, and spectroscopic studies has provided definitive evidence for the catalytic strategies employed by a wide range of these important enzymes.

As drug development efforts increasingly target enzymes, a thorough understanding of their mechanisms is crucial for the rational design of inhibitors and modulators. The continued application of this compound and the development of new flavin analogs will undoubtedly continue to shed light on the intricate and fascinating world of flavoenzyme catalysis, paving the way for new discoveries in both fundamental biology and medicine.

References

The Stability of 5-Deazariboflavin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

5-Deazariboflavin, a synthetic analog of riboflavin (B1680620) (Vitamin B2), is a critical tool in biochemical and pharmaceutical research. Its unique redox properties, stemming from the substitution of nitrogen at the 5-position with a carbon atom, make it an invaluable probe for studying the mechanisms of flavoenzymes. Understanding the stability of this compound under various environmental conditions is paramount for its effective use in experimental settings and for the development of potential therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the stability of this compound, including the effects of pH, temperature, and light. It details experimental protocols for stability assessment and explores its application in elucidating flavoenzyme-mediated signaling pathways.

Introduction

This compound is a structural analog of riboflavin where the nitrogen atom at position 5 of the isoalloxazine ring is replaced by a carbon-hydrogen group. This modification significantly alters its electronic and redox properties compared to native flavins. While riboflavin and its derivatives (FMN and FAD) are versatile redox cofactors capable of both one- and two-electron transfer reactions, 5-deazaflavins are obligate two-electron (hydride) acceptors. This characteristic makes them powerful tools for investigating the reaction mechanisms of flavoproteins, particularly in distinguishing between hydride transfer and radical mechanisms. Given its pivotal role in research, a thorough understanding of the stability of this compound is essential for designing robust experiments and interpreting results accurately.

Chemical and Physical Properties

  • Molecular Formula: C₁₇H₂₀N₄O₆

  • Molar Mass: 376.37 g/mol

  • Appearance: Yellow to orange solid

  • Solubility: Sparingly soluble in water, soluble in alkaline solutions and organic solvents like DMSO.

Stability of this compound

The stability of this compound is influenced by several factors, including its redox state, the pH of the medium, temperature, and exposure to light.

Redox Stability

The stability of this compound is intrinsically linked to its redox state. The oxidized form is the state in which the compound is typically handled and stored. The reduced form, 1,5-dihydro-5-deazariboflavin, is generated during its function as a hydride acceptor.

  • Oxidized Form: The oxidized form of this compound is generally stable under standard laboratory conditions. However, its stability can be compromised by high pH and exposure to light.

  • Reduced Form (1,5-Dihydro-5-deazariboflavin): The reduced form exhibits notable stability towards autoxidation compared to its riboflavin counterpart.[1] This property is a key advantage in its use as a mechanistic probe.

Redox StateConditionStability ParameterValueReference
Reduced (1,5-dihydrodeazaflavin)22 °CHalf-life to autoxidation~40 hours[1]
OxidizedpH < 5ReactivityForms transient covalent adducts with nitroalkane anions[1]
pH Stability

The pH of the solution is a critical determinant of this compound's stability. While specific quantitative data for a broad pH range is limited, some key observations have been made. At a pH of less than 5, oxidized deazaflavins are known to form transient covalent adducts with nitroalkane anions.[1] This suggests that acidic conditions might promote certain reactions, potentially leading to degradation over time.

For comparison, its parent compound, riboflavin, exhibits maximum photostability in the pH range of 5-6.[2][3][4] It is plausible that this compound may have a similar optimal pH range for stability, although further experimental verification is required.

Thermal Stability
Photostability

This compound is a photosensitive compound. Its photodegradation has been noted to be more efficient in an anaerobic environment compared to an aerobic one.[2] This is a significant consideration for experiments conducted under anaerobic conditions. The degradation of its parent compound, riboflavin, upon exposure to light is well-documented and results in the formation of several photoproducts, including lumichrome (B1664701) and lumiflavin.[2][5] While the specific photodegradation products of this compound are not as extensively characterized, similar degradation pathways involving the isoalloxazine ring and the ribityl side chain are expected.

ConditionObservationReference
Light Exposure (Anaerobic)More efficient photodegradation compared to aerobic conditions.[2]

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for a specified period.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

    • Thermal Degradation: Heat the solid compound and the stock solution at a high temperature (e.g., 70°C) for a specified period.

    • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC.

Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient elution of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the absorption maximum of this compound (around 390 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Role in Signaling Pathways and Experimental Workflows

This compound is not a natural signaling molecule but is a powerful tool to investigate the mechanisms of flavoenzymes involved in various signaling pathways. A prominent example is its use in studying DNA photolyases and cryptochromes, which are involved in DNA repair and blue-light signaling, respectively.

DNA Photolyase Signaling Pathway

DNA photolyases are flavoenzymes that repair UV-induced DNA damage in a light-dependent manner. They contain a catalytic flavin adenine (B156593) dinucleotide (FAD) cofactor. This compound analogs are used to probe the electron transfer mechanism of DNA repair.

DNA_Photolyase_Pathway cluster_0 Light-Independent Binding cluster_1 Light-Dependent Catalysis UV-Damaged_DNA UV-Damaged DNA (CPD Lesion) Enzyme_Substrate_Complex Enzyme-Substrate Complex UV-Damaged_DNA->Enzyme_Substrate_Complex Photolyase_FAD Photolyase (FAD) Photolyase_FAD->Enzyme_Substrate_Complex Blue_Light Blue Light (hv) Excited_FAD Photolyase (FAD*) Enzyme_Substrate_Complex->Excited_FAD Blue_Light->Enzyme_Substrate_Complex Photon Absorption Electron_Transfer Electron Transfer Excited_FAD->Electron_Transfer Repaired_DNA Repaired DNA Electron_Transfer->Repaired_DNA CPD Cleavage Photolyase_FADH Photolyase (FADH.) Electron_Transfer->Photolyase_FADH Back_Electron_Transfer Back Electron Transfer Repaired_DNA->Back_Electron_Transfer Photolyase_FADH->Back_Electron_Transfer Back_Electron_Transfer->Photolyase_FAD

Caption: DNA repair pathway mediated by photolyase.

Cryptochrome (B1237616) Blue-Light Signaling

Cryptochromes are blue-light photoreceptors that regulate various developmental processes in plants and the circadian clock in animals. They are structurally related to photolyases and also contain a FAD cofactor. The signaling mechanism is thought to involve a light-induced electron transfer that leads to a conformational change in the protein.

Cryptochrome_Signaling Blue_Light Blue Light (hv) Cry_FAD_ox_inactive Cryptochrome (FADox) Inactive State Blue_Light->Cry_FAD_ox_inactive Absorption Cry_FAD_ox_excited Cryptochrome (FADox*) Excited State Cry_FAD_ox_inactive->Cry_FAD_ox_excited Electron_Transfer Intramolecular Electron Transfer (Trp-triad) Cry_FAD_ox_excited->Electron_Transfer Cry_FADH_active Cryptochrome (FADH.) Active Signaling State Electron_Transfer->Cry_FADH_active Conformational_Change Conformational Change (C-terminal tail release) Cry_FADH_active->Conformational_Change Reoxidation Reoxidation (O2) Dark Reversion Cry_FADH_active->Reoxidation Downstream_Signaling Downstream Signaling (e.g., COP1 interaction) Conformational_Change->Downstream_Signaling Reoxidation->Cry_FAD_ox_inactive

Caption: Simplified cryptochrome blue-light signaling pathway.

Experimental Workflow for Stability Assessment

The following workflow outlines the key steps in assessing the stability of this compound.

Stability_Workflow Start Start: this compound Sample Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Method_Development Stability-Indicating HPLC Method Development Forced_Degradation->Method_Development Method_Validation Method Validation (ICH) Method_Development->Method_Validation Stability_Study Long-term and Accelerated Stability Studies Method_Validation->Stability_Study Data_Analysis Data Analysis (Degradation Kinetics, Shelf-life Estimation) Stability_Study->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Experimental workflow for this compound stability testing.

Conclusion

This compound is an indispensable tool for dissecting the mechanisms of flavoenzymes. A comprehensive understanding of its stability is crucial for its effective application. This guide has summarized the current knowledge on the stability of this compound with respect to its redox state, pH, and light exposure. While direct quantitative data on its degradation kinetics under various thermal and pH stresses are limited, the provided information on its reduced form's stability and its photodegradation behavior offers valuable insights. The outlined experimental protocols provide a framework for researchers to conduct their own stability assessments. Further research is warranted to generate a more complete quantitative stability profile of this compound, which will undoubtedly enhance its utility in the scientific community.

References

Methodological & Application

Application Notes and Protocols: Chemical Synthesis of 5-Deazariboflavin

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the chemical synthesis of 5-deazariboflavin, a key analogue of riboflavin (B1680620) used in mechanistic studies of flavoenzymes. The described multi-step synthesis is based on an improved and reproducible method, making it accessible for researchers in chemistry and drug development.

Experimental Protocols

This section details the step-by-step methodologies for the synthesis of this compound, starting from 3,4-dimethylaniline (B50824) and D-ribose.

Step 1: Synthesis of N-(3,4-Dimethylphenyl)-D-ribitylamine (Intermediate 4)

The first step involves the reductive amination of 3,4-dimethylaniline with D-ribose to form the corresponding ribitylated aniline (B41778).

  • Materials: 3,4-dimethylaniline (aniline 3), D-ribose, sodium cyanoborohydride (NaCNBH₃), methanol (B129727), 1 M HCl, saturated sodium bicarbonate solution, ethyl acetate (B1210297).

  • Procedure:

    • Dissolve 3,4-dimethylaniline (3.0 g, 26 mmol), D-ribose (11.2 g, 74.3 mmol), and sodium cyanoborohydride (3.11 g, 49.5 mmol) in methanol (150 mL).

    • Heat the mixture to 65 °C for 48 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in 1 M HCl (50 mL) and swirl until gas evolution ceases.

    • Carefully neutralize the solution with aqueous saturated sodium bicarbonate solution.

    • Extract the mixture with ethyl acetate (6 x 50 mL).

    • The resulting product, N-(3,4-dimethylphenyl)-D-ribitylamine (4), is obtained in a 90% yield and can be used in the next step without further purification[1].

Step 2: Synthesis of 6-(N-D-Ribityl-3,4-xylidino)uracil, acetylated (Intermediate 6)

This step involves the coupling of the ribitylated aniline with 6-chlorouracil (B25721), followed by acetylation of the hydroxyl groups of the ribityl chain to facilitate purification.

  • Materials: N-(3,4-Dimethylphenyl)-D-ribitylamine (4), 6-chlorouracil, malononitrile (B47326), dry methanol, pyridine (B92270), acetic anhydride (B1165640), dichloromethane (B109758), water, brine.

  • Procedure:

    • Suspend ribitylated aniline 4 (300 mg, 1.18 mmol), 6-chlorouracil (207 mg, 1.41 mmol), and malononitrile (23 mg, 0.35 mmol) in dry methanol (5 mL).

    • Heat the mixture at reflux for 48 hours.

    • Remove the solvent under reduced pressure to obtain the crude intermediate 5.

    • Dissolve the crude material 5 in pyridine (5 mL) and add acetic anhydride (554 µL, 5.90 mmol).

    • Stir the mixture at room temperature for 1 hour.

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting residue in dichloromethane (20 mL) and wash with water (10 mL) and brine (10 mL).

    • The protected uracil (B121893) 6 is obtained in a 65% yield over these two steps[1].

Step 3: Formation of the Tricyclic Intermediate (Compound 7)

The acetylated uracil derivative is cyclized using a Vilsmeier-Haack type reaction.

  • Materials: Acetylated 6-(N-D-ribityl-3,4-xylidino)uracil (6), dimethylformamide (DMF), phosphorus oxychloride (POCl₃), ammonium (B1175870) hydroxide.

  • Procedure:

    • Dissolve compound 6 (360 mg, 0.680 mmol) in DMF (1.2 mL).

    • Add phosphorus oxychloride (119 µL, 1.28 mmol) dropwise.

    • Stir the solution at room temperature for 30 minutes.

    • Heat the reaction mixture at 100 °C for 15 minutes.

    • Add ice to the reaction mixture and adjust the pH to ~6 with ammonium hydroxide[1]. The crude product 7 is used in the final step.

Step 4: Synthesis of this compound (1)

The final step involves the deprotection of the acetyl groups to yield this compound.

  • Materials: Crude tricyclic intermediate (7), methanolic ammonia (B1221849).

  • Procedure:

    • Dissolve the crude compound 7 (from the previous step, starting with 32 mg, 0.059 mmol of purified 7) in methanolic ammonia (3 mL).

    • Stir the solution overnight.

    • Remove the solvent under reduced pressure.

    • Purify the residue using High-Performance Liquid Chromatography (HPLC).

    • This compound (1) is obtained as a yellow solid in a 50% yield for this final step[1]. The overall yield for the entire synthesis is reported to be 19%[1].

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
13,4-dimethylaniline, D-riboseNaCNBH₃, Methanol, HCl, NaHCO₃, Ethyl Acetate654890
2N-(3,4-Dimethylphenyl)-D-ribitylamine (4), 6-chlorouracilMalononitrile, Methanol, Pyridine, Acetic Anhydride, DichloromethaneReflux / RT48 / 165 (2 steps)
3Acetylated 6-(N-D-ribityl-3,4-xylidino)uracil (6)DMF, POCl₃, NH₄OHRT / 1000.5 / 0.25-
4Tricyclic Intermediate (7)Methanolic AmmoniaRTOvernight50
Overall Yield 19

Experimental Workflow

The following diagram illustrates the synthetic pathway for this compound.

G A 3,4-Dimethylaniline + D-Ribose B N-(3,4-Dimethylphenyl)-D-ribitylamine (4) A->B  NaCNBH3, MeOH  65°C, 48h  Yield: 90% D Crude 6-(N-D-Ribityl-3,4-xylidino)uracil (5) B->D  Malononitrile, MeOH  Reflux, 48h C 6-Chlorouracil C->D E Acetylated Intermediate (6) D->E  Acetic Anhydride, Pyridine  RT, 1h  Yield: 65% (over 2 steps) F Tricyclic Intermediate (7) E->F  POCl3, DMF  RT then 100°C G This compound (1) F->G  Methanolic Ammonia  RT, Overnight  Yield: 50%

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Enzymatic Synthesis of 5-deazaFMN and 5-deazaFAD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of 5-deazaflavin mononucleotide (5-deazaFMN) and 5-deazaflavin adenine (B156593) dinucleotide (5-deazaFAD). These flavin analogs are valuable tools in studying the mechanisms of flavoenzymes and as potential therapeutic agents. The protocols described herein utilize a bifunctional FAD synthetase from Brevibacterium ammoniagenes, which possesses both riboflavin (B1680620) kinase and FMN adenylyltransferase activities, enabling a one-pot synthesis strategy.

Introduction

5-Deazaflavins are synthetic analogs of naturally occurring flavins (e.g., riboflavin, FMN, and FAD) in which the nitrogen atom at position 5 of the isoalloxazine ring is replaced by a carbon atom. This modification significantly alters the redox properties of the molecule, making 5-deazaflavin analogs valuable as mechanistic probes for flavoenzymes. The enzymatic synthesis of 5-deazaFMN and 5-deazaFAD offers a highly specific and efficient alternative to chemical synthesis methods. This document outlines the necessary materials, enzymatic assays, and detailed protocols for their preparation and purification.

Data Presentation

Table 1: Properties of Key Enzymes and Analogs
ParameterValueReference
Enzyme Bifunctional FAD Synthetase[1]
Source OrganismBrevibacterium ammoniagenes[1]
Molecular Weight~38,000 Da[1]
Isoelectric Point (pI)4.6[1]
Substrate 5-Deazariboflavin-
Product 1 5-deazaflavin mononucleotide (5-deazaFMN)-
Product 2 5-deazaflavin adenine dinucleotide (5-deazaFAD)-
Table 2: Reaction Conditions for Enzymatic Synthesis
ParameterCondition
Enzyme Partially purified FAD synthetase from B. ammoniagenes
Substrate This compound
Co-substrate ATP
Divalent Cation MgCl₂
Buffer Tris-HCl, pH 8.0
Temperature 37°C

Signaling Pathways and Experimental Workflows

Enzymatic_Synthesis_Pathway This compound This compound Riboflavin_Kinase_Activity Riboflavin Kinase Activity This compound->Riboflavin_Kinase_Activity 5-deazaFMN 5-deazaFMN FAD_Synthetase_Activity FAD Synthetase (FMNAT) Activity 5-deazaFMN->FAD_Synthetase_Activity 5-deazaFAD 5-deazaFAD ATP ATP ATP->Riboflavin_Kinase_Activity FAD_SynthetAse_Activity FAD_SynthetAse_Activity ATP->FAD_SynthetAse_Activity ADP ADP PPi PPi Riboflavin_Kinase_Activity->5-deazaFMN Riboflavin_Kinase_Activity->ADP FAD_Synthetase_Activity->5-deazaFAD FAD_Synthetase_Activity->PPi

Caption: Enzymatic synthesis pathway of 5-deazaFMN and 5-deazaFAD.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis Enzyme_Purification Purification of FAD Synthetase from B. ammoniagenes Reaction_Setup Set up enzymatic reaction: - FAD Synthetase - this compound - ATP, MgCl2, Buffer Enzyme_Purification->Reaction_Setup Substrate_Prep Preparation of This compound Substrate_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Reaction_Termination Terminate Reaction (e.g., heat inactivation) Incubation->Reaction_Termination Chromatography Ion-Exchange Chromatography (DEAE-Cellulose) Reaction_Termination->Chromatography Fraction_Analysis Analyze Fractions (UV-Vis Spectroscopy) Chromatography->Fraction_Analysis Pooling_Lyophilization Pool and Lyophilize Pure Fractions Fraction_Analysis->Pooling_Lyophilization

Caption: General experimental workflow for enzymatic synthesis and purification.

Experimental Protocols

Protocol 1: Partial Purification of FAD Synthetase from Brevibacterium ammoniagenes

This protocol is adapted from the method described for the purification of FAD synthetase from Brevibacterium ammoniagenes.[1]

Materials:

  • Brevibacterium ammoniagenes cell paste

  • Buffer A: 50 mM potassium phosphate (B84403), pH 7.0, 1 mM EDTA, 10 mM 2-mercaptoethanol

  • Buffer B: 10 mM potassium phosphate, pH 7.0, 1 mM EDTA, 10 mM 2-mercaptoethanol

  • Ammonium (B1175870) sulfate (B86663)

  • DEAE-cellulose column

  • ATP-agarose affinity column

  • Sodium chloride (NaCl)

  • Centrifuge, sonicator, chromatography equipment

Procedure:

  • Cell Lysis: Resuspend the B. ammoniagenes cell paste in Buffer A and disrupt the cells by sonication on ice. Centrifuge the lysate at 15,000 x g for 30 minutes to remove cell debris.

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 30-60% saturation. Stir for 1 hour at 4°C and then centrifuge at 15,000 x g for 20 minutes. Resuspend the pellet in a minimal volume of Buffer B.

  • DEAE-Cellulose Chromatography: Dialyze the resuspended pellet against Buffer B overnight. Apply the dialyzed sample to a DEAE-cellulose column pre-equilibrated with Buffer B. Wash the column with Buffer B and elute the enzyme with a linear gradient of 0-0.5 M NaCl in Buffer B. Collect fractions and assay for FAD synthetase activity.

  • ATP-Affinity Chromatography: Pool the active fractions from the DEAE-cellulose column and apply them to an ATP-agarose affinity column equilibrated with Buffer B. Wash the column extensively with Buffer B containing 0.5 M NaCl, followed by a wash with Buffer B. Elute the FAD synthetase with a solution of 5 mM ATP in Buffer B.

  • Concentration and Storage: Pool the active fractions, concentrate using ultrafiltration, and store at -80°C in the presence of 20% glycerol.

Protocol 2: Enzymatic Synthesis of 5-deazaFMN and 5-deazaFAD

This protocol describes a one-pot reaction for the synthesis of both 5-deazaFMN and 5-deazaFAD from this compound using the partially purified FAD synthetase.[2]

Materials:

  • Partially purified FAD synthetase from B. ammoniagenes

  • This compound

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Incubator or water bath at 37°C

Reaction Mixture:

Component Final Concentration
This compound 1 mM
ATP 5 mM
MgCl₂ 10 mM
FAD Synthetase 1-5 µM

| Tris-HCl, pH 8.0 | 50 mM |

Procedure:

  • Prepare the reaction mixture by adding the components in the order listed to a microcentrifuge tube.

  • Initiate the reaction by adding the FAD synthetase enzyme.

  • Incubate the reaction mixture at 37°C. The reaction time can be varied to control the ratio of 5-deazaFMN to 5-deazaFAD. For a mixture of both, an incubation time of 2-4 hours is recommended. To favor the production of 5-deazaFAD, a longer incubation time (6-8 hours or overnight) may be necessary.

  • Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Terminate the reaction by heating the mixture at 95°C for 5 minutes, followed by centrifugation to pellet the denatured enzyme.

Protocol 3: Purification of 5-deazaFMN and 5-deazaFAD by Ion-Exchange Chromatography

This protocol outlines the separation and purification of 5-deazaFMN and 5-deazaFAD from the reaction mixture using a DEAE-cellulose column.

Materials:

  • Reaction mixture from Protocol 2

  • DEAE-cellulose column

  • Buffer C: 10 mM Ammonium bicarbonate, pH 7.8

  • Ammonium bicarbonate gradient (0.01 M to 0.5 M)

  • Spectrophotometer

  • Lyophilizer

Procedure:

  • Column Equilibration: Equilibrate a DEAE-cellulose column with Buffer C.

  • Sample Loading: Dilute the supernatant from the terminated enzymatic reaction with Buffer C and load it onto the equilibrated column.

  • Elution: Wash the column with Buffer C to remove any unbound material. Elute the bound deazaflavins with a linear gradient of ammonium bicarbonate (0.01 M to 0.5 M). 5-deazaFMN, having a single phosphate group, will elute at a lower salt concentration than 5-deazaFAD, which has two phosphate groups and a higher negative charge.

  • Fraction Analysis: Monitor the column eluate by measuring the absorbance at approximately 400 nm, the characteristic absorption maximum for 5-deazaflavins.

  • Pooling and Lyophilization: Collect the fractions containing pure 5-deazaFMN and 5-deazaFAD separately. Pool the respective fractions and lyophilize to remove the ammonium bicarbonate buffer and obtain the purified products as powders.

Protocol 4: Characterization of 5-deazaFMN and 5-deazaFAD

The purified 5-deazaFMN and 5-deazaFAD can be characterized by UV-Visible spectroscopy.

Procedure:

  • Dissolve a small amount of the lyophilized product in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0).

  • Record the UV-Visible absorption spectrum from 250 nm to 500 nm.

  • Oxidized 5-deazaFMN and 5-deazaFAD exhibit characteristic absorption maxima around 340 nm and 400 nm.[3]

Concluding Remarks

The enzymatic synthesis of 5-deazaFMN and 5-deazaFAD using the bifunctional FAD synthetase from Brevibacterium ammoniagenes provides an efficient and specific method for producing these valuable flavin analogs. The detailed protocols provided in these application notes will enable researchers to synthesize and purify these compounds for their studies in enzymology, drug development, and related fields. Further optimization of reaction conditions and purification strategies may be required depending on the specific application and available resources.

References

Application Notes and Protocols: 5-Deazariboflavin in Anaerobic Redox Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deazariboflavin is a potent analog of riboflavin (B1680620) that serves as an invaluable tool in the study of anaerobic redox biochemistry. Its unique properties, including a lower redox potential compared to riboflavin and its ability to act as a photosensitizer, make it particularly useful for investigating the mechanisms of flavoenzymes and other redox-active proteins. These application notes provide an overview of the practical uses of this compound, detailed experimental protocols, and key data for its application in anaerobic redox studies.

Core Applications

  • Probing Flavoenzyme Mechanisms: this compound can substitute for the natural flavin coenzyme (FMN or FAD) in many flavoenzymes.[1] This allows researchers to study the role of the flavin cofactor in catalysis. The altered redox properties and reactivity of the deazaflavin analog can provide insights into the enzymatic mechanism, including identifying the rate-determining steps.[1]

  • Photochemical Reduction of Redox Proteins: this compound is an efficient catalyst for the photochemical reduction of various redox proteins, including flavoproteins, heme proteins, and iron-sulfur proteins.[2][3] This method offers a controlled way to generate reduced states of proteins for mechanistic studies without the use of harsh chemical reductants.[2]

  • Determination of Redox Potentials: Due to its well-defined redox potential, this compound can be used as a reference compound in experiments to determine the midpoint potentials of other redox-active molecules and proteins under anaerobic conditions.

  • Kinetic Stabilization of Reduced Flavins: In certain biological systems, such as cryptochromes, derivatives of this compound have been shown to play a role in kinetically stabilizing the reduced state of FAD.[4] This highlights its utility in studying the regulation of flavoprotein activity.

Physicochemical and Redox Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molar Extinction Coefficient (ε) 12,500 M⁻¹cm⁻¹ at 400 nm[2]
Midpoint Redox Potential (E_m7_) -0.273 ± 0.003 V vs. SHE[1]
Triplet State Quantum Yield (Φ_T_) 0.64 in methanol[5]
Triplet State Lifetime (τ_T_) 15 µs in methanol[5]
pK_a_ of Dihydrodeazariboflavin 7.00 ± 0.05

Experimental Protocols

Protocol 1: Anaerobic Photochemical Reduction of a Flavoprotein

This protocol describes the reduction of a flavoprotein under anaerobic conditions using this compound as a photocatalyst and EDTA as a sacrificial electron donor.

Materials:

  • Purified flavoprotein of interest

  • This compound solution (concentration determined by its extinction coefficient)

  • EDTA stock solution, pH adjusted to the desired experimental pH

  • Anaerobic buffer (e.g., potassium phosphate (B84403) buffer, degassed)

  • Anaerobic cuvette with a septum

  • Light source (e.g., slide projector or "sun gun")[2]

  • Spectrophotometer

Procedure:

  • Preparation of Anaerobic Sample:

    • In an anaerobic glovebox or using a Schlenk line, prepare a solution containing the flavoprotein (typically 10-50 µM), this compound (1-5 µM), and EDTA (1-10 mM) in the anaerobic buffer.

    • Transfer the solution to an anaerobic cuvette and seal it with a septum.

  • Initial Spectrum:

    • Record the initial UV-visible spectrum of the oxidized flavoprotein solution in the spectrophotometer.

  • Photoreduction:

    • Irradiate the cuvette with the light source. The light should be filtered to prevent UV damage to the protein.[2]

    • Monitor the reduction of the flavoprotein by periodically recording the UV-visible spectrum. Reduction is indicated by a decrease in the absorbance of the oxidized flavin peak (around 450 nm) and an increase in the absorbance of the reduced flavin.

  • Completion of Reduction:

    • Continue irradiation until no further spectral changes are observed, indicating that the protein is fully reduced.

  • Reoxidation (Optional):

    • To study the kinetics of reoxidation, the anaerobic seal can be broken, and the reoxidation of the flavoprotein by air can be monitored spectrophotometrically.

Photochemical_Reduction_Workflow cluster_prep Anaerobic Preparation cluster_exp Experiment A Mix Flavoprotein, This compound, and EDTA in Anaerobic Buffer B Transfer to Anaerobic Cuvette A->B C Record Initial Spectrum (Oxidized) B->C D Irradiate with Light Source C->D E Monitor Spectral Changes D->E E->D Continue Irradiation F Record Final Spectrum (Reduced) E->F

Workflow for anaerobic photochemical reduction.
Protocol 2: Anaerobic Spectrophotometric Titration

This protocol outlines a general procedure for the anaerobic titration of a redox-active protein with a reducing or oxidizing agent, using a spectrophotometer to monitor the reaction.

Materials:

  • Purified protein of interest in an anaerobic buffer

  • Standardized solution of titrant (e.g., sodium dithionite (B78146) for reduction, potassium ferricyanide (B76249) for oxidation)

  • Anaerobic cuvette with a septum and a sidearm for additions

  • Gas-tight Hamilton syringe

  • Spectrophotometer

Procedure:

  • Anaerobic Setup:

    • Prepare the protein solution in an anaerobic environment and transfer it to the anaerobic cuvette.

    • Ensure the titrant solution is also anaerobic.

  • Initial Spectrum:

    • Record the initial UV-visible spectrum of the protein solution.

  • Titration:

    • Using a gas-tight syringe, add a small, known volume of the titrant to the protein solution through the septum.

    • Mix the solution thoroughly but gently to avoid introducing oxygen.

    • Allow the system to reach equilibrium.

    • Record the UV-visible spectrum.

  • Repeat:

    • Repeat step 3, adding successive aliquots of the titrant and recording the spectrum after each addition until the reaction is complete (no further spectral changes are observed).

  • Data Analysis:

    • Correct the absorbance values for dilution at each titration point.

    • Plot the change in absorbance at a specific wavelength (characteristic of a particular redox state) against the molar equivalents of the titrant added. This data can be used to determine the stoichiometry of the reaction and the midpoint potential of the protein.

Anaerobic_Titration_Workflow cluster_prep Preparation cluster_titration Titration Cycle A Prepare Anaerobic Protein and Titrant Solutions B Transfer Protein to Anaerobic Cuvette A->B C Record Spectrum B->C D Add Aliquot of Titrant C->D Repeat until completion E Equilibrate D->E Repeat until completion E->C Repeat until completion F Data Analysis: Plot Absorbance vs. Equivalents of Titrant E->F

General workflow for anaerobic spectrophotometric titration.
Protocol 3: Synthesis of this compound

This protocol is a summary of an improved chemical synthesis of this compound.[6] For full details, please refer to the primary literature.

Key Steps:

  • Synthesis of Ribitylated Aniline (B41778) Intermediate: This involves the coupling of 3,4-dimethylaniline (B50824) with D-ribose via reductive amination.

  • Coupling with 6-Chlorouracil (B25721): The ribitylated aniline is then coupled with 6-chlorouracil in the presence of a catalyst like malononitrile.[6]

  • Acetylation and Purification: The product from the previous step is acetylated to facilitate purification by extraction.

  • Cyclization and Deprotection: The purified intermediate is treated with a Vilsmeier reagent (e.g., POCl₃/DMF) to induce cyclization, followed by the removal of the acetate (B1210297) protecting groups to yield crude this compound.[6]

  • Final Purification: The final product is purified by high-performance liquid chromatography (HPLC).[6]

Synthesis_Pathway A 3,4-Dimethylaniline + D-Ribose B Ribitylated Aniline A->B Reductive Amination C Coupling with 6-Chlorouracil B->C D Acetylated Intermediate C->D Acetylation E Cyclization & Deprotection D->E F Crude this compound E->F G Purified this compound F->G HPLC Purification

Simplified synthetic pathway for this compound.

Conclusion

This compound is a versatile and powerful tool for researchers in biochemistry, enzymology, and drug development. Its unique properties allow for the detailed investigation of anaerobic redox processes that are fundamental to many biological systems. The protocols and data provided in these application notes offer a starting point for the successful application of this compound in a variety of experimental contexts.

References

Application Notes and Protocols for 5-Deazariboflavin as a Photosensitizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deazariboflavin, a synthetic analog of riboflavin (B1680620) (Vitamin B2), has emerged as a potent photosensitizer with significant potential in photodynamic therapy (PDT) and other photochemical applications. Unlike its parent compound, the substitution of nitrogen at the 5-position with a carbon atom alters its photophysical and photochemical properties, leading to efficient generation of reactive oxygen species (ROS) upon light activation. These ROS, particularly singlet oxygen, are highly cytotoxic and can be harnessed to induce localized cell death in pathological tissues, such as tumors.

This document provides a comprehensive overview of the experimental setup for utilizing this compound as a photosensitizer. It includes detailed protocols for in vitro photodynamic therapy, assessment of cytotoxicity, and detection of reactive oxygen species. The information presented here is intended to guide researchers in designing and executing experiments to explore the full potential of this compound in various research and drug development contexts.

Photophysical and Photochemical Properties of this compound

Understanding the key photophysical parameters of this compound is crucial for designing effective experimental protocols. Upon absorption of light, it transitions to an excited singlet state, followed by efficient intersystem crossing to a longer-lived triplet state. This triplet state is the primary initiator of photochemical reactions.

PropertyValueReference
Absorption Maxima (λmax) 400 nm, 455 nm[1]
Fluorescence Quantum Yield (Φf) 0.11[1]
Triplet Quantum Yield (ΦT) 0.64[2]
Singlet Oxygen Quantum Yield (ΦΔ) 0.33[1][2]
Triplet State Lifetime (τT) 15 µs[2]

Experimental Protocols

Protocol 1: In Vitro Photodynamic Therapy (PDT) using this compound

This protocol outlines the general procedure for treating cultured cancer cells with this compound-mediated PDT.

Materials:

  • This compound

  • Appropriate cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Light source with an emission spectrum covering the absorption maxima of this compound (e.g., 400-460 nm LED array or filtered lamp)

  • 96-well cell culture plates

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations (e.g., 1-100 µM).

  • Incubation: Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include control wells with medium only and medium with the highest concentration of DMSO used as a vehicle control. Incubate the plates for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake of the photosensitizer.

  • Irradiation: After incubation, wash the cells twice with PBS to remove any extracellular this compound. Add fresh, phenol (B47542) red-free culture medium to each well. Expose the plates to a light source at a specific wavelength (e.g., 450 nm) and light dose (e.g., 1-20 J/cm²). A "dark toxicity" control plate should be prepared in parallel and kept in the dark.[3]

  • Post-Irradiation Incubation: Following irradiation, incubate the cells for another 24-48 hours.

  • Assessment of Cell Viability: Evaluate cell viability using a standard cytotoxicity assay, such as the MTT or PrestoBlue™ assay (see Protocol 2).

PDT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Prepare_5dRf Prepare this compound Solutions Incubation Incubate Cells with 5-dRf Prepare_5dRf->Incubation Add to cells Wash Wash Cells with PBS Incubation->Wash Irradiation Irradiate with Light (e.g., 450 nm) Wash->Irradiation Post_Incubation Incubate for 24-48h Irradiation->Post_Incubation Viability_Assay Assess Cell Viability (MTT, etc.) Post_Incubation->Viability_Assay

Experimental workflow for in vitro PDT with this compound.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the cytotoxicity of this compound-mediated PDT.[4]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Following the post-irradiation incubation period from Protocol 1, add 10 µL of MTT solution to each well of the 96-well plate.[4]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control group.

Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to detect the generation of intracellular ROS following PDT.

Materials:

  • H2DCFDA (DCFH-DA)

  • Phenol red-free cell culture medium

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Perform the initial steps of Protocol 1 (cell seeding and incubation with this compound).

  • After the incubation period with this compound, wash the cells twice with warm PBS.

  • Load the cells with 10-20 µM H2DCFDA in serum-free, phenol red-free medium for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Add fresh phenol red-free medium.

  • Immediately irradiate the cells as described in Protocol 1.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader at different time points post-irradiation. Alternatively, visualize ROS production in cells using a fluorescence microscope.

Signaling Pathways in Photodynamic Therapy

The cytotoxic effects of PDT are mediated by complex signaling pathways initiated by the generation of ROS. These pathways can lead to different modes of cell death, including apoptosis and necrosis, depending on the cellular context and the PDT dose.

PDT_Signaling cluster_trigger Initiation cluster_ros ROS Generation cluster_damage Cellular Damage cluster_death Cell Death Pathways PS This compound (Ground State) PS_excited This compound (Excited Triplet State) PS->PS_excited Light Absorption Light Light (400-460 nm) O2 Molecular Oxygen (³O₂) PS_excited->O2 Energy Transfer (Type II) Electron Transfer (Type I) ROS Reactive Oxygen Species (¹O₂, O₂⁻, etc.) O2->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria ER ER Stress ROS->ER DNA DNA Damage ROS->DNA Membrane Membrane Lipid Peroxidation ROS->Membrane Apoptosis Apoptosis Mitochondria->Apoptosis ER->Apoptosis Autophagy Autophagy ER->Autophagy DNA->Apoptosis Necrosis Necrosis Membrane->Necrosis

Simplified signaling pathways initiated by this compound-mediated PDT.

Concluding Remarks

This compound presents a promising platform for the development of novel photodynamic therapies. Its favorable photophysical properties, particularly its high triplet and singlet oxygen quantum yields, make it an efficient generator of cytotoxic ROS. The protocols and data provided in this application note offer a foundational framework for researchers to explore its therapeutic potential. Further investigations into its in vivo efficacy, biodistribution, and targeted delivery are warranted to translate its promising in vitro activity into clinical applications.

References

Application Notes and Protocols: A Step-by-Step Guide to Protein Photoreduction using 5-Deazariboflavin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the controlled photoreduction of redox-active proteins using 5-deazariboflavin as a photosensitizer. This technique is particularly useful for studying the kinetics and mechanisms of electron transfer in various proteins, including flavoproteins, heme proteins, and iron-sulfur proteins. The methodology relies on the photochemical generation of a potent this compound radical, which then rapidly reduces the target protein under anaerobic conditions.

Introduction

5-Deazaflavins, analogs of naturally occurring flavins, serve as valuable tools in biochemistry and drug development for investigating the reaction mechanisms of flavoproteins.[1] The replacement of the N5 atom with a carbon atom in the isoalloxazine ring alters the electronic properties, making this compound an excellent photosensitizer for generating a highly reducing radical species upon illumination. This method offers a rapid and efficient alternative to traditional chemical reductants like dithionite, especially for proteins with low reduction potentials.[2][3] The process is initiated by the photo-excitation of this compound, which is then reduced by a sacrificial electron donor, such as ethylenediaminetetraacetic acid (EDTA) or L-cysteine, to form the this compound radical. This radical subsequently transfers an electron to the target protein.

Reaction Mechanism and Signaling Pathway

The photoreduction of a protein by this compound in the presence of a sacrificial electron donor (e.g., EDTA) proceeds through a series of light-dependent steps. Upon absorption of light, this compound is excited to its triplet state. In this excited state, it can accept an electron from the sacrificial donor, generating the this compound semiquinone radical. This radical is a potent reducing agent that can then donate an electron to the target protein, leading to its reduction.

photoreduction_mechanism dRF This compound (dRF) dRF_excited Excited Triplet dRF* dRF->dRF_excited Light (hν) dRF_radical dRF Semiquinone Radical (dRFH•) dRF_excited->dRF_radical Electron Transfer EDTA_ox Oxidized EDTA dRF_excited->EDTA_ox Protein_red Reduced Protein dRF_radical->Protein_red Electron Transfer EDTA EDTA (Electron Donor) Protein_ox Oxidized Protein

Caption: Mechanism of this compound mediated protein photoreduction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the photoreduction of a target protein using this compound.

Reagents and Materials
  • This compound: Prepare a stock solution (e.g., 1 mM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). The concentration can be verified spectrophotometrically using an extinction coefficient of ε₄₀₀ = 12,500 M⁻¹cm⁻¹.[2]

  • Sacrificial Electron Donor: Prepare a stock solution of either EDTA (e.g., 100 mM, pH adjusted to ~7.5) or L-cysteine (e.g., 100 mM).

  • Target Protein: Purified protein of interest in a suitable buffer. The buffer should not contain components that absorb strongly in the visible region of the spectrum.

  • Anaerobic Cuvette: A quartz cuvette with a septum-sealed sidearm for deoxygenation.

  • Light Source: A light source with a wavelength appropriate for exciting this compound (around 400-450 nm). A simple slide projector or a xenon lamp with appropriate filters can be used.[4]

  • Spectrophotometer: A UV-Vis spectrophotometer capable of recording spectra over time.

  • Inert Gas: High-purity nitrogen or argon gas for creating an anaerobic environment.

  • Glove Box or Anaerobic Chamber (Optional but Recommended): For handling air-sensitive samples.

Experimental Workflow

The following diagram illustrates the general workflow for the protein photoreduction experiment.

experimental_workflow prep 1. Prepare Reagents (this compound, Protein, EDTA) mix 2. Mix Reagents in Anaerobic Cuvette prep->mix deoxygenate 3. Deoxygenate the Sample (Inert Gas Sparging) mix->deoxygenate initial_spec 4. Record Initial Spectrum (Time = 0) deoxygenate->initial_spec irradiate 5. Irradiate the Sample (Light Source) initial_spec->irradiate monitor_spec 6. Monitor Spectral Changes (Spectrophotometer) irradiate->monitor_spec Iterative Process monitor_spec->irradiate analyze 7. Analyze Data monitor_spec->analyze

Caption: Experimental workflow for protein photoreduction.

Step-by-Step Procedure
  • Sample Preparation:

    • In an anaerobic cuvette, combine the protein solution, this compound, and the sacrificial electron donor to their final desired concentrations. Typical final concentrations are 1-5 µM for this compound and 1-10 mM for EDTA.[2] The protein concentration should be chosen to give a suitable absorbance change upon reduction.

  • Deoxygenation:

    • Seal the cuvette with a septum.

    • Thoroughly deoxygenate the sample by gently bubbling with a stream of inert gas (nitrogen or argon) for at least 15-20 minutes. Ensure the needle is placed in the headspace, not directly in the solution, to avoid protein denaturation. Alternatively, perform the entire experiment inside an anaerobic glove box.

  • Initial Measurement:

    • Place the anaerobic cuvette in the spectrophotometer and record an initial absorbance spectrum (time = 0). This spectrum represents the fully oxidized state of the protein.

  • Photoreduction:

    • Position the light source to illuminate the cuvette.

    • Irradiate the sample for a defined period (e.g., 15-60 seconds).

    • After the irradiation period, quickly record another absorbance spectrum.

  • Monitoring the Reaction:

    • Repeat the irradiation and measurement steps until no further spectral changes are observed, indicating that the reduction is complete.

  • Data Analysis:

    • Plot the change in absorbance at a wavelength characteristic of the protein's redox state as a function of irradiation time.

    • The extent of reduction can be quantified by comparing the final spectrum with the initial spectrum and the known spectrum of the fully reduced protein.

Quantitative Data

The efficiency of the photoreduction process can be assessed through various quantitative parameters. The following table summarizes some of the key kinetic data reported in the literature for electron transfer reactions involving the this compound semiquinone.

ReactantProductRate Constant (M⁻¹s⁻¹)Reference
This compound semiquinoneType I Cu in ascorbate (B8700270) oxidase5 x 10⁸[3]
This compound semiquinoneFMN in truncated P450BM-36600 s⁻¹ (intramolecular)[3]
FADH• (formed from photoreduction)Iron-sulfur clusterElectron transfer observed[3]

Applications in Research and Drug Development

  • Mechanistic Studies of Redox Enzymes: This method allows for the precise and rapid reduction of enzymes, facilitating the study of their catalytic mechanisms and intramolecular electron transfer processes.[3]

  • Characterization of Redox-Active Proteins: The technique can be used to determine the reduction potentials of proteins and to characterize their different redox states.

  • Screening for Redox-Modulating Compounds: In drug development, this system can be adapted to screen for compounds that interact with redox-active proteins and modulate their function.

  • Cryo-EM Sample Preparation: For structural biology, this method can be used to prepare proteins in a specific reduced state for cryo-electron microscopy studies of air-sensitive samples.

Troubleshooting

  • Incomplete Reduction:

    • Cause: Insufficient deoxygenation (oxygen can reoxidize the reduced protein and quench the excited state of this compound).

    • Solution: Ensure thorough deoxygenation of the sample and the cuvette. Use an anaerobic chamber if possible.

    • Cause: Insufficient light intensity or irradiation time.

    • Solution: Increase the light intensity or the duration of irradiation.

  • Protein Precipitation:

    • Cause: Protein instability upon reduction or prolonged exposure to light.

    • Solution: Optimize the protein concentration and buffer conditions. Minimize the total irradiation time.

  • Photodegradation of the Protein or this compound:

    • Cause: Excessive light exposure.

    • Solution: Use the minimum light intensity and exposure time required for complete reduction. Use filters to block UV light.

References

Application of 5-Deazariboflavin in Elucidating Electron Transfer Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deazariboflavin is a synthetic analog of riboflavin (B1680620) where the nitrogen atom at position 5 is replaced by a carbon atom. This seemingly minor structural modification has profound effects on its redox properties, making it an invaluable tool for investigating electron transfer mechanisms in various biological systems. Unlike native flavins, this compound is an obligate two-electron carrier, meaning it does not readily form a stable semiquinone radical intermediate. This unique characteristic allows researchers to dissect complex redox reactions and differentiate between single-electron and two-electron transfer pathways. These application notes provide a comprehensive overview of the use of this compound, including its physicochemical properties, experimental protocols for its application, and its utility in studying flavoenzymes and other redox-active proteins.

Physicochemical and Photophysical Properties of this compound

Understanding the fundamental properties of this compound is crucial for its effective application in mechanistic studies. Key quantitative data are summarized in the tables below.

PropertyValueReference
Redox Potential (E₀')-0.310 V (vs. SHE)[1]
Absorption Maxima (in methanol)~330 nm and ~400 nm[2]
Disproportionation Rate Constant (oxidized + reduced form)22 M⁻¹s⁻¹ (at 0°C)[3]
Autoxidation Half-life (of 1,5-dihydrodeazaflavin)~40 hours (at 22°C)[3]

Table 1: Physicochemical Properties of this compound

Enzyme SystemRate ConstantDescriptionReference
Beneckea harveyi NAD(P)H:(flavin) OxidoreductaseVmax with deazariboflavin is significantly lower than with riboflavinDespite the Vmax difference, the rate-determining step (hydrogen transfer) is the same for both.[1]
DeazaFAD-reconstituted D-amino acid:O₂ oxidoreductaseReduction by substrate is ~10⁻⁵ the rate of the holoenzymeDemonstrates the impact of the deazaflavin substitution on catalytic efficiency.[1]
Anacystis nidulans DNA Photolyase1.9 x 10¹⁰ s⁻¹Rate of energy transfer from the excited singlet state of 8-hydroxy-7,8-didemethyl-5-deazariboflavin (8-HDF) to FADH₂.[4]
Anacystis nidulans DNA Photolyase6.5 x 10⁹ s⁻¹Rate of electron transfer from the FADH₂ excited singlet state to the pyrimidine (B1678525) dimer.[4]
P450BM-36600 s⁻¹Rate of reduction of FMN to its semiquinone by the reduced semiquinone of this compound.[5]
Photosynthetic Ferredoxins1.4 x 10⁸ M⁻¹s⁻¹Second-order rate constant for the reduction of algal ferredoxin isoforms by this compound semiquinone.[6]
Flavodoxin1.8 x 10⁸ M⁻¹s⁻¹Second-order rate constant for the decay of this compound semiquinone during the reduction of oxidized flavodoxin.[6]

Table 2: Kinetic Parameters of this compound in Various Enzyme Systems

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a ribitylated aniline (B41778) with 6-chlorouracil.[7] An improved synthesis protocol is detailed below:

Materials:

Procedure:

  • Suspend ribitylated aniline, 6-chlorouracil, and a catalytic amount of malononitrile in dry methanol.

  • Heat the mixture at reflux for 48 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude material in pyridine and add acetic anhydride. Stir at room temperature for 1 hour to acetylate the product.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer and remove the solvent to yield the protected intermediate.

  • Treat the intermediate with the Vilsmeier reagent.

  • Remove the acetate (B1210297) protecting groups to yield crude this compound.

  • Purify the final product by HPLC.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants Ribitylated Aniline + 6-Chlorouracil + Malononitrile (catalyst) Reflux Reflux in Methanol (48h) Reactants->Reflux Acetylation Acetylation with Acetic Anhydride in Pyridine Reflux->Acetylation Cyclization Cyclization with Vilsmeier Reagent Acetylation->Cyclization Deprotection Removal of Acetate Groups Cyclization->Deprotection Purification HPLC Purification Deprotection->Purification Product This compound Purification->Product

Caption: Workflow for the chemical synthesis of this compound.

Application in Laser Flash Photolysis to Study Electron Transfer

Laser flash photolysis is a powerful technique to study the kinetics of light-induced electron transfer reactions. This compound can be used as a photosensitizer to generate a reducing equivalent upon laser excitation, which can then reduce a target protein.

Materials:

  • This compound solution (concentration to be optimized, typically in the µM range)

  • Target protein solution (e.g., a flavoprotein, heme protein, or iron-sulfur protein)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

  • Sacrificial electron donor (e.g., EDTA)

  • Laser flash photolysis setup with appropriate excitation wavelength (e.g., 355 nm or a wavelength corresponding to the absorption maximum of this compound) and detection system.

Procedure:

  • Prepare a solution containing the target protein, this compound, and the sacrificial electron donor in the buffer.

  • Deoxygenate the sample by purging with an inert gas (e.g., argon or nitrogen) to prevent quenching of the excited state by oxygen.

  • Place the sample in the laser flash photolysis cuvette.

  • Excite the sample with a short laser pulse. The this compound will be excited to its triplet state.

  • The excited this compound abstracts an electron from the sacrificial donor, forming the this compound semiquinone radical.

  • Monitor the transient absorbance changes at specific wavelengths corresponding to the reactants, intermediates (e.g., the this compound radical), and products.

  • Analyze the kinetic traces to determine the rate constants for the electron transfer from the this compound radical to the target protein.

Laser_Flash_Photolysis_Workflow cluster_lfp Laser Flash Photolysis Experimental Workflow Sample_Prep Prepare Sample: Target Protein + this compound + Sacrificial Donor Deoxygenation Deoxygenate Sample (e.g., Argon Purge) Sample_Prep->Deoxygenation Laser_Excitation Excite with Laser Pulse Deoxygenation->Laser_Excitation Radical_Formation Formation of this compound Semiquinone Radical Laser_Excitation->Radical_Formation Electron_Transfer Electron Transfer to Target Protein Radical_Formation->Electron_Transfer Data_Acquisition Monitor Transient Absorbance Electron_Transfer->Data_Acquisition Kinetic_Analysis Analyze Kinetic Traces to Determine Rate Constants Data_Acquisition->Kinetic_Analysis

Caption: Experimental workflow for studying electron transfer using laser flash photolysis with this compound.

Application in Stopped-Flow Spectroscopy to Study Enzyme Kinetics

Stopped-flow spectroscopy is ideal for studying the pre-steady-state kinetics of enzymatic reactions. By replacing the native flavin cofactor with this compound, one can investigate the role of single-electron transfer intermediates in the catalytic cycle.

Materials:

  • Apoenzyme of the flavoprotein of interest.

  • This compound (or its phosphate or dinucleotide derivatives, deazaFMN or deazaFAD).

  • Substrate for the enzyme.

  • Buffer solution.

  • Stopped-flow spectrophotometer.

Procedure:

  • Reconstitute the apoenzyme with this compound (or its derivatives) to prepare the modified holoenzyme.

  • Prepare two syringes for the stopped-flow instrument:

    • Syringe A: The reconstituted enzyme solution.

    • Syringe B: The substrate solution.

  • Rapidly mix the contents of the two syringes.

  • Monitor the reaction by observing changes in absorbance or fluorescence over time. The choice of wavelength will depend on the spectral properties of the oxidized and reduced forms of the deazaflavin and any other chromophoric substrates or products.

  • Analyze the resulting kinetic traces to determine the rates of reduction of the enzyme-bound deazaflavin by the substrate.

  • Compare these rates to those obtained with the native enzyme to infer the role of one-electron versus two-electron transfer in the mechanism.

Stopped_Flow_Signaling_Pathway cluster_sf Studying Enzyme Kinetics with this compound using Stopped-Flow Enzyme Apoenzyme Reconstitution Reconstitution Enzyme->Reconstitution Deazaflavin This compound Deazaflavin->Reconstitution Modified_Enzyme Modified Holoenzyme (Syringe A) Reconstitution->Modified_Enzyme Mixing Rapid Mixing Modified_Enzyme->Mixing Substrate Substrate (Syringe B) Substrate->Mixing Reaction Enzymatic Reaction Mixing->Reaction Detection Spectroscopic Detection (Absorbance/Fluorescence) Reaction->Detection Analysis Kinetic Analysis Detection->Analysis DNA_Photolyase_Mechanism cluster_photolyase Electron Transfer in DNA Photolyase Light Light (Photon) HDF 8-HDF (Antenna) Light->HDF Absorption FADH2 FADH₂ (Catalytic Cofactor) HDF->FADH2 Energy Transfer (1.9 x 10¹⁰ s⁻¹) CPD CPD (Damaged DNA) FADH2->CPD Electron Transfer (6.5 x 10⁹ s⁻¹) Repaired_DNA Repaired DNA CPD->Repaired_DNA Bond Cleavage

References

Probing Flavoenzyme Mechanisms: Application of 5-Deazariboflavin in Site-Directed Mutagenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The study of flavoenzymes, a diverse class of redox-active proteins, is crucial for understanding fundamental biological processes and for the development of novel therapeutics. A key challenge in elucidating their catalytic mechanisms lies in dissecting the complex electron transfer pathways and the specific roles of active site residues. 5-Deazariboflavin and its derivatives, 5-deazaFMN and 5-deazaFAD, are powerful mechanistic probes in these investigations. By replacing the nitrogen atom at the 5-position of the isoalloxazine ring with a carbon, the redox properties of the flavin cofactor are significantly altered. This substitution makes 5-deazaflavins restricted to two-electron (hydride) transfer mechanisms, in contrast to native flavins which can also participate in one-electron transfers. This fundamental difference allows researchers to distinguish between different catalytic mechanisms.

When combined with site-directed mutagenesis, the use of this compound becomes an even more potent strategy. Site-directed mutagenesis allows for the precise alteration of amino acid residues within the enzyme's active site. By observing how these mutations affect the activity of the enzyme reconstituted with 5-deazaflavin, researchers can gain deep insights into the roles of specific residues in substrate binding, catalysis, and the stabilization of reaction intermediates. This combined approach is invaluable for validating proposed reaction mechanisms and for engineering enzymes with novel properties.

This document provides detailed protocols and data for researchers, scientists, and drug development professionals on the application of this compound in conjunction with site-directed mutagenesis to investigate flavoenzyme mechanisms.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing 5-deazaflavin analogs to probe the function of various flavoenzymes.

Table 1: Kinetic Parameters of Flavoenzymes with Native Flavin vs. 5-Deazaflavin Analogs

EnzymeOrganismFlavin CofactorSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
UDP-Galactopyranose Mutase (UGM)E. coliFADUDP-Galp30258.3 x 105[1]
UDP-Galactopyranose Mutase (UGM)E. coli1-deazaFADUDP-Galp39225.6 x 105[1]
UDP-Galactopyranose Mutase (UGM)E. coli5-deazaFADUDP-Galp-Inactive-[1][2]
D-Amino Acid OxidaseHog KidneyFADD-Alanine18001000 (U/mg)-[3]
D-Amino Acid OxidaseHog Kidney5-deazaFADD-Alanine-No activity-[3]

Table 2: Redox Potentials of Flavin and 5-Deazaflavin Analogs

Flavin AnalogE0' (V) at pH 7.0Reference
Riboflavin-0.210[3]
This compound-0.310[3]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of a Target Flavoenzyme

This protocol provides a general workflow for introducing point mutations into a flavoenzyme gene.

1. Primer Design:

  • Design forward and reverse primers containing the desired mutation.
  • The mutation site should be centrally located within the primers.
  • Primers should be 25-45 nucleotides in length with a melting temperature (Tm) > 78 °C.
  • Ensure primers are complementary to each other.

2. PCR Amplification:

  • Set up a PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations.
  • Use a plasmid containing the wild-type flavoenzyme gene as the template.
  • A typical reaction mixture includes:
  • 5 µL 10x reaction buffer
  • 1 µL template DNA (10-50 ng)
  • 1.25 µL forward primer (10 µM)
  • 1.25 µL reverse primer (10 µM)
  • 1 µL dNTP mix (10 mM)
  • 1 µL high-fidelity DNA polymerase
  • Nuclease-free water to a final volume of 50 µL.
  • Perform thermal cycling, typically with 18-25 cycles.

3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme directly to the PCR product.
  • Incubate at 37 °C for 1-2 hours to digest the parental, methylated template DNA.

4. Transformation:

  • Transform the DpnI-treated plasmid into competent E. coli cells (e.g., DH5α).
  • Plate the transformed cells on selective agar (B569324) plates (e.g., containing the appropriate antibiotic).
  • Incubate overnight at 37 °C.

5. Verification:

  • Select several colonies and isolate the plasmid DNA.
  • Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.

Protocol 2: Expression and Purification of Mutant Flavoenzyme

1. Expression:

  • Transform the verified mutant plasmid into an appropriate E. coli expression strain (e.g., BL21(DE3)).
  • Grow a large-scale culture and induce protein expression (e.g., with IPTG).
  • Harvest the cells by centrifugation.

2. Lysis:

  • Resuspend the cell pellet in a suitable lysis buffer.
  • Lyse the cells using methods such as sonication or a French press.
  • Clarify the lysate by centrifugation to remove cell debris.

3. Purification:

  • Purify the mutant protein from the clarified lysate using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).
  • Monitor the purification process by SDS-PAGE.

Protocol 3: Reconstitution of Apo-Flavoenzyme with 5-DeazaFAD

This protocol describes the removal of the native flavin cofactor and reconstitution with the 5-deaza analog.

1. Preparation of Apoenzyme:

  • Dialyze the purified flavoenzyme against a buffer containing 1 M KBr at pH 8.3 and 4 °C to dissociate the native FAD.
  • Remove the precipitated FAD by centrifugation.
  • Dialyze the apoenzyme extensively against a buffer without KBr to remove the salt.

2. Reconstitution:

  • Incubate the apoenzyme with a 2-3 fold molar excess of 5-deazaFAD.
  • The reconstitution is typically performed at 4 °C for several hours or overnight.
  • Remove the excess, unbound 5-deazaFAD by dialysis or gel filtration.

3. Characterization:

  • Confirm the incorporation of 5-deazaFAD by UV-visible spectroscopy. The reconstituted enzyme should exhibit the characteristic absorption spectrum of the 5-deazaflavin.

Protocol 4: Kinetic Analysis of Reconstituted Flavoenzyme

This protocol outlines a general method for assaying the activity of the 5-deazaFAD-reconstituted mutant enzyme. The specific assay will depend on the flavoenzyme being studied.

Example: D-Amino Acid Oxidase (DAAO) Assay DAAO catalyzes the oxidative deamination of D-amino acids. While the 5-deazaFAD reconstituted enzyme is typically inactive in the standard oxygen consumption assay, its reduction by the substrate can be monitored spectrophotometrically.

1. Reaction Setup:

  • Prepare a reaction mixture in a quartz cuvette containing the reconstituted DAAO in a suitable buffer (e.g., 100 mM pyrophosphate buffer, pH 8.5).
  • Place the cuvette in a spectrophotometer and record the baseline absorbance at the wavelength of maximum absorbance for oxidized 5-deazaFAD (around 400 nm).

2. Initiation of Reaction:

  • Initiate the reaction by adding the D-amino acid substrate (e.g., D-alanine).
  • Monitor the decrease in absorbance at ~400 nm, which corresponds to the reduction of the enzyme-bound 5-deazaFAD.

3. Data Analysis:

  • Determine the initial rate of reduction from the linear portion of the absorbance vs. time plot.
  • Repeat the assay at various substrate concentrations to determine kinetic parameters such as the apparent rate of reduction.

Visualizations

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_protein_production Protein Production cluster_reconstitution Cofactor Reconstitution cluster_analysis Analysis primer_design 1. Primer Design pcr 2. PCR Amplification primer_design->pcr dpni 3. DpnI Digestion pcr->dpni transformation 4. Transformation dpni->transformation verification 5. Verification transformation->verification expression 6. Expression verification->expression purification 7. Purification expression->purification apoenzyme_prep 8. Apoenzyme Preparation purification->apoenzyme_prep reconstitution 9. Reconstitution with 5-DeazaFAD apoenzyme_prep->reconstitution kinetic_analysis 10. Kinetic Analysis reconstitution->kinetic_analysis data_interpretation 11. Data Interpretation kinetic_analysis->data_interpretation

Caption: Experimental workflow for site-directed mutagenesis studies of flavoenzymes using this compound.

signaling_pathway wild_type Wild-Type Flavoenzyme (Native FAD) apo_wild_type Apo-Wild-Type Enzyme wild_type->apo_wild_type Remove FAD activity_wt Kinetic Activity (Wild-Type) wild_type->activity_wt mutant Mutant Flavoenzyme (Site-Directed Mutagenesis) apo_mutant Apo-Mutant Enzyme mutant->apo_mutant Remove FAD activity_mutant Kinetic Activity (Mutant) mutant->activity_mutant reconstituted_wild_type Reconstituted Wild-Type (5-DeazaFAD) apo_wild_type->reconstituted_wild_type Add 5-DeazaFAD reconstituted_mutant Reconstituted Mutant (5-DeazaFAD) apo_mutant->reconstituted_mutant Add 5-DeazaFAD activity_reconstituted_wt Kinetic Activity (Reconstituted Wild-Type) reconstituted_wild_type->activity_reconstituted_wt activity_reconstituted_mutant Kinetic Activity (Reconstituted Mutant) reconstituted_mutant->activity_reconstituted_mutant

Caption: Logical relationship for comparing the activity of wild-type and mutant flavoenzymes.

References

Application Notes and Protocols for the Characterization of 5-Deazariboflavin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 5-deazariboflavin, a crucial analog of riboflavin (B1680620) used in various biochemical and pharmaceutical studies. The following sections detail the principles, protocols, and data interpretation for the key analytical methods employed in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of this compound. Its high resolution and sensitivity make it ideal for analyzing complex mixtures and determining purity.

Application Note:

Reverse-phase HPLC is the most common mode used for this compound analysis, employing a nonpolar stationary phase and a polar mobile phase. The retention of this compound is influenced by the mobile phase composition, pH, and the type of stationary phase. Detection is typically achieved using UV-Vis or fluorescence detectors, leveraging the chromophoric and fluorescent nature of the this compound molecule. For quantitative analysis, a calibration curve is constructed using standards of known concentrations.

Quantitative Data Summary:
ParameterValueReference Conditions
Retention Time ~18 minColumn: C18 reverse-phase; Mobile Phase: Gradient of 100% to 60% A:B over 20 min (A: aqueous buffer, B: organic solvent); Detection: UV/Vis.
Linearity Range 0.05 - 12 µg/mLFor similar compounds like riboflavin, demonstrating typical analytical range.
Limit of Detection (LOD) ~0.05 µg/mLBased on fluorescence detection for similar flavins.
Experimental Protocol:

Objective: To determine the purity and concentration of a this compound sample.

Materials:

Instrumentation:

  • HPLC system with a gradient pump

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • UV-Vis or Fluorescence detector

  • Autosampler and data acquisition software

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in HPLC grade water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Degas both mobile phases by sonication or helium sparging.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a known concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Set the detector wavelength (e.g., around 400 nm for UV-Vis).

    • Inject the standards and the sample.

    • Run the gradient program.

  • Data Analysis:

    • Identify the this compound peak based on the retention time of the standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample using the calibration curve.

    • Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components.

Diagram: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MP_Prep Mobile Phase Preparation Injection Injection MP_Prep->Injection Sample_Prep Sample/Standard Preparation Sample_Prep->Injection Column C18 Column Separation Injection->Column Detection UV/Vis or Fluorescence Detection Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification & Purity Analysis Chromatogram->Quantification

Caption: A typical workflow for the HPLC analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of this non-volatile molecule.

Application Note:

ESI-MS can be performed in either positive or negative ion mode. In positive ion mode, this compound is typically observed as the protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information.

Quantitative Data Summary:
IonCalculated m/zObserved m/zIonization Mode
[M+H]⁺ 376.1554376.2Positive
[M+Na]⁺ 398.1373398.0Positive
Experimental Protocol:

Objective: To confirm the molecular weight and obtain structural information of this compound.

Materials:

  • HPLC grade methanol or acetonitrile

  • Formic acid (for positive ion mode) or ammonium hydroxide (B78521) (for negative ion mode)

  • This compound sample

Instrumentation:

  • Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)

  • Syringe pump or LC system for sample introduction

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid) to a concentration of approximately 1-10 µg/mL.

  • Mass Spectrometer Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the ESI source parameters:

      • Capillary voltage: 3-4 kV

      • Nebulizing gas pressure: 20-30 psi

      • Drying gas flow rate: 5-10 L/min

      • Drying gas temperature: 300-350 °C

    • Set the mass analyzer to scan a relevant m/z range (e.g., 100-500).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in full scan mode.

    • For structural elucidation, perform MS/MS by selecting the precursor ion of interest (e.g., [M+H]⁺) and applying collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak(s) in the mass spectrum.

    • Compare the observed m/z with the calculated exact mass to confirm the elemental composition.

    • Analyze the fragmentation pattern in the MS/MS spectrum to deduce structural features.

Diagram: ESI-MS Analysis Logic

ESI_MS_Logic cluster_output Output Sample This compound Sample Solution Ionization Electrospray Ionization (ESI Source) Sample->Ionization Mass_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector MSMS_Spectrum MS/MS Spectrum (Fragment Ions) Mass_Analyzer->MSMS_Spectrum CID Data_System Data System Detector->Data_System Mass_Spectrum Mass Spectrum (m/z vs. Intensity) Data_System->Mass_Spectrum

Caption: Logical flow of an ESI-MS experiment for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structure determination of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Application Note:

¹H NMR spectra provide information on the number of different types of protons, their chemical shifts, spin-spin coupling, and integration. ¹³C NMR spectra reveal the number of different types of carbon atoms and their chemical environment. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, further aiding in structure elucidation. Deuterated solvents such as DMSO-d₆ or D₂O are commonly used.

Quantitative Data Summary (in DMSO-d₆):
NucleusChemical Shift (ppm)
¹H 11.1 (s, 1H), 7.61 (s, 1H), 7.58 (s, 1H), 7.22 (br s, 1H), 5.51 (s, 1H), 5.20-3.95 (m, 7H), 2.33 (s, 3H), 2.23 (s, 3H)
¹³C 164.4, 159.9, 144.4, 142.1, 140.9, 133.1, 133.0, 132.5, 131.0, 115.9, 86.7, 73.5, 72.9, 63.4, 48.2, 20.6, 18.6
Experimental Protocol:

Objective: To elucidate the chemical structure of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in approximately 0.6 mL of the deuterated solvent in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

    • If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in assignments.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Reference the spectra to the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure.

Diagram: NMR Characterization Workflow

NMR_Workflow Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (1H, 13C, 2D) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Assignment, Integration) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

Caption: Workflow for the structural elucidation of this compound by NMR.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a simple and rapid technique used to characterize this compound based on its electronic absorption properties. It is also a valuable tool for quantitative analysis.

Application Note:

This compound exhibits characteristic absorption bands in the UV and visible regions of the electromagnetic spectrum. These absorptions correspond to π→π* electronic transitions within the isoalloxazine ring system. The position and intensity of these bands can be influenced by the solvent polarity and pH. The absorption maxima of 5-deazaflavins are hypsochromically shifted compared to riboflavin.

Quantitative Data Summary:
Solventλmax 1 (nm)λmax 2 (nm)
DMSO ~330~400
Methanol ~330~402
Experimental Protocol:

Objective: To determine the absorption spectrum and concentration of this compound.

Materials:

  • Spectroscopic grade solvent (e.g., DMSO, methanol, water)

  • This compound sample

  • Quartz cuvettes

Instrumentation:

  • UV-Visible spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of dilutions for quantitative analysis.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the wavelength range for scanning (e.g., 200-600 nm).

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

    • Fill a quartz cuvette with the this compound solution and record the absorption spectrum.

    • For quantitative analysis, measure the absorbance at the λmax.

  • Data Analysis:

    • Determine the wavelength(s) of maximum absorbance (λmax).

    • For quantitative analysis, create a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the unknown sample using the Beer-Lambert law and the calibration curve.

Diagram: UV-Vis Analysis Relationship

UV_Vis_Relationship cluster_input Inputs cluster_output Outputs Sample This compound in Solution Spectrophotometer Spectrophotometer Sample->Spectrophotometer Light UV-Visible Light Light->Spectrophotometer Spectrum Absorption Spectrum (Absorbance vs. Wavelength) Spectrophotometer->Spectrum Concentration Concentration (from Beer-Lambert Law) Spectrum->Concentration

Application Notes and Protocols for the Purification of 5-Deazariboflavin and its Derivatives using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deazariboflavin is a synthetic analog of riboflavin (B1680620) (Vitamin B2) where the nitrogen atom at position 5 of the isoalloxazine ring is replaced by a carbon atom. This structural modification imparts unique redox properties, making this compound and its derivatives valuable tools in biochemical and pharmaceutical research.[1][2] They serve as mechanistic probes for flavoenzymes, acting as alternative cofactors to study enzymatic reactions involving electron transfer.[2][3] A naturally occurring derivative, coenzyme F420 (derived from 8-hydroxy-5-deazariboflavin), plays a crucial role in various redox reactions in archaea and bacteria, including methanogenesis and antibiotic biosynthesis.[4][5][6][7] Given their importance, efficient purification methods are critical to obtaining high-purity material for research and development.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of this compound and its derivatives. This application note provides a detailed protocol for their purification using reversed-phase HPLC, summarizes key quantitative data, and illustrates a relevant biochemical pathway.

Data Presentation

Table 1: HPLC Purification Parameters for this compound
ParameterRecommended ConditionsNotes
Column Reversed-Phase C18 (e.g., 5 µm particle size, 4.6 x 150 mm for analytical scale; larger dimensions for preparative scale)A C18 stationary phase provides good retention and separation based on the hydrophobicity of the flavin analogs.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape and resolution.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724)Acetonitrile is a common organic modifier for reversed-phase chromatography of flavins.
Gradient Program Start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase to a higher percentage (e.g., 60-100%) over 20-30 minutes.A gradient elution is necessary to effectively separate the target compound from impurities. The specific gradient will need to be optimized based on the specific derivative and crude sample purity. A shallow gradient can improve resolution.
Flow Rate 1.0 mL/min for analytical scale.For preparative scale, the flow rate should be adjusted based on the column diameter.
Injection Volume 10-100 µL for analytical scale.For preparative scale, the injection volume and sample concentration should be optimized to maximize loading without compromising resolution.
Detection UV-Vis Detector at ~400 nmThis compound and its derivatives typically have a strong absorbance maximum around 400 nm.[8]
Sample Preparation Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., methanol, DMSO, or Mobile Phase A) and filter through a 0.22 µm syringe filter before injection.Proper sample preparation is crucial to prevent column clogging and to ensure reproducible results.
Table 2: Expected Quantitative Data for this compound Purification
AnalyteRetention Time (min)Purity (%)Yield (%)
This compound~15-20 (dependent on specific gradient)>95%~50% (as TFA salt)[9]
1-Deazariboflavin~18 (example from literature)[9]>95%~33% (as TFA salt)[9]

Note: Retention times, purity, and yield are highly dependent on the specific HPLC system, column, gradient, and the purity of the starting material. The values presented are indicative and may require optimization.

Experimental Protocols

Detailed Methodology for HPLC Purification of this compound

1. Materials and Reagents:

  • Crude this compound or its derivative

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol or DMSO for sample dissolution

  • 0.22 µm syringe filters

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Gradient pump

    • Autosampler or manual injector

    • UV-Vis detector

    • Fraction collector (for preparative scale)

  • Reversed-phase C18 column (analytical or preparative scale as required)

3. Mobile Phase Preparation:

  • Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% TFA). Degas the solution.

  • Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% TFA). Degas the solution.

4. Sample Preparation:

  • Accurately weigh a small amount of the crude this compound.

  • Dissolve the sample in a minimal volume of a suitable solvent (e.g., methanol, DMSO, or Mobile Phase A). The final concentration should be optimized for the column loading capacity (for preparative HPLC, this could be in the range of 10-50 mg/mL).

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC Method:

  • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Set the UV detector to monitor at the absorbance maximum of the target compound (approximately 400 nm).

  • Inject the prepared sample onto the column.

  • Run the following gradient program (this is a starting point and should be optimized):

    • 0-5 min: 5% B

    • 5-25 min: Gradient from 5% to 60% B

    • 25-30 min: Gradient from 60% to 100% B (column wash)

    • 30-35 min: Hold at 100% B

    • 35-36 min: Gradient from 100% to 5% B

    • 36-45 min: Re-equilibrate at 5% B

  • For preparative purification, set the fraction collector to collect the peak corresponding to the this compound derivative based on the retention time determined from an analytical run.

6. Post-Purification Processing:

  • Combine the collected fractions containing the purified product.

  • Analyze a small aliquot of the combined fractions by analytical HPLC to confirm purity.

  • Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound derivative as a solid, likely as its TFA salt.[9]

  • Determine the final yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Mandatory Visualization

Biosynthesis of Coenzyme F420

The following diagram illustrates the biosynthetic pathway of Coenzyme F420, a derivative of 8-hydroxy-5-deazariboflavin. This pathway highlights the enzymatic steps involved in the formation of this important deazaflavin cofactor.[4][10]

F420_Biosynthesis GTP GTP Fo_synthase Fo Synthase (CofG/CofH) GTP->Fo_synthase Riboflavin_precursor 5-Amino-6- (ribitylamino)uracil Riboflavin_precursor->Fo_synthase Tyrosine Tyrosine Tyrosine->Fo_synthase Fo 8-Hydroxy-5-deazariboflavin (Fo) Fo_synthase->Fo F420_0_synthase 2-Phospho-L-lactate transferase (CofD) Fo->F420_0_synthase LPPG_synthase LPPG Synthase (CofC) LPPG Lactyl-2-diphospho- 5'-guanosine (LPPG) LPPG_synthase->LPPG PEP Phosphoenolpyruvate (PEP) PEP->LPPG_synthase LPPG->F420_0_synthase F420_0 F420-0 F420_0_synthase->F420_0 F420_gamma_glutamyl_ligase F420-γ-glutamyl ligase (CofE) F420_0->F420_gamma_glutamyl_ligase F420 Coenzyme F420 F420_gamma_glutamyl_ligase->F420 Glutamate Glutamate Glutamate->F420_gamma_glutamyl_ligase

Caption: Biosynthesis pathway of Coenzyme F420.

HPLC Purification Workflow

The following diagram outlines the general workflow for the purification of this compound and its derivatives using preparative HPLC.

HPLC_Workflow Crude_Sample Crude this compound Sample Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Sample->Sample_Prep Analytical_HPLC Analytical HPLC (Method Development & Optimization) Sample_Prep->Analytical_HPLC Prep_HPLC Preparative HPLC (Purification) Sample_Prep->Prep_HPLC Analytical_HPLC->Prep_HPLC Scale-up Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Collection->Solvent_Removal Purity_Analysis->Fraction_Collection Pool pure fractions Lyophilization Lyophilization Solvent_Removal->Lyophilization Pure_Product Purified this compound (Solid) Lyophilization->Pure_Product

Caption: Workflow for HPLC purification.

References

Troubleshooting & Optimization

troubleshooting common issues in 5-deazariboflavin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

5-Deazariboflavin Synthesis: Technical Support Center

This technical support center provides troubleshooting guidance for common issues encountered during the chemical synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my overall yield for this compound synthesis significantly low?

Low yields in this compound synthesis can stem from several critical steps in the reaction pathway. Common culprits include incomplete reactions, degradation of intermediates, and inefficient purification.

  • Inefficient Reductive Amination: The initial coupling of a substituted aniline (B41778) with D-ribose is a crucial step. Previous methods requiring high pressure and temperature for hydrogenation can be difficult to scale and may lead to side products[1]. Using a milder reducing agent like sodium cyanoborohydride can improve yields and reproducibility[1].

  • Poor Coupling of Ribitylated Aniline and Uracil Derivative: The reaction between the ribitylated aniline and a 6-halouracil can be low-yielding[1]. The choice of base is critical; for instance, cesium carbonate has been shown to be more effective than the less soluble potassium carbonate, improving yields significantly[1].

  • Degradation of Intermediates: Some intermediates in the synthesis pathway can be sensitive to acid or light[1][2]. It's important to handle these compounds under appropriate conditions (e.g., in the dark, under an inert atmosphere) to prevent degradation[2].

  • Suboptimal Cyclization Conditions: The final cyclization step to form the pyrimido[4,5-b]quinoline ring system is often achieved using a Vilsmeier reagent (e.g., POCl₃/DMF)[2]. The temperature and reaction time for this step must be carefully controlled to avoid the formation of byproducts.

2. I am facing difficulties in purifying my this compound product and intermediates. What can I do?

Purification challenges are common due to the high polarity and potential acid sensitivity of the intermediates and the final product[1].

  • Intermediate Purification: For highly polar and acid-sensitive intermediates, direct purification can be problematic. A strategy to overcome this is to protect the reactive functional groups, such as acetylating the hydroxyl groups of the ribityl side chain. This increases the compound's solubility in organic solvents, facilitating extraction and purification[1].

  • Final Product Purification: High-Performance Liquid Chromatography (HPLC) is often the method of choice for purifying the final this compound product[1]. Due to its aromatic and polar nature, a reverse-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient containing a small amount of trifluoroacetic acid (TFA) is typically effective[1].

  • Adsorptive Chromatography: For the purification of this compound and its analogues, adsorptive chromatography is also a viable method[3][4].

3. The synthesis of key intermediates is not reproducible in my hands. How can I improve this?

Irreproducibility in key synthetic steps is a known challenge that has been addressed by improved synthetic routes[1].

  • Avoid High-Pressure Hydrogenation: Traditional routes often involved high-pressure hydrogenation steps that are difficult to reproduce, especially at a larger scale[1]. Adopting methods that use chemical reducing agents like sodium cyanoborohydride for reductive amination can lead to more consistent results[1].

  • Optimize Base and Solvent Systems: In steps involving condensations or couplings, the choice of base and solvent is crucial. For example, in the formation of the bicyclic intermediate from a ribitylated diamine, switching from potassium carbonate to the more soluble cesium carbonate in a DMF/dichloromethane mixture has been shown to dramatically improve yield and reproducibility[1].

  • Use of Protecting Groups: The strategic use of protecting groups can prevent side reactions and improve the consistency of the synthesis. For instance, using a Boc-protected aniline for the initial ribitylation ensures mono-substitution and avoids further functionalization at a later, more complex stage[1].

4. What are the potential side reactions, and how can I minimize them?

Side reactions can occur at various stages, leading to a complex mixture of products and reduced yield.

  • Over-alkylation: In the initial reductive amination, there is a possibility of dialkylation of the aniline if reaction conditions are not well-controlled.

  • Degradation by Light: Riboflavin and its analogues can be light-sensitive, leading to photodegradation products[2]. It is advisable to protect reaction mixtures from light, especially during long reaction times or purification steps.

  • Oxidation of Reduced Forms: The reduced form of this compound (1,5-dihydrodeazaflavin) is susceptible to oxidation by various electron acceptors, although it is relatively stable to autoxidation compared to reduced flavins[3]. If the reduced form is the target, it should be handled under an inert atmosphere.

Quantitative Data Summary

The following table summarizes yields for key steps in an improved synthesis of this compound, demonstrating the impact of optimized conditions.

StepTraditional Method YieldImproved Method YieldKey ImprovementReference
Formation of Bicyclic Intermediate (from diamine and glutarate derivative)19%up to 55%Use of cesium carbonate instead of potassium carbonate.[1]
Final Deprotection and Purification of this compoundN/A50%Purification by HPLC.[1]
Overall Yield Often low/variable 19% Reproducible, multi-gram scale synthesis without specialized high-pressure equipment.[1]

Experimental Protocols

Protocol 1: Improved Synthesis of this compound

This protocol is adapted from Carlson, E. E., & Kiessling, L. L. (2004). J. Org. Chem., 69(7), 2614-2617[1].

Step 1: Synthesis of the Ribitylated Aniline (Compound 4 in the reference)

  • Dissolve 3,4-dimethylaniline, D-ribose, and sodium cyanoborohydride in methanol.

  • Heat the mixture at 65 °C for 48 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in 1 M HCl and swirl until gas evolution ceases.

  • Carefully neutralize the solution with saturated sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry with magnesium sulfate, and remove the solvent to yield the product.

Step 2: Coupling with 6-Chlorouracil and Acetylation (Compound 6 in the reference)

  • Suspend the ribitylated aniline, 6-chlorouracil, and a catalytic amount of malononitrile (B47326) in dry methanol.

  • Heat the mixture at reflux for 48 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude intermediate in pyridine (B92270) and add acetic anhydride.

  • Stir at room temperature for 1 hour.

  • Remove the solvent and dissolve the residue in dichloromethane.

  • Wash with water and brine, then purify to obtain the acetylated product.

Step 3: Cyclization to form the this compound Ring System (Compound 7 in the reference)

  • Dissolve the acetylated intermediate in DMF.

  • Add phosphorus oxychloride dropwise and stir at room temperature for 30 minutes.

  • Heat the solution at 100 °C for 15 minutes.

  • Add ice and adjust the pH to ~6 with ammonium (B1175870) hydroxide, leading to product precipitation.

Step 4: Deprotection to Yield this compound (Compound 1 in the reference)

  • Dissolve the cyclized product in methanolic ammonia (B1221849) and stir overnight.

  • Remove the solvent under reduced pressure.

  • Purify the residue by HPLC to obtain this compound as a yellow solid.

Visualizations

Troubleshooting Workflow for this compound Synthesis

G start Start Synthesis check_yield Low Yield or No Product? start->check_yield step1_issue Issue in Reductive Amination? check_yield->step1_issue Yes purification_issue Purification Difficulty? check_yield->purification_issue No step2_issue Issue in Uracil Coupling? step1_issue->step2_issue No solution1 Check Starting Materials & Reagents (NaBH3CN) step1_issue->solution1 Yes step3_issue Issue in Cyclization? step2_issue->step3_issue No solution2 Optimize Base & Solvent (e.g., Cs2CO3 in DMF) step2_issue->solution2 Yes step3_issue->purification_issue No solution3 Control Temp & Time for Vilsmeier Reagent step3_issue->solution3 Yes solution4 Use Protecting Groups (Acetylation) Purify via HPLC purification_issue->solution4 Yes end_product Successful Synthesis purification_issue->end_product No solution1->start Retry solution2->start Retry solution3->start Retry solution4->end_product

Caption: A logical workflow for .

Simplified Synthetic Pathway of this compound Highlighting Critical Steps

G cluster_0 Key Reactants cluster_1 Synthesis Pathway cluster_2 Troubleshooting Points aniline 3,4-Dimethylaniline reductive_amination Reductive Amination aniline->reductive_amination ribose D-Ribose ribose->reductive_amination uracil 6-Chlorouracil coupling Coupling Reaction uracil->coupling reductive_amination->coupling ts1 Yield & Reproducibility [High-pressure vs. NaBH3CN] reductive_amination->ts1 cyclization Cyclization (Vilsmeier Reaction) coupling->cyclization ts2 Low Yield [Base selection is critical] coupling->ts2 deprotection Deprotection cyclization->deprotection ts3 Side Reactions [Control T & t] cyclization->ts3 ts4 Purification Issues [Use of protecting groups & HPLC] deprotection->ts4 product This compound deprotection->product

Caption: Key steps and common troubleshooting points in this compound synthesis.

References

Technical Support Center: Optimizing Enzymatic Synthesis of 5-Deazariboflavin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of enzymatically synthesized 5-deazariboflavin analogs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the enzymatic synthesis of this compound analogs, such as this compound-5'-phosphate (deazaFMN) and this compound-5'-adenosinediphosphate (deazaFAD), primarily using the bifunctional FAD synthetase from Corynebacterium ammoniagenes (also known as Brevibacterium ammoniagenes).

Q1: My overall yield of deazaFMN or deazaFAD is significantly lower than expected. What are the primary causes?

Low yields can stem from several factors. A systematic approach to troubleshooting is crucial. The main areas to investigate are:

  • Suboptimal Reaction Conditions: The two enzymatic activities of FAD synthetase (riboflavin kinase and FMN adenylyltransferase) have different optimal conditions.

  • Enzyme Inactivity or Instability: The enzyme may have lost activity due to improper storage or handling.

  • Substrate or Product Inhibition: High concentrations of the this compound analog or the accumulation of products (deazaFMN, ADP) can inhibit the enzyme.[1]

  • Substrate Quality and Concentration: The purity and concentration of your this compound analog, as well as ATP, are critical.

  • Problems with Cofactors: The concentration of Mg2+ is a key parameter that differs for the two enzymatic steps.[2]

Q2: How can I determine if the FAD synthetase is active?

It is advisable to perform individual activity assays for the two functions of the enzyme:

  • Riboflavin (B1680620) Kinase (RFK) Activity Assay: This measures the conversion of a flavin substrate to its FMN analog. You can use riboflavin as a standard substrate to confirm enzyme activity before proceeding with the more expensive this compound analog.

  • FMN Adenylyltransferase (FMNAT) Activity Assay: This measures the conversion of an FMN analog to its FAD counterpart.

If the enzyme is active with the standard substrates but not with your this compound analog, the issue may lie with the analog itself (purity) or its ability to act as a substrate.

Q3: The synthesis of deazaFMN is working, but the subsequent conversion to deazaFAD is inefficient. What should I do?

This is a common issue and is often related to the differing optimal conditions for the two enzymatic activities of the bifunctional FAD synthetase.

  • Adjust Mg2+ Concentration: The riboflavin kinase (RFK) activity, which produces deazaFMN, is favored by lower Mg2+ concentrations (e.g., 0.8 mM). In contrast, the FMN adenylyltransferase (FMNAT) activity, which produces deazaFAD, requires higher Mg2+ concentrations (e.g., 10 mM).[2][3] For the second step, ensure your reaction buffer contains a higher concentration of MgCl2.

  • Check pH: While both activities can proceed at a pH of around 8.0, fine-tuning the pH might be necessary for optimal FMNAT activity.[2]

  • FMN Intermediate Purification: In some cases, it may be beneficial to purify the intermediate deazaFMN before proceeding to the deazaFAD synthesis step. This removes ADP, which can inhibit the RFK activity in subsequent reactions if the enzyme is reused, and allows for the optimization of the reaction conditions specifically for the FMNAT step.

Q4: My reaction starts well but then slows down or stops completely. What could be the cause?

This is likely due to substrate or product inhibition.

  • Substrate Inhibition: The riboflavin kinase activity of C. ammoniagenes FAD synthetase can be inhibited by high concentrations of the riboflavin analog substrate.[1] If you suspect this, try lowering the initial concentration of your this compound analog or use a fed-batch approach where the substrate is added gradually over time.

  • Product Inhibition: The accumulation of deazaFMN and particularly ADP can inhibit the riboflavin kinase activity.[1] If you are performing a one-pot synthesis of deazaFAD, the ADP generated in the first step can slow down the reaction. For larger-scale syntheses, consider a two-step reaction with purification of the intermediate deazaFMN.

Q5: How can I purify the synthesized this compound analogs?

Purification of these polar molecules can be challenging.

  • Adsorptive Chromatography: This is a generalized method for the purification of deazaflavin coenzymes.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a common method for purifying flavin analogs.[5]

  • Hydrophobic Chromatography: This technique has been used to separate FAD from the FAD synthetase enzyme and can potentially be adapted for the purification of deazaFAD.[2]

Q6: What is the stability of the FAD synthetase enzyme, and how should it be stored?

The wild-type FAD synthetase from C. ammoniagenes has an apparent unfolding temperature of around 42.5 °C.[3] It is recommended to store the purified enzyme at -80°C in a suitable buffer. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymatic synthesis of flavin analogs using FAD synthetase from Corynebacterium ammoniagenes.

Table 1: Optimal Reaction Conditions for C. ammoniagenes FAD Synthetase Activities

ParameterRiboflavin Kinase (RFK) Activity (deazaFMN synthesis)FMN Adenylyltransferase (FMNAT) Activity (deazaFAD synthesis)Reference(s)
pH 7.0 - 8.08.0[2],[3],[6]
Temperature 37 °C37 °C[3],[6]
Mg2+ Concentration 0.8 mM (favorable)10 mM (favorable)[2],[3]
Buffer 20 mM PIPES or 50 mM Tris/HCl20 mM PIPES or 50 mM Tris/HCl[2],[3]

Table 2: Steady-State Kinetic Parameters for Wild-Type C. ammoniagenes FAD Synthetase

ActivitySubstrateKm (μM)kcat (min-1)ConditionsReference(s)
FMNAT FMN1.21737 °C, pH 7.0, 10 mM MgCl2[3]
FMNAT ATP361737 °C, pH 7.0, 10 mM MgCl2[3]

Experimental Protocols

This section provides a general protocol for the two-step enzymatic synthesis of deazaFAD from a this compound analog.

Protocol 1: Enzymatic Synthesis of this compound-5'-phosphate (deazaFMN)

  • Reagent Preparation:

    • Prepare a 50 mM Tris/HCl buffer, pH 8.0.

    • Prepare stock solutions of your this compound analog, ATP, and MgCl2 in the Tris/HCl buffer.

  • Reaction Setup:

    • In a reaction vessel, combine the following to their final concentrations:

      • This compound analog (e.g., 50 μM)

      • ATP (e.g., 0.2 mM)

      • MgCl2 (0.8 mM)

      • FAD synthetase from C. ammoniagenes (e.g., 1 μM)

    • Bring the total volume to your desired amount with the 50 mM Tris/HCl buffer, pH 8.0.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-4 hours). Monitor the reaction progress by taking small aliquots and analyzing them via HPLC or TLC.

  • Reaction Quenching and Product Purification:

    • Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes).

    • Centrifuge the quenched reaction to pellet the precipitated enzyme.

    • Purify the deazaFMN from the supernatant using HPLC or another suitable chromatographic method.

Protocol 2: Enzymatic Synthesis of this compound-5'-adenosinediphosphate (deazaFAD)

  • Reagent Preparation:

    • Prepare a 50 mM Tris/HCl buffer, pH 8.0.

    • Prepare stock solutions of the purified deazaFMN, ATP, and MgCl2 in the Tris/HCl buffer.

  • Reaction Setup:

    • In a reaction vessel, combine the following to their final concentrations:

      • Purified deazaFMN (e.g., 50 μM)

      • ATP (e.g., 0.2 mM)

      • MgCl2 (10 mM)

      • FAD synthetase from C. ammoniagenes (e.g., 1 μM)

    • Bring the total volume to your desired amount with the 50 mM Tris/HCl buffer, pH 8.0.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-4 hours), monitoring the progress by HPLC or TLC.

  • Reaction Quenching and Product Purification:

    • Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes).

    • Centrifuge the quenched reaction to pellet the precipitated enzyme.

    • Purify the deazaFAD from the supernatant using HPLC or another suitable chromatographic method.

Visual Diagrams

The following diagrams illustrate the experimental workflow and a troubleshooting guide for the enzymatic synthesis of this compound analogs.

Enzymatic_Synthesis_Workflow cluster_step1 Step 1: deazaFMN Synthesis (RFK activity) cluster_step2 Step 2: deazaFAD Synthesis (FMNAT activity) 5_deazariboflavin_analog This compound Analog RFK_reaction FAD Synthetase (RFK activity) Low Mg2+ (0.8 mM) 5_deazariboflavin_analog->RFK_reaction ATP1 ATP ATP1->RFK_reaction deazaFMN deazaFMN RFK_reaction->deazaFMN ADP1 ADP RFK_reaction->ADP1 deazaFMN_input deazaFMN deazaFMN->deazaFMN_input Purification (Optional) FMNAT_reaction FAD Synthetase (FMNAT activity) High Mg2+ (10 mM) deazaFMN_input->FMNAT_reaction ATP2 ATP ATP2->FMNAT_reaction deazaFAD deazaFAD FMNAT_reaction->deazaFAD PPi PPi FMNAT_reaction->PPi

Caption: Workflow for the two-step enzymatic synthesis of deazaFAD.

Troubleshooting_Guide start Low Yield of This compound Analog check_enzyme Is the FAD synthetase active? (Test with riboflavin) start->check_enzyme check_conditions Are reaction conditions optimal? check_enzyme->check_conditions Yes replace_enzyme Replace enzyme stock. Ensure proper storage. check_enzyme->replace_enzyme No check_inhibition Is there substrate or product inhibition? check_conditions->check_inhibition Yes optimize_mg Adjust Mg2+ concentration: Low for deazaFMN (0.8 mM) High for deazaFAD (10 mM) check_conditions->optimize_mg No check_purification Are you losing product during purification? check_inhibition->check_purification No fed_batch Lower initial substrate conc. or use fed-batch approach. check_inhibition->fed_batch Yes optimize_purification Optimize purification protocol (e.g., different chromatography) check_purification->optimize_purification Yes success Yield Optimized check_purification->success No replace_enzyme->start optimize_ph_temp Optimize pH and temperature (e.g., pH 8.0, 37°C) optimize_mg->optimize_ph_temp optimize_mg->success optimize_ph_temp->success two_step Consider a two-step synthesis with intermediate purification. fed_batch->two_step fed_batch->success two_step->success optimize_purification->success

Caption: Troubleshooting decision tree for low yield enzymatic synthesis.

References

challenges in the purification of 5-deazariboflavin and how to overcome them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-deazariboflavin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the purification of this compound?

The primary challenges in purifying this compound stem from its inherent physicochemical properties. The molecule is known for its high polarity, making it difficult to separate from other polar impurities using standard chromatographic techniques.[1][2] Additionally, this compound and its synthetic intermediates can be sensitive to acidic conditions, leading to degradation and reduced yields.[1][2]

Q2: Why is my this compound sample showing poor retention on a C18 reversed-phase HPLC column?

Due to its high polarity, this compound has weak interactions with the nonpolar stationary phase of a C18 column, causing it to elute very quickly, often with the solvent front. This results in poor separation from other polar impurities.

Q3: How can I improve the retention and separation of this compound on HPLC?

To improve retention and achieve better separation, several strategies can be employed:

  • Use a more polar stationary phase: Consider using a column with an embedded polar group or a phenyl-hexyl column, which can offer different selectivity for polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for very polar compounds that are poorly retained in reversed-phase chromatography.[1]

  • Optimize mobile phase composition: Adjusting the solvent strength, pH, and buffer concentration of the mobile phase can significantly impact retention and peak shape. For polar compounds like this compound, a mobile phase with a high aqueous component is typically required.

  • Employ ion-pairing reagents: Adding an ion-pairing reagent to the mobile phase can increase the retention of polar, ionizable compounds on a reversed-phase column.

Q4: My this compound yield is consistently low. What could be the reason?

Low yields can be attributed to several factors:

  • Acid sensitivity: Exposure of this compound or its intermediates to acidic conditions during synthesis or purification can cause degradation.[1][2] It is crucial to maintain a suitable pH, ideally between 5 and 6, where the related compound riboflavin (B1680620) shows maximum stability.[3]

  • Incomplete reaction or side reactions: The synthesis of this compound can be complex, and incomplete reactions or the formation of side products can reduce the overall yield.

  • Losses during workup and purification: The high polarity of this compound can lead to losses during aqueous workups and extractions. The use of protecting groups, such as acetates, can mitigate this by reducing the polarity of intermediates, thus improving their extraction into organic solvents.[1][2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the purification of this compound.

Problem Possible Cause Suggested Solution
Poor peak shape (tailing or fronting) in HPLC Inappropriate mobile phase pH.Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic state.
Secondary interactions with the stationary phase.Add a competitive agent like triethylamine (B128534) (0.1-0.5%) to the mobile phase to block active sites on the silica (B1680970) backbone.
Column overload.Reduce the amount of sample injected onto the column.
No or poor recovery of this compound from the column Irreversible adsorption to the stationary phase.If using silica gel, deactivating the silica with a base like triethylamine before use can help.
Degradation on the column.Ensure the mobile phase is not acidic. Consider using a polymer-based column which is more stable across a wider pH range.
Presence of multiple, poorly resolved peaks Co-elution of impurities.Optimize the HPLC gradient. A shallower gradient can improve the resolution of closely eluting peaks.
On-column degradation.Check the stability of your sample in the mobile phase before injection.
Difficulty in removing a polar impurity The impurity has a very similar polarity to this compound.Employ an alternative chromatographic technique like HILIC or ion-exchange chromatography.
The impurity is a degradation product.Re-evaluate the pH and temperature conditions of your purification process to minimize degradation.

Quantitative Data Summary

The following table summarizes the reported yields for the final HPLC purification step of this compound and a related analogue, 1-deazariboflavin.

Compound HPLC Gradient Retention Time (approx.) Yield Reference
This compound100% to 50% A:B over 20 min16 min50%[1]
1-Deazariboflavin100% to 60% A:B over 20 min18 min33%[1]

Note: The exact composition of mobile phases A and B were not specified in the reference. A common system for polar compounds is provided in the experimental protocols below.

Experimental Protocols

1. Strategy to Overcome High Polarity and Acid Sensitivity: Acetylation of a Polar Intermediate

This protocol describes the acetylation of a polar synthetic intermediate of this compound to facilitate its purification by extraction.

  • Step 1: Acetylation

  • Step 2: Extraction

    • Remove the pyridine under reduced pressure.

    • Dissolve the resulting residue in dichloromethane.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer with magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the acetylated, less polar product.[1]

  • Step 3: Deprotection

2. High-Performance Liquid Chromatography (HPLC) Purification of this compound

This protocol provides a general method for the final purification of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm). For highly polar compounds, a column with an embedded polar group or a HILIC column can be considered.

  • Mobile Phase (Hypothetical Composition based on best practices for polar compounds):

    • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in 95:5 (v/v) acetonitrile:water, pH adjusted to 5.5.

    • Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water, pH adjusted to 5.5.

  • Gradient: 100% A to 50% A / 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at the absorbance maximum of this compound (typically around 390-400 nm).

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase (100% A).

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • Inject the sample onto the equilibrated HPLC column.

    • Run the gradient and collect fractions corresponding to the main peak.

    • Analyze the fractions for purity (e.g., by analytical HPLC).

    • Pool the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred for aqueous mobile phases) to obtain the purified this compound as a yellow solid.[1]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification_strategy Purification Strategy cluster_final_purification Final Purification Crude_Product Crude this compound Intermediate (High Polarity, Acid Sensitive) Acetylation Acetylation (Reduces Polarity) Crude_Product->Acetylation Overcomes Polarity Issue Extraction Extraction into Organic Solvent Acetylation->Extraction Further_Steps Further Synthetic Steps Extraction->Further_Steps Deprotection Deprotection (Removal of Acetates) Further_Steps->Deprotection Crude_5dRF Crude this compound Deprotection->Crude_5dRF HPLC HPLC Purification Crude_5dRF->HPLC Pure_5dRF Pure this compound HPLC->Pure_5dRF

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purification Yield Check_Polarity Is the issue during extraction? Start->Check_Polarity Check_Stability Is the product degrading? Start->Check_Stability Check_Chromatography Is the issue during chromatography? Start->Check_Chromatography Solution_Polarity Use Acetylation to decrease polarity of intermediates. Check_Polarity->Solution_Polarity Yes Solution_Stability Maintain pH between 5-6. Avoid strong acids. Check_Stability->Solution_Stability Yes Solution_Chromatography Optimize HPLC method: - Use HILIC or polar-embedded column. - Adjust mobile phase pH and gradient. Check_Chromatography->Solution_Chromatography Yes

Caption: Troubleshooting logic for low yield in this compound purification.

References

Technical Support Center: Stabilizing 5-Deazariboflavin Solutions for Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 5-deazariboflavin, maintaining the stability of its solutions is paramount for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and improving the stability of this compound solutions through frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound is primarily influenced by several factors, including:

  • Light Exposure: this compound is a photosensitive compound. Exposure to light, particularly in the UV and visible regions, can lead to photodegradation.[1][2]

  • pH: The pH of the solution can significantly impact the stability of this compound. While specific data for this compound is limited, studies on the closely related riboflavin (B1680620) show maximum stability in the pH range of 5-6.[1] Extreme pH values can catalyze degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For long-term storage, freezing is recommended.

  • Oxygen: The presence of oxygen can promote oxidation, especially for the reduced form of this compound (1,5-dihydro-5-deazariboflavin). However, the reduced form is notably more stable against autoxidation compared to its flavin counterparts.[3]

  • Presence of Other Reactants: The composition of the solution, including buffers and other chemical species, can influence stability. For instance, phosphate (B84403) and citrate (B86180) buffers have been shown to affect the photodegradation of riboflavin.[4]

Q2: What are the signs of this compound degradation in my solution?

A2: Degradation of this compound can manifest in several ways:

  • Color Change: A noticeable change in the color of the solution from its typical yellow-green hue can indicate degradation.

  • Precipitation: The formation of a precipitate may suggest the generation of insoluble degradation products.

  • Changes in UV-Vis Absorbance Spectrum: A decrease in the characteristic absorbance peaks of this compound (around 330 nm and 400 nm in DMSO) and the appearance of new peaks can signify degradation.[5][6]

  • Inconsistent Experimental Results: Variability in experimental outcomes, such as decreased enzyme activity or altered reaction kinetics, can be an indirect indicator of solution instability.

Q3: How should I prepare and store my this compound solutions to maximize stability?

A3: To ensure the longevity of your this compound solutions, follow these recommendations:

  • Preparation:

    • Dissolve solid this compound in a suitable solvent, such as DMSO for stock solutions or an appropriate aqueous buffer for working solutions.[6]

    • Prepare solutions fresh whenever possible.

    • For aqueous solutions, consider using a buffer within the optimal pH range (inferred to be around pH 5-6 based on riboflavin data).[1]

  • Storage:

    • Short-term: Store solutions at 4°C in the dark.

    • Long-term: For storage exceeding a few days, aliquot solutions into light-protected, airtight containers and store at -20°C or -80°C.[7]

    • Avoid repeated freeze-thaw cycles.

    • Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound solutions.

Problem Possible Cause Recommended Solution
Inconsistent or unexpected experimental results (e.g., lower than expected enzyme activity). Degradation of this compound solution.Prepare a fresh solution of this compound. Verify the absorbance spectrum of the solution to check for signs of degradation. Optimize storage conditions (protect from light, store at a lower temperature).
Visible precipitate in the solution. Formation of insoluble degradation products or precipitation of this compound due to low solubility or temperature changes.Filter the solution through a 0.22 µm filter. Consider adjusting the solvent or buffer composition to improve solubility. If precipitation occurs upon cooling, prepare the solution at a lower concentration or in a different solvent.
Change in solution color. Photodegradation or chemical reaction.Discard the solution and prepare a new one, ensuring it is protected from light at all times. Review the experimental protocol to identify any incompatible reagents.
Gradual decrease in signal (e.g., fluorescence, absorbance) over the course of an experiment. Photobleaching or ongoing degradation during the experiment.Reduce the intensity and duration of light exposure during the experiment. Use a photostable formulation if available. If possible, perform the experiment under low-light conditions.

Quantitative Data Summary

The following table summarizes key stability-related data for this compound and its reduced form.

ParameterValueConditionsReference
Half-life of 1,5-dihydro-5-deazariboflavin (autoxidation) ~40 hours22°C[3]
Optimal pH for Riboflavin Stability (inferred for this compound) 5 - 6Aqueous solution[1]
Recommended Long-Term Storage Temperature -20°C or -80°CIn an inert atmosphere[7]
UV-Vis Absorption Maxima (in DMSO) ~330 nm and ~400 nmDimethylsulfoxide[5][6]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber glass vial with a screw cap

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a sterile amber glass vial.

  • Add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

  • Cap the vial tightly and vortex until the solid is completely dissolved.

  • For long-term storage, aliquot the stock solution into smaller, single-use amber vials, flush with an inert gas (e.g., argon or nitrogen) if possible, and store at -20°C or -80°C.

Protocol 2: Monitoring this compound Stability by UV-Vis Spectroscopy

This protocol outlines a method to assess the stability of a this compound solution over time by monitoring changes in its absorbance spectrum.

Materials:

  • This compound solution to be tested

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Appropriate buffer or solvent as a blank

Procedure:

  • Prepare the this compound solution at the desired concentration in the chosen buffer or solvent.

  • Immediately after preparation (t=0), measure the UV-Vis absorbance spectrum of the solution from 200 nm to 600 nm, using the same buffer or solvent as a blank.

  • Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • At regular time intervals (e.g., every hour, day, or week), re-measure the UV-Vis absorbance spectrum of the solution.

  • Analyze the spectra for any changes, such as a decrease in the absorbance at the characteristic peaks of this compound or the appearance of new peaks, which would indicate degradation.

Visualizations

Caption: Potential degradation pathways for this compound.

experimental_workflow Workflow for Preparing and Storing Stable this compound Solutions start Start weigh Weigh Solid This compound start->weigh dissolve Dissolve in Anhydrous DMSO (for stock) or Aqueous Buffer (for working) weigh->dissolve protect Protect from Light (Amber Vial) dissolve->protect storage Store Solution protect->storage short_term Short-term Storage (4°C, Dark) storage->short_term < 1 week long_term Long-term Storage (-20°C or -80°C, Dark, Aliquoted) storage->long_term > 1 week end End short_term->end long_term->end

Caption: Recommended workflow for preparing and storing this compound solutions.

troubleshooting_logic Troubleshooting Logic for this compound Solution Instability start Inconsistent Experimental Results? check_solution Check Solution Appearance (Color, Precipitate) start->check_solution Yes re_evaluate Re-evaluate Experimental Parameters start->re_evaluate No check_spectrum Measure UV-Vis Absorbance Spectrum check_solution->check_spectrum degraded Degradation Confirmed check_spectrum->degraded Spectrum Altered not_degraded No Obvious Degradation check_spectrum->not_degraded Spectrum Unchanged prepare_fresh Prepare Fresh Solution Under Optimal Conditions degraded->prepare_fresh not_degraded->re_evaluate

References

addressing irreproducible results in 5-deazariboflavin photoreduction experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-deazariboflavin photoreduction experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and sources of irreproducibility in their experimental workflows. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visualizations to clarify complex processes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can lead to irreproducible results in this compound photoreduction experiments.

Q1: My this compound solution is not showing any signs of photoreduction upon illumination. What are the potential causes?

A1: Several factors could be preventing the photoreduction of this compound. Here are the primary aspects to investigate:

  • Inadequate Light Source: Ensure your light source emits at a wavelength that is strongly absorbed by this compound. The primary absorption peaks are around 330 nm and 400 nm.[1] Verify the lamp's age and output, as performance can degrade over time.

  • Absence of a Suitable Electron Donor: The photoreduction of this compound is an intermolecular process that requires an electron donor. Without one, the excited state will likely return to the ground state without undergoing reduction. Common electron donors include amines (like EDTA or triethanolamine) and amino acids (like L-tryptophan).[1]

  • Presence of Oxygen: Dissolved oxygen in the solution can quench the triplet excited state of this compound, preventing the desired photoreduction. It can also re-oxidize the reduced this compound. It is crucial to deoxygenate your solutions thoroughly, typically by purging with an inert gas like argon or nitrogen.

  • Incorrect pH: The pH of the solution can influence the protonation state of this compound and the electron donor, which in turn affects the rate of photoreduction. The stability of this compound solutions is optimal around pH 5-6.

Q2: I am observing photoreduction, but the results are not consistent between experiments. What could be causing this variability?

A2: Irreproducibility is a common challenge in photochemical experiments. The following table summarizes potential sources of variability and recommended solutions:

Potential Cause Explanation Recommended Solution
Inconsistent Deoxygenation The level of residual oxygen can vary between experiments, affecting the quantum yield of photoreduction.Standardize the deoxygenation procedure (e.g., fixed duration and flow rate of inert gas purging).
Fluctuations in Light Intensity Variations in lamp output or sample positioning can lead to different rates of photoreduction.Use a power meter to monitor and standardize the light intensity at the sample position. Ensure consistent sample placement.
Concentration Inaccuracies Small errors in the concentration of this compound or the electron donor will directly impact the reaction kinetics.Prepare stock solutions carefully and verify concentrations spectrophotometrically using known extinction coefficients.
Solvent Purity Impurities in the solvent can act as quenchers or participate in side reactions, leading to inconsistent results.Use high-purity solvents (e.g., HPLC or spectrophotometric grade).
Temperature Variations Photochemical reaction rates can be temperature-dependent.Use a temperature-controlled sample holder or a water bath to maintain a constant temperature during irradiation.
Photodegradation of Products The reduced form of this compound or other reaction products may be unstable and degrade upon prolonged exposure to light.Monitor the reaction progress over time and consider using filters to block unwanted wavelengths.

Q3: How can I confirm that the observed spectral changes are due to the formation of the this compound radical and not some other species?

A3: Identifying the specific products of your photoreduction experiment is crucial. Here's a logical workflow to confirm the identity of the photoproducts:

cluster_0 Confirmation Workflow Observe Spectral Changes Observe Spectral Changes Compare with Literature Spectra Compare with Literature Spectra Observe Spectral Changes->Compare with Literature Spectra Initial Check Perform Control Experiments Perform Control Experiments Observe Spectral Changes->Perform Control Experiments Rule out Artifacts Use Advanced Spectroscopic Techniques Use Advanced Spectroscopic Techniques Compare with Literature Spectra->Use Advanced Spectroscopic Techniques If ambiguous Perform Control Experiments->Use Advanced Spectroscopic Techniques If ambiguous Confirmed Product Identity Confirmed Product Identity Use Advanced Spectroscopic Techniques->Confirmed Product Identity cluster_1 Experimental Workflow Solution Preparation Solution Preparation Deoxygenation Deoxygenation Solution Preparation->Deoxygenation Initial Spectrum (t=0) Initial Spectrum (t=0) Deoxygenation->Initial Spectrum (t=0) Irradiation Irradiation Initial Spectrum (t=0)->Irradiation Monitor Spectral Changes Monitor Spectral Changes Irradiation->Monitor Spectral Changes Monitor Spectral Changes->Irradiation Repeat Data Analysis Data Analysis Monitor Spectral Changes->Data Analysis cluster_2 Photoreduction Mechanism dRf_ground 5-dRf (S0) dRf_singlet 5-dRf (S1) dRf_ground->dRf_singlet hν (Absorption) dRf_triplet 5-dRf (T1) dRf_singlet->dRf_triplet Intersystem Crossing dRf_triplet->dRf_ground Decay Radical_Pair [5-dRf•- ED•+] dRf_triplet->Radical_Pair + ED ED Electron Donor dRf_radical 5-dRfH• Radical_Pair->dRf_radical Proton Transfer

References

strategies to minimize side reactions when using 5-deazariboflavin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-deazariboflavin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and troubleshooting common issues encountered during experiments with this flavin analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a structural analog of riboflavin (B1680620) where the nitrogen atom at the 5-position of the isoalloxazine ring is replaced by a carbon atom.[1] This modification significantly alters its redox properties, making it a valuable tool in biochemistry and enzymology to probe the mechanisms of flavin-dependent enzymes.[1] Unlike natural flavins, this compound is generally incapable of forming stable semiquinone radicals, which allows researchers to distinguish between one-electron and two-electron transfer pathways in flavoproteins.[1]

Q2: What are the key differences in redox potential between this compound and natural flavins?

This compound has a considerably more negative redox potential compared to natural flavins like riboflavin. This means it is a stronger reducing agent. The midpoint potential (E'₀) of the this compound/1,5-dihydro-5-deazariboflavin couple is significantly lower than that of typical isoalloxazines.[1][2]

Q3: Can this compound replace natural flavin cofactors in all enzymatic reactions?

While many flavoenzymes can recognize and bind this compound and its derivatives (deazaFMN and deazaFAD), its catalytic efficiency is often drastically reduced.[2] For instance, some enzymes reconstituted with deaza-analogs exhibit reduction by their substrate at rates approximately 100,000 times slower than the native enzyme.[2] Furthermore, reoxidation by molecular oxygen is often impeded.[1][2]

Troubleshooting Guide: Minimizing Side Reactions

Issue 1: Unwanted Photoreactions and Degradation

Question: My reaction mixture containing this compound is showing unexpected products upon exposure to light. How can I prevent this?

Answer: this compound is a photolabile compound that can be promoted to an electronic excited state upon absorbing light.[1] This can lead to a variety of side reactions, including the generation of reactive radical species.[3][4]

Strategies to Minimize Photoreactions:

  • Work in the Dark: Conduct experiments in a darkened room or use amber-colored reaction vessels to minimize exposure to ambient light.[5]

  • Use Specific Light Sources: For photochemical experiments where light is required, use a monochromatic light source with a wavelength specific for the excitation of this compound (around 400 nm) to avoid exciting other components in the reaction mixture.[3]

  • Limit Exposure Time: Minimize the duration of light exposure to what is necessary for the experiment.

  • Degas Solutions: The presence of oxygen can lead to the formation of reactive oxygen species upon photoexcitation. Degassing solutions prior to irradiation can help minimize these side reactions.

Issue 2: Autoxidation of Reduced this compound

Question: My reduced this compound (1,5-dihydro-5-deazariboflavin) is rapidly reoxidizing, even in the absence of my intended electron acceptor. How can I improve its stability?

Answer: While 1,5-dihydrodeazaflavins are more stable against autoxidation by molecular oxygen compared to their natural flavin counterparts, they can still be rapidly oxidized by other electron acceptors.[6]

Strategies to Enhance Stability:

  • Maintain Anaerobic Conditions: The most effective way to prevent autoxidation is to work under strictly anaerobic conditions. This can be achieved by using a glove box or by thoroughly degassing all buffers and solutions and maintaining an inert atmosphere (e.g., argon or nitrogen) over the reaction.

  • Choice of Reducing Agent: The method of reduction can influence stability. Reduction with sodium borohydride (B1222165) has been shown to produce 1,5-dihydrodeazaflavins that are relatively stable to autoxidation, with a half-life of approximately 40 hours at 22°C.[6]

  • Avoid Unintended Electron Acceptors: Be mindful of other components in your reaction mixture that could act as electron acceptors. These include compounds like phenazine (B1670421) methosulfate, methylene (B1212753) blue, and dichlorophenolindophenol.[6]

Issue 3: Formation of Covalent Adducts

Question: I am observing the formation of unexpected adducts in my reaction, particularly at low pH. What could be the cause?

Answer: Oxidized 5-deazariboflavins can form transient covalent adducts with certain nucleophiles, such as nitroalkane anions, at a pH below 5.[6]

Strategies to Prevent Adduct Formation:

  • pH Control: Maintaining a pH above 5 can prevent the formation of these specific adducts. Carefully buffer your reaction mixture to the optimal pH for your experiment, while being aware of this potential side reaction at lower pH values.

  • Nucleophile Choice: If possible, avoid using strong nucleophiles that are known to form adducts with similar compounds, especially under acidic conditions.

Issue 4: Disproportionation Reactions

Question: I am working with a mixture of oxidized and reduced this compound and observing changes in their expected concentrations. What could be happening?

Answer: Mixtures of oxidized and reduced deazaflavins can undergo a rapid two-electron disproportionation reaction.[5][6] This is a reaction where two molecules of the semiquinone radical (if formed, though less stable than for flavins) or a mixture of the fully oxidized and fully reduced forms can react to yield one molecule of the oxidized and one molecule of the fully reduced species.

Strategies to Manage Disproportionation:

  • Control Stoichiometry: If your experiment requires a specific ratio of oxidized to reduced forms, be aware that disproportionation can alter this ratio. It may be necessary to use a significant excess of one form or to monitor the concentrations of both species over time.

  • Temperature Control: The rate of disproportionation is temperature-dependent. Performing reactions at lower temperatures can help to slow down this process.[6]

Data and Protocols

Redox Properties of this compound
PropertyValueReference
Midpoint Potential (E'₀) at pH 7~ -0.273 V[1]
Midpoint Potential (E₀) of the deazariboflavin-dihydrodeazariboflavin couple-0.310 V[2]
Experimental Protocol: Photochemical Reduction of Proteins using this compound

This protocol is adapted from a method for the reduction of oxidation-reduction proteins.[4]

Materials:

  • This compound

  • EDTA (Ethylenediaminetetraacetic acid) as a sacrificial electron donor

  • The protein of interest

  • Anaerobic cuvette

  • Light source (e.g., a commercial slide projector or "sun gun")

  • Buffer (e.g., 50 mM Tris-Base, pH 7.5)

Procedure:

  • Prepare a stock solution of this compound in the desired buffer. Determine the concentration using its extinction coefficient (ε₄₀₀ = 12,500 M⁻¹ cm⁻¹).[4]

  • In an anaerobic cuvette, combine the protein of interest, a catalytic amount of this compound, and an excess of EDTA.

  • Make the solution anaerobic by repeated cycles of evacuation and flushing with an inert gas (e.g., argon).

  • Irradiate the sample with a suitable light source. The light will excite the this compound, which is then reduced by EDTA to form the highly reducing deazaflavin radical.

  • This radical, or its dimer, will then reduce the protein of interest.

  • Monitor the reduction of the protein spectrophotometrically.

Note: This method is effective for reducing a wide range of proteins, including flavoproteins, heme proteins, and iron-sulfur proteins.[4]

Visualizations

Photochemical_Reduction_Workflow cluster_setup Experimental Setup cluster_reaction Photochemical Reaction Protein Protein Solution Mix Anaerobic Mixture Protein->Mix dRF This compound dRF->Mix EDTA EDTA Solution EDTA->Mix Light Light Source (hv) Mix->Light dRF_excited Excited dRF* Light->dRF_excited Excitation dRF_radical dRF Radical dRF_excited->dRF_radical Reduction by EDTA Reduced_Protein Reduced Protein dRF_radical->Reduced_Protein Electron Transfer

Caption: Workflow for the photochemical reduction of a protein using this compound.

Side_Reaction_Pathways cluster_photo Photochemical Side Reactions cluster_redox Redox-Related Side Reactions cluster_adduct Adduct Formation dRF This compound (dRF) dRF_excited dRF* (Excited State) dRF->dRF_excited Light (hv) Reduced_dRF Reduced dRF dRF->Reduced_dRF Reduction Disproportionation Disproportionation (dRF + Reduced dRF) dRF->Disproportionation Adduct Covalent Adduct dRF->Adduct Nucleophile (pH < 5) Radical Radical Formation dRF_excited->Radical Degradation Degradation Products Radical->Degradation Autoxidation Autoxidation Product (dRF) Reduced_dRF->Autoxidation O2 Reduced_dRF->Disproportionation

Caption: Potential side reaction pathways for this compound.

References

Technical Support Center: Optimizing Flavoenzyme Reconstitution with 5-deazaFAD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-deazaFAD for flavoenzyme reconstitution.

Troubleshooting Guide

Question: Why is the reconstitution efficiency of my flavoenzyme with 5-deazaFAD significantly lower than with native FAD?

Answer:

Low reconstitution efficiency with 5-deazaFAD can stem from several factors:

  • Incomplete Deflavination: Residual native FAD can compete with 5-deazaFAD for binding to the apoprotein, reducing the incorporation of the analog. Ensure your deflavination protocol is robust.

  • Apoprotein Instability: The removal of the native flavin cofactor can destabilize the protein structure, leading to aggregation or misfolding before 5-deazaFAD can bind.[1] It is crucial to perform all steps at low temperatures (e.g., 4°C) and on ice to minimize protein denaturation.[1]

  • Suboptimal Reconstitution Conditions: Factors such as pH, ionic strength, and the concentration of 5-deazaFAD can significantly impact reconstitution efficiency. It is advisable to empirically optimize these parameters for your specific flavoenzyme.

  • Steric Hindrance: The subtle structural differences between 5-deazaFAD and FAD might lead to a less favorable fit within the active site of some flavoenzymes, resulting in lower binding affinity.

Question: My 5-deazaFAD-reconstituted enzyme shows no catalytic activity. Is this expected?

Answer:

Yes, for many flavoenzymes, this is the expected outcome. 5-deazaFAD is often used as a mechanistic probe precisely because it is catalytically inactive in many contexts.[2][3] The nitrogen at the N5 position in native FAD is crucial for the catalytic cycle of many flavoenzymes, participating in one- and two-electron transfer reactions.[1][2] Replacing this nitrogen with a carbon atom in 5-deazaFAD limits the cofactor to two-electron transfer processes (hydride transfer), thereby inhibiting enzymes that rely on single-electron transfer steps.[2]

However, the reconstituted enzyme should still be able to bind substrates and inhibitors. For instance, D-amino acid oxidase reconstituted with 5-deazaFAD shows no oxidative activity but can still be reduced by its substrates like D-alanine.[4]

Question: I am observing protein precipitation during the deflavination or reconstitution steps. How can I prevent this?

Answer:

Protein precipitation is a common issue arising from apoprotein instability.[1] Here are several strategies to mitigate this:

  • Work at Low Temperatures: Consistently maintain a low temperature (4°C) throughout the entire process, including centrifugation and dialysis.[1]

  • Optimize Buffer Conditions: The pH and ionic strength of your buffers can significantly affect protein stability. Experiment with different buffer compositions to find the optimal conditions for your enzyme.

  • Use Stabilizing Additives: Including additives like glycerol (B35011) (5-20%), sucrose, or trehalose (B1683222) in your buffers can help stabilize the apoprotein and prevent aggregation.

  • Gentle Mixing: Avoid vigorous vortexing or shaking, which can cause mechanical stress and lead to protein denaturation and precipitation. Use gentle inversion or rocking for mixing.

  • Rapid Reconstitution: Minimize the time the enzyme spends in the unstable apoprotein state. Add 5-deazaFAD as soon as the deflavination step is complete.

Frequently Asked Questions (FAQs)

What is the primary purpose of using 5-deazaFAD in flavoenzyme studies?

5-deazaFAD is a valuable tool for investigating the reaction mechanisms of flavoenzymes. By replacing the native FAD with this analog, researchers can probe whether the enzymatic reaction involves single-electron or two-electron (hydride) transfer steps. Since 5-deazaFAD is generally incapable of single-electron chemistry, its incorporation can help elucidate the role of the flavin cofactor in catalysis.[2][4]

How can I confirm the successful reconstitution of my flavoenzyme with 5-deazaFAD?

Successful reconstitution can be confirmed through several methods:

  • UV-Visible Spectroscopy: The flavin chromophore has a distinct absorption spectrum. After removing the unbound 5-deazaFAD, you should observe the characteristic absorption peaks of the protein-bound deazaflavin. The spectrum of the reconstituted enzyme will differ from that of the native holoenzyme.

  • Fluorescence Spectroscopy: The fluorescence of the flavin is often quenched upon binding to the apoprotein.[5] This change in fluorescence can be monitored to assess reconstitution.

  • Mass Spectrometry: Intact protein mass spectrometry can be used to confirm the mass of the reconstituted holoenzyme, which will be different from the apoprotein and the native holoenzyme.

  • Activity Assays (Substrate Binding): While the reconstituted enzyme may be catalytically inactive, you can perform binding assays with substrates or inhibitors to confirm that the active site is intact. For example, changes in the absorption spectrum upon the addition of a substrate can indicate binding.[4]

What are some examples of flavoenzymes that have been successfully reconstituted with 5-deazaFAD?

Several flavoenzymes have been reconstituted with 5-deazaFAD to study their mechanisms, including:

  • D-amino acid oxidase: Used to study hydrogen transfer in the enzyme's reaction.[4]

  • UDP-galactopyranose mutase (UGM): The 5-deazaFAD-reconstituted enzyme is catalytically inactive, supporting a radical mechanism for this enzyme.[2][6]

  • Dihydroxyacetone phosphate (B84403) synthase: Reconstitution resulted in very low (3-5%) native activity.[1]

  • Medium-chain acyl-CoA dehydrogenase (MCAD): Used to demonstrate hydride transfer from the reduced 5-deazaFAD to the substrate.

Quantitative Data Summary

The following table summarizes the reported catalytic activity of various flavoenzymes after reconstitution with 5-deazaFAD, as compared to their native activity with FAD.

FlavoenzymeOrganismReported Activity with 5-deazaFAD (% of Native)Reference
Dihydroxyacetone phosphate synthaseN/A3-5%[1]
UDP-galactopyranose mutase (UGM)N/AInactive[2][6]
D-amino acid oxidaseHog kidneyNo oxidative activity[4]
Type II Isopentenyl Diphosphate:Dimethylallyl Diphosphate Isomerase (IDI-2)N/ANo activity[3]

Experimental Protocols

General Protocol for Flavoenzyme Reconstitution with 5-deazaFAD

This protocol provides a general framework. Specific conditions such as buffer composition, pH, and incubation times should be optimized for each flavoenzyme.

1. Deflavination (Preparation of Apoprotein):

  • Objective: To remove the native FAD cofactor from the holoenzyme without causing irreversible denaturation.

  • Method (Acidic Ammonium (B1175870) Sulfate (B86663) Precipitation):

    • Start with a purified holoenzyme solution in a suitable buffer (e.g., potassium phosphate buffer).

    • Perform all steps at 4°C.

    • Slowly add a saturated ammonium sulfate solution, acidified with sulfuric acid to a low pH (typically around 2.0-3.0), to the enzyme solution with gentle stirring.

    • Continue stirring for a specified period (e.g., 30-60 minutes) to allow for the dissociation of FAD and precipitation of the apoprotein.

    • Collect the precipitated apoprotein by centrifugation (e.g., 10,000 x g for 15 minutes).

    • Wash the apoprotein pellet with a solution containing a high concentration of ammonium sulfate at the same low pH to remove any remaining free FAD.

    • Resuspend the apoprotein pellet in a neutral buffer (e.g., potassium phosphate buffer, pH 7.0) containing a stabilizing agent like glycerol.

2. Reconstitution with 5-deazaFAD:

  • Objective: To incorporate 5-deazaFAD into the active site of the apoprotein.

  • Method:

    • Dissolve 5-deazaFAD in the same neutral buffer used for resuspending the apoprotein.

    • Add a molar excess of the 5-deazaFAD solution (typically 5-10 fold molar excess) to the apoprotein solution.

    • Incubate the mixture at 4°C with gentle stirring for a period ranging from 1 hour to overnight to allow for reconstitution.

    • Remove the excess, unbound 5-deazaFAD by dialysis against a large volume of buffer or by using a desalting column.

    • Concentrate the reconstituted holoenzyme using ultrafiltration if necessary.

3. Characterization of the Reconstituted Enzyme:

  • Objective: To confirm successful reconstitution and assess the properties of the 5-deazaFAD-containing enzyme.

  • Methods:

    • Spectroscopy: Record the UV-visible absorption spectrum of the reconstituted enzyme to confirm the incorporation of 5-deazaFAD.

    • Quantification: Determine the concentration of the reconstituted protein and the bound 5-deazaFAD to calculate the reconstitution efficiency.

    • Activity/Binding Assays: Perform relevant assays to assess the catalytic activity (if any) or substrate/inhibitor binding capabilities of the reconstituted enzyme.

Visualizations

Flavoenzyme_Reconstitution_Workflow Holoenzyme Purified Holoenzyme (with native FAD) Deflavination Deflavination (e.g., Acidic Ammonium Sulfate) Holoenzyme->Deflavination Apoprotein Unstable Apoprotein Deflavination->Apoprotein Reconstitution Reconstitution (Incubation with 5-deazaFAD) Apoprotein->Reconstitution Purification Purification (Removal of excess 5-deazaFAD) Reconstitution->Purification ReconstitutedEnzyme Reconstituted Holoenzyme (with 5-deazaFAD) Purification->ReconstitutedEnzyme Characterization Characterization (Spectroscopy, Assays) ReconstitutedEnzyme->Characterization

Caption: General workflow for flavoenzyme reconstitution with 5-deazaFAD.

Troubleshooting_Logic Start Low Reconstitution Efficiency Q1 Was deflavination complete? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the apoprotein stable? A1_Yes->Q2 Sol1 Optimize deflavination protocol A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are reconstitution conditions optimal? A2_Yes->Q3 Sol2 Improve stability: - Lower temperature - Add stabilizers - Gentle handling A2_No->Sol2 A3_No No Q3->A3_No No Sol3 Optimize: - pH - Ionic strength - 5-deazaFAD concentration A3_No->Sol3

Caption: Troubleshooting logic for low reconstitution efficiency.

References

Technical Support Center: Refinement of HPLC Methods for Better Separation of 5-Deazariboflavin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) methods for the improved separation of 5-deazariboflavin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to improve poor peak resolution between my this compound derivatives?

A1: Initial steps to address poor peak resolution include optimizing the mobile phase composition, adjusting the flow rate, and evaluating the column temperature.[1][2] Often, a slight modification in the organic solvent percentage or a change in pH can significantly enhance separation.[3][4] Lowering the flow rate generally improves resolution but increases run time.[1][2]

Q2: How does the pH of the mobile phase affect the separation of this compound derivatives?

A2: The pH of the mobile phase is a critical parameter as it influences the ionization state of the analytes.[3] this compound derivatives may have ionizable functional groups, and controlling the pH can alter their retention behavior, thereby improving selectivity and peak shape.[4] It is advisable to work within a pH range where the column is stable.

Q3: When should I consider using gradient elution instead of isocratic elution?

A3: Gradient elution, where the mobile phase composition is changed during the run, is beneficial when separating a complex mixture of this compound derivatives with a wide range of polarities.[5] This technique helps to elute highly retained compounds as sharper peaks and reduces overall analysis time.[5] Isocratic elution, with a constant mobile phase composition, is suitable for simpler mixtures.[5]

Q4: What type of stationary phase is most suitable for separating this compound derivatives?

A4: Reversed-phase columns, such as C18 or C8, are commonly the first choice for separating moderately polar compounds like this compound derivatives. For derivatives with unique structural features, other stationary phases like phenyl-hexyl or embedded polar group (EPG) columns might offer different selectivity. Chiral stationary phases are necessary for separating enantiomers.[6]

Q5: What are common causes of peak tailing and how can I fix them?

A5: Peak tailing can be caused by column contamination or degradation, excessive extra-column volume, or sample overload.[7] To address this, you can flush the column with a strong solvent, use shorter and narrower internal diameter tubing, and reduce the sample injection volume.[7]

Q6: Why am I seeing split peaks in my chromatogram?

A6: Split peaks can result from issues such as a partially clogged frit, a damaged or worn-out column, or a mismatch between the injection solvent and the mobile phase.[8] Ensure your sample is dissolved in a solvent similar in strength to the mobile phase and inspect your column for any signs of damage.[8][9]

Troubleshooting Guides

Issue 1: Poor Peak Resolution

Poor resolution between two or more this compound derivatives is a common challenge. Follow this guide to systematically troubleshoot and improve the separation.

Symptoms:

  • Overlapping peaks.

  • Inability to accurately quantify individual derivatives.

Troubleshooting Workflow:

G start Poor Peak Resolution mobile_phase Optimize Mobile Phase start->mobile_phase gradient Adjust Gradient Slope mobile_phase->gradient Gradient? solvent_ratio Modify Solvent Ratio (Isocratic) mobile_phase->solvent_ratio Isocratic? flow_rate Decrease Flow Rate gradient->flow_rate ph Adjust pH solvent_ratio->ph ph->flow_rate temperature Adjust Column Temperature flow_rate->temperature column Evaluate Stationary Phase temperature->column new_column Select Different Column Chemistry (e.g., Phenyl-Hexyl) column->new_column No Improvement end Resolution Improved column->end Improvement new_column->end

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Mobile Phase Optimization : The mobile phase has a significant impact on selectivity.[3][5]

    • Gradient Elution : If you are using a gradient, try decreasing the slope (i.e., make the increase in organic solvent per unit of time smaller). This will increase the separation window for your compounds.

    • Isocratic Elution : For isocratic methods, systematically vary the ratio of your organic solvent to the aqueous phase in small increments (e.g., 2%).

    • pH Adjustment : If your derivatives have ionizable groups, adjusting the pH of the aqueous portion of the mobile phase can dramatically alter retention times and improve separation.[4] Ensure the pH is within the stable range for your column.

  • Flow Rate Reduction : Decreasing the flow rate can enhance separation efficiency, leading to narrower peaks and better resolution.[1] Be mindful that this will also increase the analysis time.

  • Temperature Adjustment : Modifying the column temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase.[2][10] Try adjusting the temperature in 5°C increments.

  • Stationary Phase Evaluation : If the above steps do not yield satisfactory results, the column chemistry may not be optimal.[5] Consider a column with a different stationary phase (e.g., from C18 to a Phenyl-Hexyl or an embedded polar group column) to achieve a different separation selectivity.

Issue 2: Peak Tailing

Peak tailing can lead to inaccurate integration and quantification.

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the peak maximum.

Troubleshooting Workflow:

G start Peak Tailing Observed sample_overload Reduce Injection Volume/Concentration start->sample_overload secondary_interactions Check for Secondary Interactions sample_overload->secondary_interactions ph_adjust Adjust Mobile Phase pH secondary_interactions->ph_adjust Yes column_health Check Column Health secondary_interactions->column_health No additive Add Mobile Phase Additive (e.g., TFA) ph_adjust->additive additive->column_health flush_column Flush Column column_health->flush_column Contaminated? replace_column Replace Column column_health->replace_column Aged/Damaged? end Tailing Reduced flush_column->end replace_column->end

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Reduce Sample Load : Injecting too much sample can overload the column, leading to peak tailing.[7] Try reducing the injection volume or diluting the sample.

  • Address Secondary Interactions : Tailing can occur due to unwanted interactions between the analytes and the stationary phase.

    • pH Adjustment : For ionizable this compound derivatives, ensure the mobile phase pH is appropriate to suppress silanol (B1196071) interactions.

    • Mobile Phase Additives : Adding a small amount of a competing agent, like trifluoroacetic acid (TFA) for acidic compounds or a competing base for basic compounds, can help reduce tailing.

  • Check Column Health :

    • Column Contamination : A buildup of strongly retained compounds can cause peak tailing.[7] Flush the column with a strong solvent.

    • Column Aging : Over time, columns degrade.[11] If flushing does not resolve the issue, the column may need to be replaced.[8]

Experimental Protocols

Protocol 1: Mobile Phase Optimization for this compound Derivatives

This protocol outlines a systematic approach to optimizing the mobile phase for improved separation.

Objective: To achieve baseline resolution of all this compound derivatives.

Materials:

Procedure:

  • Initial Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Initial Gradient: 10-90% B over 20 minutes.

  • Solvent Screening:

    • Perform a run with acetonitrile as the organic solvent (Mobile Phase B).

    • Perform a second run replacing acetonitrile with methanol under the same gradient conditions.

    • Compare the chromatograms for changes in selectivity and resolution.

  • Gradient Optimization:

    • Based on the initial screening, select the organic solvent that provides better initial separation.

    • Adjust the gradient slope. If peaks are eluting too close together, flatten the gradient in that region (e.g., change from a 10-90% B in 20 min to 20-50% B in 15 min if the critical pair elutes in this range).

  • pH Screening:

    • Prepare mobile phase A with different pH values (e.g., pH 3, 5, and 7) using appropriate buffers.

    • Repeat the optimized gradient run at each pH and observe the effect on retention time and peak shape.

  • Final Refinement:

    • Fine-tune the optimized gradient and pH conditions to achieve the best possible separation.

Protocol 2: Column Flushing and Regeneration

This protocol is for cleaning a reversed-phase column that shows signs of contamination, such as high backpressure or peak tailing.

Procedure:

  • Disconnect the column from the detector.

  • Set the flow rate to half the typical analytical flow rate (e.g., 0.5 mL/min). [7]

  • Aqueous Wash: Flush the column with 20-30 column volumes of HPLC-grade water to remove salts and polar contaminants.[7]

  • Organic Wash: Sequentially flush the column with 20-30 column volumes of the following solvents:

    • Methanol

    • Acetonitrile

    • Isopropanol (to remove strongly bound non-polar compounds)

  • Re-equilibration: Flush the column with the mobile phase (without buffer salts first, then with the full mobile phase) until the baseline is stable.[7]

  • Reconnect the column to the detector and test its performance.

Data Presentation

Table 1: Example Data for Mobile Phase Optimization
ParameterCondition 1Condition 2Condition 3
Organic Solvent AcetonitrileMethanolAcetonitrile
pH 3.03.07.0
Gradient 10-90% in 20 min10-90% in 20 min15-60% in 25 min
Resolution (Peak 1 & 2) 1.21.41.9
Resolution (Peak 3 & 4) 1.61.32.1
Analysis Time (min) 252830
Table 2: Troubleshooting Summary for Common HPLC Issues
IssuePotential CauseRecommended Solution
High Backpressure Clogged frit or column, blocked tubing.[8]Replace frit, flush or replace column, check tubing for kinks.[8]
Baseline Noise Contaminated mobile phase, air bubbles, detector issues.[4][8]Degas solvents, clean the flow cell, use fresh mobile phase.[4][8]
Retention Time Drift Inconsistent mobile phase composition, temperature fluctuations, column equilibration issues.[12]Prepare fresh mobile phase, ensure stable column temperature, allow for adequate column equilibration.[12]
No Peaks/Low Sensitivity System leak, incorrect detector settings, sample degradation.[11][12]Check for leaks, verify detector wavelength and lamp status, ensure sample stability.[11][12]

References

overcoming challenges in the crystallization of proteins with bound 5-deazariboflavin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the crystallization of proteins with bound 5-deazariboflavin.

Troubleshooting Guides

Issue 1: No crystals are forming with this compound.

Question: I have successfully crystallized my protein in its apo form, but I am unable to obtain any crystals when this compound is included. What are the common causes and how can I troubleshoot this?

Answer:

The addition of a ligand can significantly alter the crystallization behavior of a protein. Several factors could be preventing crystal formation. Here is a step-by-step guide to troubleshoot this issue:

Potential Causes and Solutions:

  • Protein Purity and Homogeneity: The purity and homogeneity of your protein sample are critical for successful crystallization.[1] Impurities or aggregates can hinder the formation of a well-ordered crystal lattice.[1]

    • Action:

      • Re-evaluate your protein purification protocol. Consider adding an additional chromatography step (e.g., size-exclusion chromatography) to ensure a monodisperse sample.[2]

      • Use Dynamic Light Scattering (DLS) to assess the aggregation state of your protein in the presence and absence of this compound.

  • Ligand Concentration and Solubility: The concentration of this compound and its solubility in the crystallization buffer are crucial.

    • Action:

      • Optimize the molar ratio of protein to this compound. A common starting point is a 1:5 or 1:10 protein-to-ligand ratio, but this may need to be adjusted based on the binding affinity.[3]

      • Ensure this compound is fully dissolved. If solubility is an issue, consider making a fresh stock solution or using a small amount of a co-solvent like DMSO. Be aware that co-solvents can also affect crystallization.

  • Protein-Ligand Complex Formation: It is essential to confirm that this compound is binding to your protein under the chosen conditions.

    • Action:

      • Use biophysical techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to verify binding and determine the dissociation constant (Kd).

      • Perform a thermal shift assay (TSA) to assess if ligand binding increases the thermal stability of the protein, which is often a good indicator of complex formation.

  • Crystallization Conditions: The optimal crystallization conditions for the apo-protein may not be suitable for the protein-ligand complex.

    • Action:

      • Perform a new, broad screen of crystallization conditions (different precipitants, pH, salts, and additives) for the protein-5-deazariboflavin complex.[4]

      • Vary the incubation temperature for complex formation before setting up crystallization trials.[4]

Issue 2: The crystals obtained are of poor quality or diffract weakly.

Question: I have managed to grow some crystals of my protein with this compound, but they are small, poorly formed, or their diffraction is very weak. How can I improve the crystal quality?

Answer:

Improving crystal quality often involves fine-tuning the crystallization conditions and handling of the crystals.

Potential Causes and Solutions:

  • Suboptimal Crystallization Conditions: The initial hit condition may not be the optimal one for growing large, well-ordered crystals.

    • Action:

      • Systematically refine the initial crystallization conditions. This includes small variations in the concentration of the precipitant, buffer pH, and salt concentration.

      • Try different crystallization methods, such as hanging drop, sitting drop, or microbatch, to see if one method yields better results.

      • Consider using seeding (micro or macro) to encourage the growth of larger, single crystals from a solution that produces many small crystals.

  • Crystal Handling and Cryo-protection: Improper handling or inadequate cryo-protection can damage the crystals and lead to poor diffraction.

    • Action:

      • Optimize the cryo-protectant solution. Test a range of cryo-protectants (e.g., glycerol, ethylene (B1197577) glycol, PEG) at different concentrations.

      • Soak the crystals in the cryo-protectant solution in a stepwise manner to avoid osmotic shock.

      • Ensure rapid and efficient freezing of the crystals in liquid nitrogen.

  • Intrinsic Protein Properties: The inherent flexibility of certain regions of the protein can limit crystal packing and diffraction quality.[1]

    • Action:

      • If flexible loops are present, consider protein engineering strategies such as surface entropy reduction (mutating flexible surface residues like Lys, Glu to Ala) or truncating disordered regions.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for introducing this compound for crystallization: co-crystallization or soaking?

A1: Both co-crystallization and soaking are viable methods, and the best approach can be protein-dependent.[6]

  • Co-crystallization , where the protein and this compound are mixed before crystallization trials, is often preferred when the ligand induces a conformational change in the protein or if the ligand has low solubility.[4][7]

  • Soaking , where apo-protein crystals are transferred to a solution containing this compound, is a simpler and faster method.[2][6] It is a good option if you already have a robust apo-crystal system and the ligand can access the binding site without disrupting the crystal lattice.

It is often recommended to try both methods in parallel.

Q2: How can I confirm the presence of this compound in my crystals?

A2: The presence of the bound ligand can be confirmed by a combination of methods:

  • Visual Inspection: this compound is a chromophore and can impart a yellowish color to the crystals.

  • Spectroscopic Analysis: UV-visible spectroscopy of dissolved crystals can show the characteristic absorbance spectrum of this compound.

  • X-ray Diffraction: Ultimately, the electron density map calculated from the X-ray diffraction data will provide unambiguous evidence for the presence and binding mode of this compound in the protein's active site.

Q3: Are there any specific chemical properties of this compound I should be aware of during crystallization experiments?

A3: Yes, this compound has distinct redox properties compared to natural flavins.[8] While generally stable, its reduced form (1,5-dihydro-5-deazariboflavin) is more stable to autoxidation than reduced flavins.[9] Depending on the redox state required for binding to your protein, you may need to control the redox environment of your crystallization experiment, for example, by including reducing agents like DTT or TCEP if the reduced form is needed.

Data Presentation

Table 1: Key Experimental Parameters for Optimization of Protein-5-Deazariboflavin Co-crystallization.

ParameterRange to ScreenRationale
Protein Concentration 5 - 20 mg/mLAffects supersaturation and nucleation.[5]
Protein:Ligand Molar Ratio 1:1 to 1:20Ensures saturation of binding sites.
Precipitant Concentration ± 20% of initial hitFine-tunes the approach to supersaturation.
pH ± 1.0 unit around protein pIInfluences protein charge and solubility.[10]
Temperature 4°C, 12°C, 20°CAffects solubility and kinetics of crystal growth.[4]
Additives Salts, detergents, small moleculesCan improve crystal contacts and stability.

Experimental Protocols

Protocol 1: Co-crystallization of Protein with this compound
  • Protein Preparation:

    • Purify the target protein to >95% homogeneity.

    • Perform a final size-exclusion chromatography step into a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Concentrate the protein to a working concentration (e.g., 10 mg/mL).

  • Ligand Preparation:

    • Prepare a stock solution of this compound (e.g., 10-50 mM) in an appropriate solvent (e.g., water or DMSO).

  • Complex Formation:

    • Mix the protein and this compound solution at the desired molar ratio (e.g., 1:5).

    • Incubate the mixture on ice or at room temperature for 30-60 minutes to allow for complex formation.[4]

    • Centrifuge the mixture at high speed (e.g., >13,000 rpm) for 10 minutes to remove any aggregates.

  • Crystallization Screening:

    • Use the supernatant from the previous step to set up crystallization trials using commercial screens (e.g., Hampton Research, Qiagen) via hanging or sitting drop vapor diffusion.

    • Incubate the crystallization plates at a constant temperature and monitor for crystal growth regularly.

Protocol 2: Soaking this compound into Apo-Crystals
  • Apo-Crystal Growth:

    • Grow crystals of the apo-protein using established conditions.

  • Soaking Solution Preparation:

    • Prepare a "stabilization solution" that is similar to the mother liquor from which the crystals grew, but with a slightly higher precipitant concentration to prevent crystal dissolution.

    • Dissolve this compound in the stabilization solution to the desired final concentration (e.g., 1-10 mM).

  • Soaking Procedure:

    • Carefully transfer an apo-crystal into a drop of the soaking solution.

    • Incubate for a period ranging from a few minutes to several hours. The optimal soaking time needs to be determined empirically.

    • After soaking, proceed with cryo-protection and crystal harvesting.

Visualizations

experimental_workflow cluster_prep Preparation cluster_complex Complex Formation cluster_cryst Crystallization cluster_analysis Analysis P Purified Protein (>95%) Mix Mix Protein and Ligand (e.g., 1:5 molar ratio) P->Mix L This compound Stock L->Mix Inc Incubate (30-60 min) Mix->Inc Cent Centrifuge to remove aggregates Inc->Cent Screen Set up Crystallization Screens (Vapor Diffusion) Cent->Screen Inc_Cryst Incubate and Monitor Screen->Inc_Cryst Harvest Harvest and Cryo-cool Crystals Inc_Cryst->Harvest Diff X-ray Diffraction Harvest->Diff Data Data Processing and Structure Solution Diff->Data

Caption: Experimental workflow for co-crystallization of a protein with this compound.

troubleshooting_logic cluster_check1 Initial Checks cluster_check2 Sample Quality cluster_check3 Experimental Conditions Start Problem: No Crystals with This compound Confirm_Binding Confirm Protein-Ligand Binding (e.g., TSA, ITC) Start->Confirm_Binding Check_Purity Verify Protein Purity and Monodispersity (DLS, SDS-PAGE) Confirm_Binding->Check_Purity Binding Confirmed Vary_Ratio Vary Protein:Ligand Ratio Check_Purity->Vary_Ratio Sample is Pure New_Screen Perform New Broad Crystallization Screen Vary_Ratio->New_Screen Try_Soaking Try Soaking into Apo-Crystals New_Screen->Try_Soaking Outcome Crystal Formation Try_Soaking->Outcome

Caption: Troubleshooting logic for overcoming the absence of crystals in protein-5-deazariboflavin co-crystallization trials.

References

Validation & Comparative

Validating Enzyme Kinetics: A Comparative Guide to 5-Deazariboflavin and Natural Flavin Coenzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of enzyme mechanisms is paramount. Flavoenzymes, a critical class of enzymes involved in a vast array of redox reactions, rely on flavin coenzymes (FMN and FAD) for their catalytic activity. To dissect the precise mechanisms of these enzymes, researchers often turn to flavin analogs. Among the most insightful of these is 5-deazariboflavin, a structural mimic of natural flavins that possesses fundamentally altered electronic properties. This guide provides a comprehensive comparison of enzyme kinetics data obtained using this compound versus its natural counterparts, supported by experimental data and detailed protocols.

The defining structural difference in this compound is the substitution of the nitrogen atom at position 5 of the isoalloxazine ring with a carbon-hydrogen group. This seemingly subtle change has profound implications for its redox chemistry, rendering it an invaluable tool for distinguishing between different enzymatic reaction mechanisms, particularly single-electron transfer versus two-electron (hydride) transfer pathways.

Quantitative Comparison of Kinetic Performance

The substitution of natural flavin coenzymes with this compound analogs at the active site of flavoenzymes is a powerful technique to probe reaction mechanisms. While the deazaflavin is recognized by the enzyme, its catalytic efficiency is often dramatically reduced. This significant decrease in reaction rate provides strong evidence for the specific role of the N5 atom in the catalytic cycle of the native enzyme.

EnzymeCoenzyme AnalogObservation
NAD(P)H:(flavin) oxidoreductaseThis compoundA significant difference in the maximum velocity (Vmax) is observed when compared to the native enzyme containing riboflavin.[1] Although the exact values vary depending on the specific enzyme and conditions, this highlights the critical role of the flavin's electronic structure in catalytic turnover.
D-Amino Acid Oxidase, Glucose Oxidase5-DeazaFAD/5-DeazaFMNThe rate of reduction of the enzyme by its substrate is approximately 1/100,000th (10-5) of the rate observed with the native FAD or FMN-containing holoenzyme.[1] This drastic reduction in activity strongly supports a catalytic mechanism for the native enzyme that is dependent on the properties of the N5 nitrogen.

Experimental Protocols

To validate enzyme kinetics data using this compound, a multi-step experimental workflow is required. This typically involves the preparation of the apoenzyme (the enzyme without its cofactor), reconstitution with the this compound analog, and subsequent kinetic analysis.

Preparation of the Apo-Flavoenzyme

Objective: To remove the native flavin cofactor from the flavoenzyme to allow for reconstitution with the this compound analog.

Materials:

  • Holoenzyme (the complete, active enzyme with its cofactor)

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Buffer A: 50 mM sodium phosphate, pH 7.0, 300 mM NaCl, 10% (v/v) glycerol

  • Buffer B: 1 M KBr in Buffer A

  • Buffer C: Buffer A without NaCl

Procedure:

  • Dissolve the holoenzyme in Buffer A.

  • Dialyze the enzyme solution against Buffer B at 4°C for 24-48 hours with multiple buffer changes. The high salt concentration helps to dissociate the non-covalently bound flavin cofactor.

  • Following dissociation, dialyze the protein solution extensively against Buffer C at 4°C to remove the KBr and the dissociated native flavin.

  • Confirm the removal of the cofactor by monitoring the absorbance spectrum of the protein. The characteristic flavin absorbance peaks (around 375 and 450 nm) should be absent in the apoenzyme preparation.

  • Determine the concentration of the apoenzyme using a standard protein assay (e.g., Bradford or BCA).

Reconstitution of the Apoenzyme with this compound

Objective: To incorporate the this compound analog into the active site of the apoenzyme.

Materials:

  • Apoenzyme solution

  • This compound, 5-deazaFMN, or 5-deazaFAD solution of known concentration

  • Incubation buffer (typically the same as Buffer A)

Procedure:

  • To the apoenzyme solution, add a 2-5 fold molar excess of the this compound analog.

  • Incubate the mixture on ice or at 4°C for 1-2 hours to allow for the association of the cofactor with the enzyme. The incubation time may need to be optimized for different enzymes.

  • Remove the excess, unbound this compound by dialysis against Buffer A or by using a desalting column.

  • Verify the successful reconstitution by observing the appearance of the characteristic absorbance spectrum of the bound deazaflavin analog.

Enzyme Kinetics Assay

Objective: To determine the kinetic parameters (Km and Vmax) of the reconstituted enzyme and compare them to the native holoenzyme.

Materials:

  • Reconstituted enzyme with this compound analog

  • Native holoenzyme (as a control)

  • Substrate solution at various concentrations

  • Assay buffer (optimized for the specific enzyme, e.g., 100 mM potassium phosphate, pH 7.5)

  • Spectrophotometer or other suitable detection instrument

Procedure:

  • Prepare a series of substrate dilutions in the assay buffer.

  • For each substrate concentration, initiate the reaction by adding a known amount of either the reconstituted enzyme or the native holoenzyme.

  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence at a specific wavelength. The choice of wavelength will depend on the substrate, product, or the redox state of the flavin cofactor. For example, the reduction of the flavin can be monitored by the decrease in absorbance around 450 nm.

  • Determine the initial reaction velocity (v₀) from the linear portion of the progress curve for each substrate concentration.

  • Plot the initial velocities against the corresponding substrate concentrations.

  • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax. This can be done using non-linear regression software or by using linear transformations such as the Lineweaver-Burk plot.

  • Compare the kinetic parameters obtained for the this compound-reconstituted enzyme with those of the native holoenzyme to quantify the effect of the cofactor substitution.

Visualizing the Workflow and Mechanism

The following diagrams, generated using the DOT language, illustrate the experimental workflow for validating enzyme kinetics with this compound and the proposed mechanism of action.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_reconstitution Reconstitution cluster_assay Kinetic Analysis cluster_comparison Comparison Holoenzyme Holoenzyme (Native Flavin Bound) Apoenzyme Apoenzyme (Cofactor Free) Holoenzyme->Apoenzyme Dissociation of Native Flavin ReconstitutedEnzyme Reconstituted Enzyme (Deazaflavin Bound) Apoenzyme->ReconstitutedEnzyme Deazaflavin This compound Analog Deazaflavin->ReconstitutedEnzyme KineticAssay Enzyme Kinetic Assay ReconstitutedEnzyme->KineticAssay Substrate Substrate Substrate->KineticAssay DataAnalysis Data Analysis (Michaelis-Menten Plot) KineticAssay->DataAnalysis KineticParameters Determination of Km and Vmax DataAnalysis->KineticParameters Comparison Comparative Analysis KineticParameters->Comparison NativeHoloenzyme Native Holoenzyme NativeKineticParameters Km and Vmax of Native Enzyme NativeHoloenzyme->NativeKineticParameters NativeKineticParameters->Comparison

Caption: Experimental workflow for validating enzyme kinetics using this compound.

Caption: Proposed hydride transfer mechanism with this compound.

Conclusion

This compound serves as a powerful mechanistic probe in the study of flavoenzymes. The significant reduction in catalytic activity upon its substitution for natural flavin coenzymes provides compelling evidence for the direct involvement of the flavin N5 atom in the enzymatic reaction, often supporting a hydride transfer mechanism. The experimental workflow and kinetic analysis described in this guide offer a robust framework for researchers to validate their findings and gain deeper insights into the complex world of enzyme catalysis. By comparing the kinetic data obtained with this compound to that of the native enzyme, scientists can elucidate critical aspects of enzyme function, which is essential for fundamental research and the development of novel therapeutics.

References

A Comparative Analysis of 5-Deazariboflavin and Riboflavin in Flavoenzyme Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-deazariboflavin and the natural cofactor riboflavin (B1680620) in the context of flavoenzyme catalysis. By examining their distinct electronic and redox properties, we delve into how these differences impact enzyme kinetics, reaction mechanisms, and overall catalytic efficiency. This analysis is supported by experimental data and detailed methodologies to assist researchers in designing and interpreting studies utilizing the 5-deazaflavin analogue as a mechanistic probe.

Introduction to Flavin Analogues in Enzymology

Flavoenzymes are a critical class of enzymes that catalyze a wide array of redox reactions essential for cellular metabolism, signaling, and detoxification. The catalytic versatility of these enzymes stems from the unique properties of their flavin cofactors, primarily flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which are derived from riboflavin (Vitamin B2). To elucidate the intricate mechanisms of flavoenzyme catalysis, synthetic flavin analogues are invaluable tools. Among the most informative is this compound, a structural analogue of riboflavin where the nitrogen atom at position 5 of the isoalloxazine ring is replaced by a carbon atom. This seemingly subtle modification profoundly alters the electronic and redox characteristics of the flavin, making it a powerful probe for dissecting enzymatic reaction pathways.

Core Physicochemical and Catalytic Differences

The substitution of nitrogen with carbon at the N5 position fundamentally changes the chemical reactivity of the flavin ring. Riboflavin can participate in both one- and two-electron transfer processes, readily forming a stable semiquinone radical. In contrast, this compound is generally restricted to two-electron (hydride) transfer mechanisms. This distinction is crucial for investigating whether an enzyme-catalyzed reaction proceeds via a radical or a hydride transfer pathway.

Furthermore, this compound possesses a significantly lower redox potential compared to riboflavin, making it a poorer electron acceptor. This property often leads to a dramatic decrease in the rate of enzyme-catalyzed reactions when the native flavin is replaced with its 5-deaza counterpart.

Quantitative Comparison of Catalytic Performance

The impact of substituting riboflavin-derived cofactors with their 5-deaza analogues on enzyme kinetics is often profound. The following tables summarize key quantitative and qualitative data from studies on various flavoenzymes.

Table 1: Redox Potentials of Riboflavin and this compound

Flavin AnalogueMidpoint Redox Potential (Em,7) vs. SHEReference
Riboflavin-208 mV[1]
This compound-310 V[2]

Table 2: Comparative Kinetic Parameters of Flavoenzymes with Native and 5-Deaza Cofactors

EnzymeCofactorSubstrateKmVmax (or Relative Activity)Reference
D-Amino Acid Oxidase FADD-Alanine-Active[3]
5-DeazaFADD-Alanine-No detectable activity[4]
NAD(P)H:(flavin) Oxidoreductase RiboflavinNADH-High[2]
This compoundNADH-Significantly lower (equilibrium constant near unity)[2]
NADPH:(acceptor) Oxidoreductase (Old Yellow Enzyme) FMNNADPH-High[2]
5-DeazaFMNNADPH-~10-5 of native enzyme[2]
D-Glucose Oxidase FADD-Glucose-High[2]
5-DeazaFADD-Glucose-~10-5 of native enzyme[2]

Mechanistic Insights from this compound Substitution

The substitution of the native flavin with this compound serves as a powerful tool to dissect the catalytic mechanism of flavoenzymes. The inability of 5-deazaflavins to be reoxidized by molecular oxygen has been a key observation in understanding the mechanism of flavoprotein oxidases.[2] For enzymes like D-amino acid oxidase, reconstitution with 5-deazaFAD results in an enzyme that can be reduced by the substrate but is not catalytically active in the standard assay because it cannot be reoxidized by oxygen.[4] This demonstrates that the catalytic cycle involves steps beyond substrate reduction of the flavin.

Furthermore, the restriction of 5-deazaflavins to two-electron transfer has been instrumental in distinguishing between hydride transfer and single-electron transfer (radical) mechanisms. If an enzyme retains activity with a 5-deazaflavin cofactor, it strongly suggests a hydride transfer mechanism. Conversely, a complete loss of activity may point towards a radical-based mechanism.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in enzymatic studies. Below are protocols for key experiments.

Reconstitution of Apoflavoenzyme with 5-DeazaFAD (Example: D-Amino Acid Oxidase)

Objective: To prepare a flavoenzyme with the 5-deazaflavin analogue for comparative studies.

Materials:

  • Apo-D-amino acid oxidase (prepared by standard methods)

  • 5-Deazaflavin adenine dinucleotide (5-deazaFAD)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Dialysis tubing (10 kDa MWCO)

  • Spectrophotometer

Protocol:

  • Prepare a solution of apo-D-amino acid oxidase in 50 mM potassium phosphate buffer, pH 7.5.

  • Add a 5-fold molar excess of 5-deazaFAD to the apoprotein solution.

  • Incubate the mixture on ice for 1 hour to allow for reconstitution.

  • Transfer the solution to a dialysis bag and dialyze against 4 liters of 50 mM potassium phosphate buffer, pH 7.5, at 4°C for 24 hours, with at least two buffer changes. This removes unbound 5-deazaFAD.

  • After dialysis, recover the reconstituted enzyme and determine its concentration and the incorporation of the 5-deazaFAD cofactor spectrophotometrically. The spectrum of the 5-deazaFAD-containing enzyme should show characteristic absorbance peaks for the deazaflavin.[4]

Enzyme Kinetic Assay by Spectrophotometry

Objective: To determine the kinetic parameters (Vmax and Km) of a flavoenzyme with its native and analogue cofactors.

Materials:

  • Reconstituted flavoenzyme (with native flavin or 5-deazaflavin)

  • Substrate solution (e.g., D-alanine for D-amino acid oxidase)

  • Assay buffer (e.g., 75 mM disodium (B8443419) pyrophosphate buffer, pH 8.5)

  • Spectrophotometer with temperature control

Protocol:

  • Set up a series of reaction mixtures in cuvettes, each containing the assay buffer and varying concentrations of the substrate.

  • Equilibrate the cuvettes to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small, constant amount of the enzyme to each cuvette.

  • Immediately monitor the change in absorbance at a specific wavelength over time. For D-amino acid oxidase, this can be a coupled assay monitoring the production of hydrogen peroxide.[3]

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

  • Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

  • Repeat the entire procedure for the enzyme reconstituted with the other cofactor.

Stopped-Flow Kinetic Analysis

Objective: To investigate the pre-steady-state kinetics of the flavoenzyme reaction.

Materials:

  • Stopped-flow spectrophotometer

  • Syringes for the instrument

  • Enzyme and substrate solutions at appropriate concentrations in assay buffer

Protocol:

  • Load the enzyme solution into one syringe of the stopped-flow instrument and the substrate solution into the other.

  • Allow the solutions to equilibrate to the desired temperature.

  • Rapidly mix the contents of the two syringes and monitor the absorbance change at a wavelength characteristic of flavin reduction (e.g., around 450 nm) over a short timescale (milliseconds to seconds).[5]

  • Collect multiple kinetic traces and average them to improve the signal-to-noise ratio.

  • Analyze the kinetic traces by fitting them to appropriate kinetic models (e.g., single or double exponential decay) to obtain rate constants for the reductive half-reaction.

  • Compare the results obtained with the native and 5-deazaflavin-containing enzymes.

Visualizing the Catalytic Cycle and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key concepts in the comparative analysis of riboflavin and this compound in flavoenzyme catalysis.

Flavoenzyme_Catalytic_Cycle cluster_riboflavin Riboflavin (FAD) Catalysis cluster_deaza This compound (deazaFAD) Catalysis E_FAD_ox E-FAD (ox) E_FAD_sq E-FADH• (sq) E_FAD_ox->E_FAD_sq 1e- transfer E_FAD_red E-FADH2 (red) Product Product E_FAD_red->Product Release O2 O2 E_FAD_red->O2 Oxidative half-reaction E_FAD_sq->E_FAD_red 1e- transfer Substrate Substrate Substrate->E_FAD_ox Binding H2O2 H2O2 O2->H2O2 H2O2->E_FAD_ox Regeneration E_dFAD_ox E-deazaFAD (ox) E_dFAD_red E-deazaFADH2 (red) E_dFAD_ox->E_dFAD_red 2e- (hydride) transfer dProduct Product E_dFAD_red->dProduct Release No_O2_reox No Reoxidation by O2 E_dFAD_red->No_O2_reox dSubstrate Substrate dSubstrate->E_dFAD_ox Binding

Caption: Contrasting catalytic cycles of flavoenzymes with riboflavin vs. This compound.

Experimental_Workflow start Start: Apoenzyme Preparation reconstitution Enzyme Reconstitution start->reconstitution reconstitution_native with Native Flavin reconstitution->reconstitution_native reconstitution_deaza with 5-Deazaflavin reconstitution->reconstitution_deaza kinetics Kinetic Analysis reconstitution_native->kinetics redox Redox Potential Measurement reconstitution_native->redox reconstitution_deaza->kinetics reconstitution_deaza->redox spec_assay Spectrophotometric Assay (Steady-State) kinetics->spec_assay sf_assay Stopped-Flow Assay (Pre-Steady-State) kinetics->sf_assay analysis Comparative Data Analysis spec_assay->analysis sf_assay->analysis redox->analysis conclusion Mechanistic Conclusion analysis->conclusion

Caption: Workflow for comparative analysis of flavin analogues in flavoenzyme catalysis.

Conclusion

The use of this compound as a substitute for the natural riboflavin cofactor is a cornerstone technique in the study of flavoenzyme mechanisms. Its distinct inability to participate in single-electron transfers and its lower redox potential provide clear experimental readouts that help to distinguish between different catalytic pathways. While the substitution often leads to a significant or complete loss of activity, the insights gained into the enzyme's mechanism of action are invaluable. For researchers in enzymology and drug development, understanding the comparative biochemistry of this compound and riboflavin is essential for designing experiments that can effectively probe the function of this important class of enzymes.

References

A Comparative Analysis of the Redox Properties of 5-Deazariboflavin and Nicotinamide Cofactors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the redox properties of two crucial cofactors in biocatalysis: 5-deazariboflavin and the ubiquitous nicotinamide (B372718) adenine (B156593) dinucleotides (NAD⁺/NADH and NADP⁺/NADPH). Understanding the distinct electrochemical and kinetic characteristics of these molecules is paramount for applications ranging from enzyme mechanism elucidation to the design of novel therapeutic agents and synthetic biological pathways. This document presents key quantitative data, detailed experimental methodologies for their characterization, and visual representations of their redox behavior.

Quantitative Comparison of Redox Properties

The fundamental differences in the redox behavior of this compound and nicotinamide cofactors are summarized in the tables below. These values, compiled from multiple studies, offer a quantitative basis for their comparison.

Table 1: Standard Redox Potentials

CofactorStandard Redox Potential (E°' vs. SHE) at pH 7pH Dependence
This compound ~ -0.273 V to -0.310 V[1][2]The redox potential becomes more negative with increasing pH.
Nicotinamide (NAD⁺/NADH) -0.320 VThe redox potential is highly dependent on pH.[3]
Nicotinamide (NADP⁺/NADPH) -0.320 VThe redox potential is highly dependent on pH.

Table 2: Key Mechanistic and Kinetic Parameters

PropertyThis compoundNicotinamide Cofactors (NAD⁺/NADH)
Redox Mechanism Two-electron reduction to 1,5-dihydrodeazaflavin.[4]Two-electron and one-proton (hydride ion, H⁻) transfer.[5]
Reactivity with Oxygen The reduced form (1,5-dihydrodeazaflavin) is not reoxidized by molecular oxygen.[1]The reduced form (NADH) is not readily oxidized by molecular oxygen in the absence of a catalyst.
Key Kinetic Data Disproportionation rate constant (k) = 22 M⁻¹s⁻¹.[4]In a transhydrogenase complex, the forward rate constant for the redox step is ~2900 s⁻¹.
Primary Use in Research Mechanistic probe for flavoenzymes due to its distinct redox properties.[1]Central electron carrier in cellular metabolism.[6]

Experimental Protocols for Redox Property Characterization

Accurate determination of the redox properties of these cofactors relies on precise experimental techniques. Below are detailed protocols for two common methods: cyclic voltammetry and stopped-flow kinetics.

Cyclic Voltammetry for Determining Redox Potentials

Cyclic voltammetry (CV) is an electrochemical technique used to measure the redox potential of a substance.

Objective: To determine the standard redox potential (E°') of this compound or a nicotinamide cofactor.

Materials:

  • Potentiostat

  • Electrochemical cell with a three-electrode setup:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode (SCE))[7]

    • Counter electrode (e.g., platinum wire)

  • Solution of the cofactor (e.g., 1 mM this compound or NAD⁺) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) containing a supporting electrolyte (e.g., 0.1 M KCl).

  • Inert gas (e.g., nitrogen or argon) for deoxygenating the solution.

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, rinse thoroughly with deionized water, and sonicate to ensure a clean surface.

  • Cell Assembly: Assemble the electrochemical cell with the three electrodes immersed in the cofactor solution.

  • Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Scan:

    • Set the initial and final potentials to values that bracket the expected redox potential. For NADH, a range of -0.8 V to 0.2 V vs. Ag/AgCl is often used.

    • Set a scan rate (e.g., 100 mV/s).

    • Initiate the scan, sweeping the potential from the initial to the final value and then back to the initial potential.

  • Data Analysis:

    • The resulting plot of current versus potential is a cyclic voltammogram.

    • The anodic and cathodic peak potentials (Epa and Epc) are identified.

    • The formal redox potential (E°') is calculated as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.

    • The separation between the peak potentials (ΔEp = Epa - Epc) provides information about the reversibility of the redox reaction. For a reversible two-electron transfer, ΔEp is approximately 29.5 mV.

Stopped-Flow Kinetics for Measuring Enzymatic Reaction Rates

Stopped-flow spectroscopy is a rapid mixing technique used to study the kinetics of fast reactions in solution, such as enzyme-catalyzed reactions.[8]

Objective: To measure the pre-steady-state kinetics of an NADH-dependent dehydrogenase or a this compound-utilizing enzyme.

Materials:

  • Stopped-flow spectrophotometer or spectrofluorometer.[9]

  • Two drive syringes, one containing the enzyme solution and the other containing the substrate and cofactor solution.

  • Buffer solution appropriate for the enzyme being studied.

Procedure:

  • System Preparation: Flush the stopped-flow instrument's flow lines with buffer to ensure they are clean and free of air bubbles.[9]

  • Loading Syringes: Load one syringe with the enzyme solution (e.g., a dehydrogenase) and the other with a solution containing the substrate and the cofactor (e.g., NADH and the corresponding keto-substrate).

  • Rapid Mixing and Data Acquisition:

    • The instrument rapidly injects and mixes the contents of the two syringes into an observation cell.

    • The reaction is monitored by measuring the change in absorbance or fluorescence over time. For NADH, the reaction can be followed by the decrease in its absorbance at 340 nm or the change in its fluorescence.[10]

  • Data Analysis:

    • The resulting kinetic trace (absorbance/fluorescence vs. time) is fitted to an appropriate kinetic model (e.g., single or double exponential decay) to extract rate constants (k).

    • By varying the concentrations of the reactants, a detailed kinetic profile of the enzyme, including substrate and cofactor binding affinities and turnover rates, can be determined.

Visualizing Redox Mechanisms and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key redox processes and experimental setups described in this guide.

Redox_Cycle_5_Deazariboflavin Redox Cycle of this compound dRF This compound (Oxidized) dRF_H2 1,5-Dihydrodeaza- riboflavin (Reduced) dRF->dRF_H2 + 2e⁻ + 2H⁺ (Reduction) dRF_H2->dRF - 2e⁻ - 2H⁺ (Oxidation)

Caption: Redox cycle of this compound.

Redox_Cycle_Nicotinamide Redox Cycle of Nicotinamide Cofactor (NAD⁺/NADH) NAD_ox NAD⁺ (Oxidized) NAD_red NADH (Reduced) NAD_ox->NAD_red + H⁻ (Hydride) (Reduction) NAD_red->NAD_ox - H⁻ (Hydride) (Oxidation)

Caption: Redox cycle of nicotinamide cofactor.

Cyclic_Voltammetry_Workflow Experimental Workflow for Cyclic Voltammetry cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Prepare Cofactor Solution in Buffered Electrolyte B Assemble Three-Electrode Electrochemical Cell A->B C Deoxygenate Solution with Inert Gas B->C D Apply Potential Sweep (Cyclic Voltammetry) C->D E Record Current Response D->E F Plot Cyclic Voltammogram (Current vs. Potential) E->F G Determine Peak Potentials (Epa and Epc) F->G H Calculate Redox Potential E°' = (Epa + Epc) / 2 G->H

Caption: Workflow for cyclic voltammetry.

Stopped_Flow_Workflow Experimental Workflow for Stopped-Flow Kinetics cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Prepare Enzyme Solution C Load Solutions into Separate Syringes A->C B Prepare Substrate and Cofactor Solution B->C D Rapidly Mix Solutions in Observation Cell C->D E Monitor Change in Absorbance/Fluorescence D->E F Plot Kinetic Trace (Signal vs. Time) E->F G Fit Data to Kinetic Model F->G H Determine Rate Constants G->H

Caption: Workflow for stopped-flow kinetics.

Conclusion

The choice between this compound and nicotinamide cofactors in research and development is dictated by their distinct redox characteristics. Nicotinamide cofactors are the natural choice for mimicking physiological redox processes and are essential for studying the vast number of NAD(P)H-dependent enzymes. Their redox potential is well-suited for a wide range of metabolic reactions.

In contrast, this compound, with its slightly less negative redox potential and inability of its reduced form to react with oxygen, serves as an invaluable tool for dissecting enzymatic mechanisms, particularly those of flavoenzymes. Its unique properties allow for the isolation and study of specific steps in the catalytic cycle that might otherwise be obscured.

The experimental protocols and data presented in this guide provide a solid foundation for researchers to select the appropriate cofactor for their studies and to accurately characterize their redox behavior. The continued exploration of these and other cofactor analogues will undoubtedly lead to deeper insights into enzyme function and open new avenues for biocatalysis and drug discovery.

References

Cross-Validating Flavoenzyme Mechanisms: A Comparative Guide to 5-Deazariboflavin and Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of enzymatic reactions, elucidating the precise chemical mechanisms is paramount for understanding biological processes and for the rational design of novel therapeutics. Flavoenzymes, a diverse class of proteins utilizing flavin cofactors (FAD or FMN), often employ complex redox chemistry. Distinguishing between different potential reaction pathways, such as single-electron transfer versus two-electron hydride transfer, presents a significant experimental challenge.

This guide provides a comprehensive comparison of two powerful and complementary techniques used to dissect flavoenzyme mechanisms: the use of the flavin analog 5-deazariboflavin and site-directed mutagenesis. We will explore how these methods, when used in conjunction, provide robust cross-validation of mechanistic hypotheses. A central case study on D-amino acid oxidase (DAAO) will be used to illustrate the practical application and data interpretation of this combined approach.

The Central Hypothesis: Hydride Transfer in Flavoenzyme Catalysis

Many flavoenzymes catalyze oxidation-reduction reactions. A key question is how the reducing equivalent is transferred from the substrate to the flavin cofactor. Two primary mechanisms are often considered: a single-electron transfer (SET) pathway, which involves radical intermediates, and a direct two-electron hydride (H-) transfer. This compound, a synthetic analog of riboflavin (B1680620) where the N5 nitrogen is replaced by a carbon atom, is a critical tool for distinguishing between these pathways. Due to its altered electronic properties, this compound is a poor single-electron acceptor but can readily accept a hydride ion. Therefore, if a flavoenzyme retains activity with this compound, it strongly suggests a hydride transfer mechanism.

Site-directed mutagenesis allows for the targeted alteration of specific amino acid residues within the enzyme's active site. By mutating residues hypothesized to be involved in substrate binding, orientation, or catalysis (e.g., by acting as acid/base catalysts), researchers can probe their roles in the reaction mechanism. If a mutation in a residue thought to be crucial for a proposed mechanism significantly alters the enzyme's activity with the native flavin, and this effect is mirrored or logically extended in studies with this compound, it provides strong corroborating evidence for the proposed role of that residue and the overall mechanism.

Comparative Analysis: this compound vs. Alternative Probes

While this compound is a cornerstone for investigating hydride transfer, other flavin analogs can provide complementary information.

Flavin AnalogChemical ModificationMechanistic InsightAdvantagesDisadvantages
This compound N5 replaced with CHProbes for hydride transfer vs. single-electron transferDirect test for hydride transfer capability.Can sometimes inactivate the enzyme, making interpretation difficult.
1-Deazariboflavin N1 replaced with CHInvestigates the role of the N1 position in flavin chemistryUseful for studying reactions where the N1 position is implicated in catalysis.Less commonly used than this compound.
8-Hydroxy-7,8-didemethyl-5-deazariboflavin (8-HDF) Modified 5-deazaflavinActs as an antenna chromophore in some photolyases and cryptochromes.Useful for studying light-dependent flavoenzymes.Specific to a subset of flavoenzymes.
Roseoflavin 8-amino-8-demethyl-riboflavinAlternative coenzyme that can bind to some apo-flavoproteins.Can be used to probe the active site environment and cofactor binding requirements.Often results in lower enzymatic activity compared to the native flavin.

Case Study: D-Amino Acid Oxidase (DAAO)

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. The mechanism of this enzyme has been a subject of investigation, with both carbanion and hydride transfer mechanisms being proposed. The combined use of 5-deazaFAD (the adenine (B156593) dinucleotide form of this compound) and site-directed mutagenesis of key active site residues, such as Tyrosine 228 (Y228), has provided compelling evidence for a hydride transfer mechanism.

Experimental Workflow

The overall experimental strategy to cross-validate the role of an active site residue in a proposed hydride transfer mechanism is as follows:

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_reconstitution Apoenzyme Preparation & Reconstitution cluster_analysis Kinetic & Spectroscopic Analysis wt_gene Wild-Type DAAO Gene mut_gene Mutant (e.g., Y228F) DAAO Gene wt_gene->mut_gene PCR-based Mutagenesis wt_protein Wild-Type DAAO wt_gene->wt_protein mut_protein Mutant DAAO mut_gene->mut_protein wt_apo WT Apo-DAAO wt_protein->wt_apo Remove FAD mut_apo Mutant Apo-DAAO mut_protein->mut_apo Remove FAD wt_fad WT-DAAO (FAD) wt_apo->wt_fad + FAD wt_5d WT-DAAO (5-deazaFAD) wt_apo->wt_5d + 5-deazaFAD mut_fad Mutant-DAAO (FAD) mut_apo->mut_fad + FAD mut_5d Mutant-DAAO (5-deazaFAD) mut_apo->mut_5d + 5-deazaFAD kinetics Steady-State Kinetics (kcat, Km) wt_fad->kinetics spectroscopy Spectroscopy wt_fad->spectroscopy wt_5d->kinetics wt_5d->spectroscopy mut_fad->kinetics mut_5d->kinetics

Caption: Experimental workflow for cross-validation.

Data Presentation: Kinetic Analysis of DAAO Variants

The following table summarizes hypothetical kinetic data for wild-type and a Y228F mutant of DAAO reconstituted with either FAD or 5-deazaFAD. The Y228 residue is proposed to play a role in positioning the substrate for optimal hydride transfer.

EnzymeCofactorSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
Wild-Type DAAOFADD-Alanine1.812256.8 x 105
Wild-Type DAAO5-deazaFADD-AlanineN/DInactiveInactive
Y228F DAAOFADD-Alanine25104.0 x 102
Y228F DAAO5-deazaFADD-AlanineN/DInactiveInactive

Note: The data presented here are illustrative and based on findings from published literature. "N/D" indicates not determined, and "Inactive" indicates no detectable activity under standard assay conditions.

Interpretation of Results:

  • Wild-Type DAAO with FAD: The enzyme is highly active with its native cofactor.

  • Wild-Type DAAO with 5-deazaFAD: The lack of activity with 5-deazaFAD in the wild-type enzyme suggests that while a hydride transfer is plausible, the electronic properties of the active site are finely tuned for the native FAD, and the substitution is not tolerated.[1]

  • Y228F DAAO with FAD: The mutation of tyrosine to phenylalanine at position 228 dramatically decreases the enzyme's efficiency (a significant increase in Km and a drastic reduction in kcat).[2] This indicates that the hydroxyl group of Y228 is critical for proper substrate binding and/or catalysis.

  • Cross-Validation: The observation that the Y228F mutation severely impairs the activity with the native cofactor provides a strong argument for the importance of this residue in the catalytic mechanism. The fact that the enzyme is inactive with 5-deazaFAD, even in the wild-type form, underscores the stringent electronic requirements for catalysis. The combined data suggest that Y228 is crucial for creating the precise active site environment necessary for the hydride transfer to FAD.

Proposed Signaling Pathway: Hydride Transfer Mechanism in DAAO

The following diagram illustrates the proposed hydride transfer mechanism for DAAO, highlighting the role of the active site environment.

hydride_transfer cluster_active_site DAAO Active Site FAD FAD (oxidized) FADH2 FADH2 (reduced) Substrate D-Amino Acid Substrate->FAD Hydride (H-) Transfer Product Imino Acid Y228 Tyr228 Y228->Substrate Positioning & Stabilization

Caption: Proposed hydride transfer mechanism in DAAO.

Experimental Protocols

Site-Directed Mutagenesis of DAAO

This protocol is based on the QuikChange™ site-directed mutagenesis method.

Materials:

  • Plasmid DNA containing the wild-type DAAO gene

  • Mutagenic primers (forward and reverse) containing the desired mutation (e.g., Y228F)

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., XL1-Blue)

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bp) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥ 78°C.

  • PCR Amplification:

    • Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

    • Perform PCR with an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension.

  • DpnI Digestion:

    • Add DpnI enzyme directly to the amplification reaction.

    • Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

  • Transformation:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification:

    • Select several colonies and isolate the plasmid DNA.

    • Sequence the plasmid DNA to confirm the presence of the desired mutation.

Reconstitution of Apo-DAAO with FAD and 5-deazaFAD

Materials:

  • Purified wild-type or mutant DAAO

  • 3 M KBr in 0.1 M sodium pyrophosphate buffer, pH 8.5

  • FAD solution

  • 5-deazaFAD solution

  • Dialysis tubing

Procedure:

  • Apoenzyme Preparation:

    • Incubate the purified DAAO with 3 M KBr in pyrophosphate buffer at 4°C for 2-4 hours to dissociate the FAD.

    • Remove the dissociated FAD and KBr by extensive dialysis against FAD-free buffer.

  • Reconstitution:

    • Incubate the apo-DAAO with a 5-10 fold molar excess of either FAD or 5-deazaFAD at 4°C for 1-2 hours.

    • Remove the excess, unbound flavin by dialysis or gel filtration.

    • Determine the concentration and flavin content of the reconstituted enzyme spectrophotometrically.

Steady-State Kinetic Assays of DAAO

Materials:

  • Reconstituted DAAO (with FAD or 5-deazaFAD)

  • D-amino acid substrate (e.g., D-alanine)

  • Oxygen-saturated buffer (e.g., 0.1 M sodium pyrophosphate, pH 8.5)

  • Oxygen electrode or spectrophotometer

Procedure:

  • Assay Setup:

    • Set up a reaction mixture in an oxygen-saturated buffer containing a known concentration of the D-amino acid substrate.

    • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

  • Enzyme Addition:

    • Initiate the reaction by adding a small amount of the reconstituted DAAO enzyme.

  • Monitoring the Reaction:

    • Monitor the consumption of oxygen over time using an oxygen electrode.

    • Alternatively, monitor the formation of the α-keto acid product spectrophotometrically (often via a coupled assay).

  • Data Analysis:

    • Determine the initial reaction rates at various substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and kcat.

Conclusion

The cross-validation of findings from studies using this compound and site-directed mutagenesis provides a powerful and rigorous approach to elucidating flavoenzyme mechanisms. By combining the mechanistic insights from the flavin analog with the structural and functional information gleaned from targeted mutations, researchers can build a more complete and validated model of enzyme catalysis. This integrated strategy is invaluable for basic research and has significant implications for the development of enzyme inhibitors and the engineering of novel biocatalysts.

References

Probing Redox Mechanisms: A Comparative Guide to 5-Deazariboflavin and Other Flavin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-deazariboflavin with other flavin analogs, offering insights into their utility for elucidating redox mechanisms in biological systems. By presenting experimental data, detailed methodologies, and visual representations of key concepts, this document serves as a valuable resource for researchers in enzymology, drug discovery, and biochemistry.

Introduction to Flavin Analogs in Redox Biology

Flavin coenzymes, primarily flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), are essential for a vast array of biological redox reactions. Their versatile chemistry, which allows for both one- and two-electron transfers, makes them central to cellular metabolism, signaling, and detoxification. To dissect the intricate mechanisms of flavoenzymes, scientists employ synthetic flavin analogs that possess altered electronic and steric properties. Among these, this compound has emerged as a powerful tool due to its unique redox characteristics. This analog, in which the nitrogen at position 5 of the isoalloxazine ring is replaced by a carbon atom, fundamentally alters the electron transfer properties of the flavin moiety.

Core Comparison: this compound vs. Natural Flavins

The primary distinction between this compound and natural flavins lies in their mechanism of electron transfer. Natural flavins can accept and donate electrons sequentially, forming a stable semiquinone radical intermediate. This ability to participate in one-electron transfer is crucial for the function of many flavoenzymes, particularly those that interact with one-electron carriers like iron-sulfur clusters or cytochromes.

In stark contrast, this compound is an obligate two-electron carrier. The substitution of N5 with carbon prevents the stabilization of a semiquinone radical, meaning it can only accept and donate a pair of electrons in a single step, typically as a hydride ion. This property makes this compound an invaluable probe for distinguishing between one- and two-electron transfer mechanisms in flavoenzyme-catalyzed reactions.

Quantitative Data Comparison

The differing redox properties of this compound and other flavin analogs are quantitatively reflected in their redox potentials and their effects on enzyme kinetics.

Redox Potentials of Selected Flavin Analogs

The midpoint redox potential (E'°) is a measure of a molecule's tendency to accept electrons. The significantly more negative redox potential of the this compound/1,5-dihydro-5-deazariboflavin couple compared to natural flavins indicates that its reduced form is a stronger reducing agent.

Flavin AnalogE'° (V) at pH 7Reference
Riboflavin-0.210
Flavin Mononucleotide (FMN)-0.219
Flavin Adenine Dinucleotide (FAD)-0.219
This compound -0.310
1-Deazariboflavin-0.150
8-Hydroxy-5-deazariboflavin (F420)-0.360
Impact on Flavoenzyme Kinetics

The substitution of native flavin cofactors with 5-deaza analogs often leads to a dramatic decrease in the catalytic rate of flavoenzymes. This is particularly true for oxidases, which typically involve single-electron transfers to molecular oxygen.

EnzymeNative CofactorAnalogSubstrateVmax (relative to native)Reference
D-Amino Acid OxidaseFAD5-DeazaFADD-Alanine~10⁻⁵
Glucose OxidaseFAD5-DeazaFADD-Glucose~10⁻⁵
NADPH-Cytochrome P450 ReductaseFMN/FAD5-DeazaFMN/FADCytochrome cSignificantly Reduced
Beneckea harveyi NAD(P)H:flavin oxidoreductaseFMNThis compoundNADHReduced Vmax, but direct hydrogen transfer observed

Mandatory Visualizations

Redox Mechanism Comparison

Caption: Comparison of one-electron vs. two-electron transfer mechanisms.

Experimental Workflow: Reconstitution of Apoflavoenzyme

Reconstitution_Workflow start Start: Purified Apoflavoenzyme step1 Incubate with excess This compound analog (e.g., 5-deazaFAD) start->step1 step2 Removal of unbound analog (Dialysis or Gel Filtration) step1->step2 step3 Characterization of reconstituted enzyme (UV-Vis Spectroscopy) step2->step3 step4 Kinetic Analysis: Measure enzyme activity with specific substrates step3->step4 end End: Compare kinetic parameters to native enzyme step4->end

Caption: Workflow for preparing and analyzing a 5-deazaflavin-reconstituted enzyme.

Experimental Protocols

Preparation of Apoflavoenzyme

Objective: To remove the native flavin cofactor from a flavoenzyme to allow for reconstitution with an analog.

Materials:

  • Purified flavoenzyme

  • 3 M KBr in 0.1 M sodium acetate (B1210297) buffer, pH 3.7

  • Saturated ammonium (B1175870) sulfate (B86663) solution

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Reconstitution buffer (e.g., 50 mM potassium phosphate, pH 7.0, 0.1 mM EDTA)

Protocol:

  • Precipitate the purified flavoenzyme by adding an equal volume of saturated ammonium sulfate solution. Centrifuge at 10,000 x g for 15 minutes and discard the supernatant.

  • Resuspend the protein pellet in a minimal volume of 0.1 M sodium acetate buffer, pH 3.7.

  • Add solid KBr to a final concentration of 3 M while stirring gently on ice. This acidic, high-salt condition promotes the dissociation of the flavin cofactor.

  • Immediately dialyze the protein solution against several changes of reconstitution buffer at 4°C to remove the KBr, acetate, and the dissociated native flavin. The dialysis should continue until the dialysate is free of flavin (as determined by absorbance at 450 nm).

  • The resulting apoflavoenzyme solution should be stored on ice and used promptly for reconstitution.

Reconstitution of Apoflavoenzyme with this compound Analog

Objective: To incorporate the this compound analog into the active site of the apoflavoenzyme.

Materials:

  • Prepared apoflavoenzyme

  • This compound analog (e.g., 5-deazaFAD or 5-deazaFMN) solution of known concentration

  • Reconstitution buffer

  • UV-Vis spectrophotometer

Protocol:

  • To the apoflavoenzyme solution, add a 5- to 10-fold molar excess of the this compound analog.

  • Incubate the mixture on ice for at least 1 hour to allow for the analog to bind to the active site.

  • Monitor the reconstitution by observing the characteristic changes in the UV-Vis spectrum of the flavin analog upon binding to the protein. Typically, a shift in the absorbance maximum and an increase in the molar absorptivity are observed.

  • Remove the excess, unbound this compound analog by extensive dialysis against the reconstitution buffer at 4°C or by passing the solution through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the same buffer.

  • The concentration of the reconstituted holoenzyme can be determined using the molar extinction coefficient of the protein-bound this compound analog.

Kinetic Analysis of the Reconstituted Enzyme

Objective: To determine the kinetic parameters (Vmax, Km) of the reconstituted enzyme and compare them to the native enzyme.

Materials:

  • Reconstituted holoenzyme with this compound analog

  • Native holoenzyme (as a control)

  • Substrates for the enzyme

  • Assay buffer (specific to the enzyme being studied)

  • Spectrophotometer or other appropriate detection instrument

Protocol:

  • Prepare a series of substrate concentrations in the assay buffer.

  • Initiate the enzymatic reaction by adding a known amount of the reconstituted enzyme or the native enzyme to the substrate solutions.

  • Monitor the reaction progress by following the change in absorbance or fluorescence of a substrate, product, or the flavin cofactor itself over time. For reactions involving NAD(P)H, the change in absorbance at 340 nm is commonly monitored.

  • Determine the initial reaction velocities (v₀) at each substrate concentration.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.

  • Compare the kinetic parameters of the this compound-reconstituted enzyme with those of the native enzyme to infer the role of one-electron versus two-electron transfer in the catalytic mechanism.

Concluding Remarks

This compound and its derivatives are indispensable tools for probing the redox mechanisms of flavoenzymes. Their inability to stabilize a semiquinone radical provides a clear experimental distinction between one- and two-electron transfer pathways. By comparing the kinetic and redox properties of native enzymes with their 5-deaza-reconstituted counterparts, researchers can gain profound insights into the catalytic strategies employed by this diverse and crucial class of enzymes. The experimental protocols provided herein offer a starting point for the practical application of these powerful mechanistic probes in the laboratory.

A Comparative Guide to Validating Protein-5-Deazariboflavin Interactions: An NMR Spectroscopy-Focused Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other biophysical techniques for validating the binding of 5-deazariboflavin to proteins. It includes detailed experimental protocols, quantitative data comparisons, and visual workflows to assist researchers in selecting the most appropriate methods for their studies.

Introduction to this compound and Protein Binding Validation

This compound is a synthetic analog of riboflavin (B1680620) (Vitamin B2) where the nitrogen at position 5 is replaced by a carbon atom. This modification alters the redox properties of the flavin ring system, making it a valuable tool in enzymology and drug discovery to probe the mechanisms of flavoenzymes. Validating the binding of this compound to a target protein is a critical first step in understanding its biological activity and for the development of novel therapeutics. NMR spectroscopy offers a powerful, non-invasive method to characterize such interactions at an atomic level.

NMR Spectroscopy for Binding Validation: A Detailed Look

NMR spectroscopy is a versatile and powerful tool for studying protein-ligand interactions in solution, providing site-specific quantitative information.[1][2] It can be used to confirm binding, determine the binding affinity (dissociation constant, K D), and map the binding site on the protein.

Key NMR Techniques

Several NMR techniques can be employed to validate and characterize the binding of this compound to a protein:

  • Chemical Shift Perturbation (CSP) Titration: This is one of the simplest and most common NMR methods to determine the K D for protein-ligand interactions, particularly for weak to moderate binding affinities.[1][2] By recording a series of 2D ¹H-¹⁵N HSQC spectra of an ¹⁵N-labeled protein upon titration with the ligand (this compound), changes in the chemical shifts of specific amino acid residues in the protein can be monitored. These perturbations reveal the location of the binding site and can be used to calculate the K D.

  • Saturation Transfer Difference (STD) NMR: This ligand-observed technique is useful for identifying binding and for epitope mapping of the ligand. It is particularly advantageous when working with large proteins or when isotopic labeling of the protein is not feasible.[3]

  • Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): Another sensitive ligand-observed method that is widely used for screening protein ligands and can identify small molecules that bind to proteins with affinities in the µM to mM range.[4][5]

Experimental Workflow for NMR-based Binding Validation

The following diagram illustrates a typical workflow for validating the binding of this compound to a protein using NMR spectroscopy.

G cluster_prep Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis protein_prep Prepare ¹⁵N-labeled protein solution nmr_free Record ¹H-¹⁵N HSQC spectrum of free protein protein_prep->nmr_free ligand_prep Prepare this compound stock solution titration Titrate this compound into protein sample ligand_prep->titration nmr_free->titration nmr_bound Record a series of ¹H-¹⁵N HSQC spectra at different ligand concentrations titration->nmr_bound csp_analysis Analyze Chemical Shift Perturbations (CSPs) nmr_bound->csp_analysis kd_determination Determine Dissociation Constant (KD) csp_analysis->kd_determination binding_site Map binding site on the protein surface csp_analysis->binding_site

NMR Experimental Workflow

Comparison with Alternative Binding Validation Methods

While NMR is a powerful tool, other biophysical techniques are also commonly used to validate and quantify protein-ligand interactions. The choice of method often depends on factors such as the properties of the protein and ligand, the required throughput, and the availability of instrumentation.

TechniquePrincipleTypical Affinity RangeThroughputLabeling RequiredKey Outputs
NMR Spectroscopy Measures changes in the nuclear spin environment upon binding.1 µM - 10 mMLow to MediumProtein (¹⁵N, ¹³C)K D, k off, Binding Site, Stoichiometry
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during binding.[6][7]1 nM - 100 µMLowNoK D, ΔH, ΔS, Stoichiometry
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.[8][9]1 pM - 1 mMMedium to HighNoK D, k on, k off
Fluorescence Spectroscopy Measures changes in fluorescence properties (intensity, polarization/anisotropy) upon binding.[10]1 nM - 100 µMHighOften (fluorophore)K D

Detailed Experimental Protocols

NMR Chemical Shift Perturbation (CSP) Titration Protocol

This protocol describes a representative experiment to validate and quantify the binding of this compound to a hypothetical ¹⁵N-labeled protein.

1. Sample Preparation:

  • Prepare a 100 µM solution of uniformly ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.0) containing 10% D₂O.[1]

  • Prepare a 2 mM stock solution of this compound in the same NMR buffer. Ensure complete dissolution.

2. NMR Data Acquisition:

  • Transfer 500 µL of the ¹⁵N-labeled protein solution into an NMR tube.

  • Record a reference 2D ¹H-¹⁵N HSQC spectrum of the free protein at 298 K on a 600 MHz or higher field NMR spectrometer.

  • Perform a stepwise titration by adding small aliquots of the this compound stock solution to the protein sample. Molar ratios of ligand to protein could be 0.25, 0.5, 1.0, 1.5, 2.0, 3.0, 5.0, and 10.0.[1]

  • After each addition, gently mix the sample and allow it to equilibrate for 5-10 minutes before acquiring another 2D ¹H-¹⁵N HSQC spectrum.

3. Data Processing and Analysis:

  • Process all HSQC spectra using appropriate software (e.g., TopSpin, NMRPipe).

  • Overlay the spectra and identify the amide cross-peaks that show significant chemical shift perturbations upon addition of this compound.

  • Calculate the weighted average chemical shift difference (Δδ) for each affected residue at each titration point using the following equation: Δδ = √[ (Δδ_¹H)² + (α * Δδ_¹⁵N)² ] where Δδ_¹H and Δδ_¹⁵N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.15-0.2).

  • Plot the chemical shift perturbations (Δδ) for each residue as a function of the molar ratio of this compound to protein.

  • Fit the binding isotherms to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (K D).

Isothermal Titration Calorimetry (ITC) Protocol

1. Sample Preparation:

  • Prepare a 20 µM solution of the protein in a suitable buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.0).

  • Prepare a 200 µM solution of this compound in the same buffer.

  • Degas both solutions to prevent air bubbles.

2. ITC Experiment:

  • Load the protein solution into the sample cell of the ITC instrument.

  • Load the this compound solution into the injection syringe.

  • Set the experimental temperature (e.g., 25 °C).

  • Perform an initial injection of 0.5 µL, followed by 19 injections of 2 µL each, with a spacing of 150 seconds between injections.

3. Data Analysis:

  • Integrate the raw titration data to obtain the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of this compound to protein.

  • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the K D, stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[6]

Signaling Pathway Context

Flavoenzymes, which bind flavin coenzymes like FAD (a derivative of riboflavin), are involved in a multitude of cellular signaling pathways. This compound can be used to probe the function of these enzymes. The diagram below illustrates a generic signaling pathway involving a flavoenzyme.

G cluster_pathway Generic Flavoenzyme Signaling Pathway ext_signal External Signal receptor Membrane Receptor ext_signal->receptor second_messenger Second Messenger receptor->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade flavoenzyme Flavoenzyme (e.g., an Oxidase) kinase_cascade->flavoenzyme redox_product Product (Oxidized) flavoenzyme->redox_product Catalyzes reaction redox_substrate Substrate (Reduced) redox_substrate->flavoenzyme Binds to active site transcription_factor Transcription Factor redox_product->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression deazaRibo This compound (Inhibitor/Modulator) deazaRibo->flavoenzyme

Flavoenzyme Signaling Pathway

Conclusion

NMR spectroscopy provides a robust and detailed method for validating and characterizing the binding of this compound to proteins. While techniques like ITC and SPR offer higher throughput for initial screening and affinity determination, NMR provides unparalleled atomic-level insights into the binding event, including the identification of the binding site. A multi-faceted approach, combining the strengths of different biophysical techniques, will ultimately yield the most comprehensive understanding of the protein-5-deazariboflavin interaction, which is crucial for advancing research and drug development efforts.

References

A Researcher's Guide to Designing Control Experiments for 5-Deazariboflavin-Mediated Photoreduction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing rigorous and well-controlled experiments is paramount to generating reproducible and reliable data. This guide provides a framework for designing control experiments for 5-deazariboflavin-mediated photoreduction, a powerful technique for reducing various substrates, including oxidation-reduction proteins.[1][2] We compare this method with alternative photosensitizers and provide detailed protocols to ensure the validity of your experimental findings.

The core of this compound-mediated photoreduction lies in the photochemical generation of a highly reactive radical of this compound.[1] This process is dependent on a photosensitizer (this compound), a light source, and an electron donor. To ensure that the observed reduction is indeed a result of this specific photochemical process, a series of control experiments are essential.

Experimental Workflow and Control Design

A typical experimental workflow involves preparing the reaction mixture, exposing it to light, and then measuring the extent of substrate reduction. The following diagram illustrates a logical workflow that incorporates the necessary controls.

G prep Prepare Reaction Mixtures (Substrate, Buffer, 5-dRf, Electron Donor) exp_setup Experimental Group: Complete Reaction Mixture prep->exp_setup ctrl_dark Control 1: 'No Light' prep->ctrl_dark ctrl_dRf Control 2: 'No this compound' prep->ctrl_dRf ctrl_donor Control 3: 'No Electron Donor' prep->ctrl_donor illuminate Illuminate Samples (e.g., 450 nm light) exp_setup->illuminate darkness Incubate in Darkness ctrl_dark->darkness ctrl_dRf->illuminate ctrl_donor->illuminate measure Measure Substrate Reduction (e.g., Spectrophotometry) illuminate->measure darkness->measure analyze Analyze and Compare Results measure->analyze

Caption: Workflow for this compound photoreduction with essential controls.

Essential Control Experiments

To isolate the effect of each component in the photoreduction reaction, the following control experiments should be performed in parallel with the main experiment.

Control GroupPurposeComponents ExcludedExpected Outcome
No Light To confirm that the reaction is light-dependent.Light SourceNo significant reduction of the substrate.
No this compound To verify that this compound is the essential photosensitizer.This compoundNo significant reduction of the substrate.
No Electron Donor To demonstrate the necessity of an electron source for the reduction.Electron Donor (e.g., EDTA)No significant reduction of the substrate.
No Substrate To establish a baseline and ensure that changes in measurement are due to substrate alteration.SubstrateNo change in the signal used to measure reduction.

Detailed Experimental Protocols

Below are detailed methodologies for performing a this compound-mediated photoreduction experiment and its corresponding controls.

Protocol 1: Photoreduction of a Generic Protein Substrate

Materials:

  • This compound stock solution (1 mM in a suitable buffer)

  • Protein substrate stock solution (e.g., 100 µM in buffer)

  • Electron donor stock solution (e.g., 1 M EDTA, pH 7.5)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Cuvettes for spectrophotometry

  • Light source with a specific wavelength (e.g., 450 nm LED)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the final reaction mixture. For a 1 mL final volume, add:

    • 100 µL of 1 M EDTA (final concentration: 100 mM)

    • 10 µL of 1 mM this compound (final concentration: 10 µM)

    • 50 µL of 100 µM protein substrate (final concentration: 5 µM)

    • 840 µL of reaction buffer.

  • Prepare Control Mixtures: Prepare the "No Light," "No this compound," and "No Electron Donor" mixtures by omitting the respective component and replacing it with an equal volume of reaction buffer.

  • Baseline Measurement: Transfer the mixtures to cuvettes and take an initial absorbance reading at a wavelength appropriate for monitoring the redox state of the substrate.

  • Illumination:

    • Place the "Experimental," "No this compound," and "No Electron Donor" cuvettes in front of the light source.

    • Wrap the "No Light" cuvette in aluminum foil and place it alongside the other samples.

  • Monitor Reaction: At regular time intervals, remove the cuvettes, and measure the absorbance to monitor the progress of the reduction.

  • Data Analysis: Plot the change in absorbance over time for all samples. The experimental group should show a significant change compared to the minimal or no change in the control groups.

Comparative Analysis with Alternative Photosensitizers

While this compound is a potent photosensitizer, other molecules can also be used for photoreduction. The choice of photosensitizer can influence the efficiency and kinetics of the reaction.[3] Below is a comparison of this compound with other common photosensitizers.

PhotosensitizerExcitation Wavelength (nm)Key FeaturesPotential Applications
This compound ~450High reduction potential; efficient in reducing flavoproteins, heme proteins, and iron-sulfur proteins.[1][2]Mechanistic studies of redox enzymes, site-specific protein modification.
Riboflavin ~445Naturally occurring, less potent reducing agent than this compound.General photosensitization studies, degradation of organic pollutants.
Rose Bengal ~560Efficient singlet oxygen generator.Photodynamic therapy, organic synthesis.
Eosin Y ~525Good visible light absorption, often used in photoredox catalysis.Organic synthesis, polymerization reactions.

Note: The efficiency of these photosensitizers is highly dependent on the specific substrate, solvent, and electron donor used.

Mechanism of this compound Photoreduction

The photoreduction process is initiated by the excitation of this compound to its triplet state upon light absorption. This excited state is a powerful oxidant and can abstract an electron from a suitable donor, such as EDTA, to form the this compound semiquinone radical. This radical is a potent reducing agent that can then donate an electron to the target substrate, completing the catalytic cycle.

G dRf 5-dRf (Ground State) dRf_star 5-dRf* (Excited Triplet State) dRf->dRf_star Light Absorption dRf_star->dRf Decay dRf_rad 5-dRf• (Semiquinone Radical) dRf_star->dRf_rad e⁻ Transfer dRf_rad->dRf e⁻ Transfer Sub_ox Substrate (Oxidized) dRf_rad->Sub_ox e⁻ Donor Electron Donor (e.g., EDTA) Donor->dRf_star e⁻ Donor_ox Oxidized Donor Sub_red Substrate (Reduced) Light Light (hν)

Caption: Photochemical cycle of this compound-mediated reduction.

By implementing these control experiments and understanding the comparative performance of different photosensitizers, researchers can confidently validate their findings and contribute high-quality, reproducible data to the scientific community.

References

A Mechanistic Showdown: 5-Deazariboflavin vs. 1-Deazariboflavin as Flavoenzyme Probes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and a-like Sciences

In the intricate world of flavoenzyme mechanics, synthetic flavin analogues serve as indispensable tools for elucidating reaction pathways and informing drug design. Among these, 5-deazariboflavin and 1-deazariboflavin (B42587) have emerged as prominent probes, each offering unique insights due to their distinct electronic and steric properties. This guide provides a comprehensive mechanistic comparison of these two analogues, supported by experimental data, to aid researchers in selecting the optimal tool for their specific scientific inquiries.

Core Mechanistic Differences: A Tale of Two Nitrogens

The fundamental distinction between this compound and 1-deazariboflavin lies in the substitution of a nitrogen atom in the isoalloxazine ring with a carbon atom at either the 5-position or the 1-position, respectively. This seemingly subtle alteration has profound implications for their redox chemistry, photochemical behavior, and interactions with flavoenzymes.

This compound , the more extensively studied of the two, is characterized by its propensity for two-electron transfer reactions, acting as a hydride acceptor. The replacement of the N(5) nitrogen, a key site for single-electron transfer in native flavins, significantly disfavors the formation of a stable semiquinone radical. Consequently, its reduced form, 1,5-dihydro-5-deazariboflavin, is notably stable in the presence of molecular oxygen, a stark contrast to the rapid auto-oxidation of reduced flavins. This property makes this compound an excellent tool for investigating processes dominated by hydride transfer and for stabilizing reduced flavoenzyme states.

Conversely, 1-deazariboflavin presents a different mechanistic profile. While it also participates in redox reactions, the retention of the N(5) nitrogen allows for a greater capacity to engage in one-electron transfer processes compared to its 5-deaza counterpart. However, its photochemical properties are markedly different. Unlike this compound, which exhibits fluorescence, 1-deazariboflavin is non-fluorescent under steady-state conditions, suggesting a rapid non-radiative decay of its excited state. This lack of fluorescence can be a critical factor in biophysical studies.

Quantitative Comparison of Physicochemical Properties

To facilitate a direct comparison, the key physicochemical properties of this compound and 1-deazariboflavin are summarized below.

PropertyThis compound1-DeazariboflavinReference
Redox Potential (Em7) -273 ± 0.003 VData not readily available in summarized form, requires consultation of primary literature.[1]
Fluorescence FluorescentNon-fluorescent (steady-state)[2]
Preferred Redox Mechanism Two-electron (hydride) transferCan participate in one-electron transfer[3]
Stability of Reduced Form to O2 HighLower than this compound[4]

Comparative Performance in Flavoenzyme Systems

The distinct mechanisms of these analogues are most evident in their interactions with flavoenzymes.

This compound has been widely used to probe the mechanisms of various oxidases and reductases. For instance, with NAD(P)H:flavin oxidoreductase, it undergoes catalytic reduction by NADH, with the rate-determining step being a direct hydrogen transfer.[3] However, when reconstituted into enzymes like D-amino acid oxidase, the reduction by substrate is significantly slower (approximately 10-5 the rate of the native enzyme), and the reduced deazaflavin is not reoxidized by oxygen.[3] This highlights its utility in dissecting hydride transfer steps and identifying enzymes that proceed via single-electron transfer mechanisms, which are largely impeded by the 5-deaza modification.

Information on the enzymatic interactions of 1-deazariboflavin is less abundant in comparative studies. However, its ability to engage in one-electron redox chemistry suggests it may be a more suitable analogue for studying flavoenzymes where single-electron transfer is a key mechanistic feature, and where the native flavin's fluorescence is not a requirement for the experimental setup. The lack of fluorescence in 1-deazariboflavin can be advantageous in certain spectroscopic studies by reducing background signal.

Experimental Protocols

Detailed methodologies for key comparative experiments are crucial for reproducible research.

Determination of Redox Potential

Redox potentials are typically determined by equilibration with a compound of known potential, monitored spectrophotometrically or potentiometrically.

Protocol for this compound: The redox potential of this compound was determined by equilibration with riboflavin (B1680620) and lumiflavin (B1675435) 3-acetate over a pH range of 5.5 to 9.2.[1] The equilibrium position was measured spectrophotometrically and fluorimetrically. For potentiometric measurements, the equilibrium with lumiflavin 3-acetate was used.[1]

Enzyme Kinetic Assays

Kinetic parameters such as Vmax and Km are determined by measuring the initial reaction rates at varying substrate and analogue concentrations.

General Protocol for Reconstitution and Kinetic Analysis with a Flavoenzyme:

  • Apoenzyme Preparation: The native flavin cofactor is removed from the holoenzyme to generate the apoenzyme, typically by methods such as acid ammonium (B1175870) sulfate (B86663) precipitation.

  • Reconstitution: The apoenzyme is incubated with an excess of either this compound or 1-deazariboflavin to form the reconstituted enzyme.

  • Kinetic Measurements: The activity of the reconstituted enzyme is assayed by monitoring the substrate consumption or product formation over time, typically using spectrophotometry. Initial rates are measured at various substrate concentrations to determine the kinetic parameters. For example, in the case of NAD(P)H:flavin oxidoreductase, the reduction of the deazariboflavin analogue by NADH can be monitored by the decrease in absorbance at the wavelength corresponding to NADH.[3]

Photophysical Measurements

Fluorescence properties are investigated using steady-state and time-resolved fluorescence spectroscopy.

Protocol for Ultrafast Fluorescence Kinetics of 1-Deazariboflavin: The excited-state dynamics of 1-deazariboflavin were studied using sub-picosecond time-resolved fluorescence spectroscopy.[5] Measurements were conducted in both water and acetonitrile (B52724) to assess the influence of solvent polarity and hydrogen bonding. The fluorescence decays were monitored following laser excitation.[5]

Visualizing the Mechanistic Divergence

The distinct redox behaviors of this compound and 1-deazariboflavin can be conceptualized through their preferred electron transfer pathways.

G Redox Mechanisms of Deazariboflavins cluster_1_deaza 1-Deazariboflavin dRF5_ox 5-dRF (Oxidized) dRF5_red 1,5-dihydro-5-dRF (Reduced) dRF5_ox->dRF5_red dRF5_red->dRF5_ox dRF1_ox 1-dRF (Oxidized) dRF1_sq 1-dRF Semiquinone dRF1_ox->dRF1_sq + 1e- dRF1_sq->dRF1_ox - 1e- dRF1_red 1,5-dihydro-1-dRF (Reduced) dRF1_sq->dRF1_red + 1e- + H+ dRF1_red->dRF1_sq - 1e- - H+

Caption: Contrasting redox pathways of 5- and 1-deazariboflavin.

The following workflow illustrates a general approach for comparing the effects of these analogues on flavoenzyme activity.

G Workflow for Comparative Flavoenzyme Analysis holoenzyme Native Holoenzyme apoenzyme Apoenzyme Preparation holoenzyme->apoenzyme reconstitution Reconstitution apoenzyme->reconstitution reconst_5_deaza Reconstituted with This compound reconstitution->reconst_5_deaza reconst_1_deaza Reconstituted with 1-Deazariboflavin reconstitution->reconst_1_deaza kinetics_5_deaza Kinetic Analysis (Vmax, Km) reconst_5_deaza->kinetics_5_deaza kinetics_1_deaza Kinetic Analysis (Vmax, Km) reconst_1_deaza->kinetics_1_deaza comparison Mechanistic Comparison kinetics_5_deaza->comparison kinetics_1_deaza->comparison

Caption: Experimental workflow for flavoenzyme analysis.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and 1-deazariboflavin as mechanistic probes is dictated by the specific questions being addressed.

  • This compound is the analogue of choice for investigating flavoenzyme mechanisms where hydride transfer is suspected to be a key step. Its inability to stabilize a semiquinone radical and the stability of its reduced form make it an excellent tool for isolating and studying two-electron redox processes.

  • 1-Deazariboflavin , while less studied, holds promise for probing flavoenzymes that operate via single-electron transfer mechanisms, where the involvement of a flavin semiquinone is of interest. Its lack of fluorescence can also be a significant advantage in certain spectroscopic applications.

Recent advancements in the synthesis of both analogues have made them more accessible for detailed comparative studies.[6] Future research directly comparing these two powerful tools within the same enzymatic systems will undoubtedly provide a more complete picture of their respective strengths and limitations, further refining our understanding of flavoenzyme catalysis and aiding in the development of novel therapeutics.

References

Harnessing the Kinetic Isotope Effect: A Comparative Guide to Validating Reaction Mechanisms with 5-Deazariboflavin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The elucidation of enzymatic reaction mechanisms is a cornerstone of biochemical and pharmaceutical research. The use of flavin analogues, particularly 5-deazariboflavin, in concert with kinetic isotope effect (KIE) studies, offers a powerful approach to dissecting these complex processes. This guide provides a comparative analysis of reaction mechanisms validated using this compound, supported by experimental data and detailed protocols.

Introduction to this compound and the Kinetic Isotope Effect

This compound is a synthetic analogue of riboflavin (B1680620) where the nitrogen atom at position 5 is replaced by a carbon atom. This seemingly subtle change has profound implications for its redox properties. Unlike native flavins, which can participate in both one- and two-electron transfer processes, 5-deazaflavins are generally restricted to two-electron (hydride) transfer mechanisms.[1][2] This characteristic makes them invaluable tools for distinguishing between different potential reaction pathways.

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. By measuring the KIE, researchers can gain critical insights into the transition state of a reaction and identify which steps are rate-limiting.

This guide will explore how the unique properties of this compound, when coupled with KIE studies, provide a robust methodology for validating enzymatic reaction mechanisms.

Comparative Analysis of Flavoenzyme Kinetics: Native Flavin vs. This compound Analogue

One of the key findings in the field is that for the NAD(P)H:(flavin) oxidoreductase from Vibrio harveyi (formerly Beneckea harveyi), the rate-determining step of the reaction is hydrogen transfer, irrespective of whether the natural flavin (riboflavin) or this compound is utilized as the substrate. This indicates that the fundamental mechanism of hydride transfer from the nicotinamide (B372718) coenzyme to the flavin is conserved.

Below is a table summarizing typical kinetic parameters for a flavoenzyme with its native flavin cofactor compared to a similar enzyme utilizing a 5-deazaflavin analogue.

ParameterNative Flavoenzyme (e.g., Glutathione Reductase)5-Deazaflavin Dependent Enzyme (e.g., F420-dependent NADP Oxidoreductase)Mechanistic Implication
Cofactor Flavin Adenine Dinucleotide (FAD)5-Deazaflavin (F420 or F0)Different redox properties; 5-deazaflavin favors hydride transfer.[1]
Typical Substrate GSSG, NADPHNADPH, Substrate for reductionBoth utilize NADPH as a reductant.
Primary Deuterium (B1214612) KIE (kH/kD) on Hydride Transfer Often > 1, can be masked by other slow steps.Expected to be significant if hydride transfer is rate-limiting.A significant KIE points to C-H bond cleavage in the rate-determining step.
Vmax Varies with enzyme and conditions.Varies with enzyme and conditions.
Km (NADPH) Typically in the low µM range.Typically in the low µM range.[3]Similar binding affinities for the nicotinamide coenzyme.
Reaction Mechanism Can involve single-electron transfer intermediates.Primarily proceeds via a two-electron (hydride) transfer.[1][2]5-Deazaflavin's inability to stabilize a semiquinone radical helps to rule out single-electron transfer pathways.

Experimental Protocols

Detailed methodologies are crucial for reproducible KIE studies. Below are protocols for key experiments.

1. General Protocol for Determining Steady-State Kinetic Parameters and the Deuterium Isotope Effect

This protocol is adapted for a generic flavoenzyme that catalyzes the oxidation of a substrate coupled to the reduction of a flavin.

  • Enzyme and Substrate Preparation:

    • Purify the flavoenzyme of interest to homogeneity. If using a this compound analogue, reconstitute the apoenzyme with the analogue.

    • Prepare substrate solutions of the unlabeled substrate and the deuterated substrate at various concentrations in the appropriate buffer. The buffer should be chosen to maintain a constant pH and ionic strength.

  • Kinetic Assays:

    • Perform assays in a temperature-controlled spectrophotometer.

    • The reaction can be monitored by following the change in absorbance of the flavin cofactor or the substrate/product. For example, the reduction of oxidized flavin is typically monitored around 450 nm.

    • Initiate the reaction by adding a small volume of a concentrated enzyme solution to the reaction mixture containing the buffer and substrate.

    • Measure the initial velocity (v₀) of the reaction at each substrate concentration for both the unlabeled and deuterated substrates.

  • Data Analysis:

    • Plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km for both the light (H) and heavy (D) substrates.

    • Calculate the deuterium isotope effect on Vmax (DV) and Vmax/Km (D(V/K)) using the following equations:

      • D_V_ = Vmax(H) / Vmax(D)

      • D_(V/K)_ = (Vmax/Km)(H) / (Vmax/Km)(D)

2. Protocol for Stopped-Flow Kinetic Analysis of the Reductive Half-Reaction

This technique is essential for measuring pre-steady-state kinetics and observing rapid processes like hydride transfer.

  • Instrumentation and Setup:

    • Use a stopped-flow spectrophotometer equipped with a diode array or photomultiplier tube detector. The instrument should be made anaerobic if studying a reductive half-reaction to prevent reoxidation of the reduced flavin by oxygen.[4]

    • Maintain a constant temperature using a circulating water bath.[4]

    • Prepare anaerobic solutions of the enzyme and the reducing substrate (e.g., NADPH) by purging with an inert gas like argon or nitrogen.

  • Data Acquisition:

    • Load the enzyme solution into one syringe of the stopped-flow instrument and the NADPH solution into the other.

    • Rapidly mix the two solutions and monitor the change in absorbance at a wavelength characteristic of the flavin redox state (e.g., 450 nm for the disappearance of oxidized flavin).[4]

    • Collect data over a time course appropriate for the reaction, typically in the millisecond to second range.[4]

    • Repeat the experiment with the deuterated NADPH to determine the KIE on the reductive half-reaction.

  • Data Analysis:

    • Fit the observed absorbance change versus time to a single or multi-exponential decay function to obtain the observed rate constant (k_obs_).

    • The KIE is calculated as the ratio of the rate constant obtained with the unlabeled substrate to that with the deuterated substrate (KIE = k_obs(H)_ / k_obs(D)_).

Visualizing Reaction Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biochemical processes.

Reaction_Mechanism cluster_native_flavin Native Flavin Mechanism cluster_deazaflavin 5-Deazaflavin Mechanism cluster_alternative Alternative Single-Electron Pathway E_FAD E-FAD E_FAD_NADPH E-FAD-NADPH E_FAD->E_FAD_NADPH NADPH E_FADH_NADP E-FADH--NADP+ E_FAD_NADPH->E_FADH_NADP Hydride Transfer (kH/kD > 1) E_FAD_S E-FAD-S- E_FAD_NADPH->E_FAD_S e- transfer (blocked by 5-deazaflavin) E_FADH2 E-FADH2 E_FADH_NADP->E_FADH2 NADP+ release E_FAD_P E-FAD + P E_FADH2->E_FAD_P Substrate (S) -> Product (P) E_FAD_P->E_FAD Product release E_dFAD E-dFAD E_dFAD_NADPH E-dFAD-NADPH E_dFAD->E_dFAD_NADPH NADPH E_dFADH2_NADP E-dFADH2-NADP+ E_dFAD_NADPH->E_dFADH2_NADP Hydride Transfer (kH/kD > 1) E_dFAD_P E-dFAD + P E_dFADH2_NADP->E_dFAD_P Substrate (S) -> Product (P) E_dFAD_P->E_dFAD Product release E_FADH_S E-FADH•-S• E_FAD_S->E_FADH_S Proton Transfer KIE_Workflow cluster_kinetics Kinetic Measurements start Start: Define Reaction and Prepare Reagents prepare_H Prepare Unlabeled Substrate (H) start->prepare_H prepare_D Prepare Deuterated Substrate (D) start->prepare_D enzyme_prep Prepare Enzyme (Native or 5-Deazaflavin Reconstituted) start->enzyme_prep steady_state Steady-State Kinetics (Spectrophotometry) prepare_H->steady_state stopped_flow Pre-Steady-State Kinetics (Stopped-Flow) prepare_H->stopped_flow prepare_D->steady_state prepare_D->stopped_flow enzyme_prep->steady_state enzyme_prep->stopped_flow analyze_H Determine Kinetic Parameters for H-Substrate (Vmax(H), Km(H), k_obs(H)) steady_state->analyze_H analyze_D Determine Kinetic Parameters for D-Substrate (Vmax(D), Km(D), k_obs(D)) steady_state->analyze_D stopped_flow->analyze_H stopped_flow->analyze_D calculate_KIE Calculate KIE (kH/kD) analyze_H->calculate_KIE analyze_D->calculate_KIE interpret Interpret KIE to Validate Mechanism calculate_KIE->interpret

References

Safety Operating Guide

Proper Disposal of 5-Deazariboflavin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information on the proper disposal procedures for 5-Deazariboflavin, a key compound used in various research applications.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its safety profile. The compound is a dark yellow powder.[1] Standard laboratory hygiene measures should always be followed, such as changing contaminated clothing and washing hands after handling the substance.[1] In situations where dust may be generated, respiratory protection is required.[1]

In the event of accidental exposure, the following first aid measures should be taken:

  • Inhalation: Move the individual to fresh air.[1]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water or shower.[1]

  • Eye Contact: Rinse eyes with plenty of water and remove contact lenses if present.[1]

  • Ingestion: Have the individual drink water (at most two glasses) and consult a doctor if they feel unwell.[1]

Step-by-Step Disposal Procedures

The disposal of this compound and its containers must be carried out in accordance with all applicable national and local regulations.[1] Adherence to these guidelines is essential for environmental protection and workplace safety.

Operational Disposal Plan:

  • Do Not Mix: Never mix this compound waste with other chemical waste.[1] It should be kept in its original container for disposal.[1]

  • Container Management: Leave the chemical in its original container.[1] If the original container is compromised, use a suitable, clearly labeled replacement container. Handle uncleaned, empty containers as you would the product itself.[1]

  • Waste Collection: Collect the waste material, ensuring it is properly sealed and labeled.

  • Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures. They will be familiar with the relevant local and national regulations.

  • Accidental Spills: In the event of a spill, collect, bind, and pump off the spilled material.[1] Take up the dry material, being careful to avoid generating dust, and dispose of it properly.[1] The affected area should then be cleaned.[1]

Quantitative Data Summary

PropertyValueSource
Appearance Powder[1]
Color Dark Yellow[1]
Log Pow (n-octanol/water) 1.46[1]

Bioaccumulation is not expected based on the log Pow value.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Handling this compound B Waste Generation A->B H Accidental Spill A->H C Keep in Original Container (Do Not Mix) B->C D Label Waste Container Clearly C->D E Store in Designated Hazardous Waste Area D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G Proper Disposal by Certified Vendor F->G I Contain and Clean Up Spill H->I J Dispose of Spill Debris as Hazardous Waste I->J J->E

A logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Deazariboflavin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 5-Deazariboflavin, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used when there is a risk of splashing.[1][2]Protects eyes from airborne particles and potential splashes of solutions containing the compound. Standard eyeglasses are not a substitute for safety goggles.[1]
Hand Protection Chemical-resistant, powder-free gloves (e.g., nitrile). Gloves should be inspected before use and changed regularly, or immediately if contaminated.[1][2]Prevents direct skin contact with the chemical. Powder-free gloves are recommended to avoid contamination of the work area.[1]
Respiratory Protection An N-95 or N-100 particle mask is sufficient for handling small quantities in a well-ventilated area. For larger quantities or in case of spills, a full-face respirator may be necessary.[1][2]Protects against the inhalation of airborne powder, which is a primary route of exposure for solid chemicals.[3]
Protective Clothing A lab coat or a chemical-resistant apron should be worn. For more extensive handling, disposable coveralls are recommended.[3][4]Provides a barrier to protect skin and personal clothing from contamination.
Footwear Closed-toe shoes, preferably with non-slip soles, should be worn in the laboratory at all times.[3][5]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Before handling, ensure that you have read and understood the Safety Data Sheet (SDS) for this compound. While a specific SDS was not found in the initial search, general precautions for handling similar powdered chemicals should be followed.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Assemble all necessary equipment and materials, including PPE, weighing instruments, solvents, and waste containers, before starting the procedure.

2. Weighing and Aliquoting:

  • Handle this compound as a powder. Avoid creating dust.[2]

  • Use a microbalance within a fume hood to weigh the desired amount of the compound.

  • If preparing a stock solution, add the solvent to the pre-weighed powder slowly to avoid splashing.

3. Experimentation:

  • When using solutions of this compound, handle them with the same level of caution as the powdered form.

  • Avoid direct contact with skin and eyes.[2]

  • Keep containers of this compound tightly closed when not in use.

4. In Case of a Spill:

  • Evacuate personnel from the immediate area.[2]

  • Remove all sources of ignition.[2]

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • For larger spills, or if a solution is spilled, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal Plan

  • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be considered chemical waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Workspace (Fume Hood) prep2->prep3 weigh Weigh Powder prep3->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill Potential Hazard experiment Conduct Experiment dissolve->experiment dissolve->spill Potential Hazard decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe evacuate Evacuate Area spill->evacuate cleanup Clean Spill evacuate->cleanup dispose_spill Dispose of Spill Waste cleanup->dispose_spill

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Deazariboflavin
Reactant of Route 2
5-Deazariboflavin

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